LX2343
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O6S/c1-29-19-9-7-15(23)11-18(19)25(32(27,28)17-5-3-2-4-6-17)13-22(26)24-16-8-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYSGIYKAVUVOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multi-Faceted Mechanism of Action of LX2343 in Alzheimer's Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
LX2343, a novel small molecule compound identified as N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide, has demonstrated significant potential as a therapeutic agent for Alzheimer's disease (AD) in preclinical studies.[1][2][3][4] Its mechanism of action is notably comprehensive, targeting both the production and clearance of amyloid-beta (Aβ) peptides, key pathogenic molecules in AD.[1][3] Furthermore, this compound exhibits neuroprotective effects by mitigating oxidative stress-induced neuronal apoptosis and tau hyperphosphorylation.[2][4] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the therapeutic potential of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: A Dual Approach to Aβ Pathology
This compound employs a synergistic, dual-pronged strategy to combat Aβ pathology by concurrently inhibiting its production and enhancing its clearance.[1][3] This dual action addresses two critical aspects of the amyloid cascade hypothesis, a central theory in the pathogenesis of Alzheimer's disease.
Inhibition of Amyloid-Beta Production
This compound curtails the generation of Aβ peptides through two distinct molecular interventions:
-
Suppression of JNK-Mediated APP Phosphorylation: The compound has been shown to reduce the phosphorylation of c-Jun N-terminal kinase (JNK).[1][3] Activated JNK can phosphorylate the amyloid precursor protein (APP) at the Thr668 residue, a post-translational modification that promotes the amyloidogenic processing of APP. By inhibiting JNK-mediated phosphorylation, this compound steers APP away from the amyloidogenic pathway, thereby reducing the production of Aβ.[1]
-
Direct Inhibition of BACE1 Enzymatic Activity: this compound directly inhibits the enzymatic activity of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key secretase responsible for the initial cleavage of APP in the amyloidogenic pathway.[1][3]
Promotion of Amyloid-Beta Clearance via Autophagy
In addition to suppressing Aβ production, this compound actively promotes its clearance through the induction of autophagy.[1][3] This is achieved by its function as a non-ATP competitive inhibitor of phosphoinositide 3-kinase (PI3K).[1][3] Inhibition of the PI3K/AKT/mTOR signaling pathway is a well-established mechanism for inducing autophagy, a cellular process responsible for the degradation of aggregated proteins, including Aβ.[1]
Neuroprotective Mechanisms of Action
Beyond its effects on Aβ, this compound demonstrates significant neuroprotective properties by targeting oxidative stress and tau pathology, two other critical components of AD pathogenesis.
Inhibition of Oxidative Stress-Induced Neuronal Apoptosis
This compound has been shown to protect neurons from apoptosis induced by oxidative stress.[2][4] It achieves this by:
-
Alleviating oxidative stress and reducing the accumulation of reactive oxygen species (ROS).[2][4]
-
Inhibiting the JNK/p38 and pro-apoptotic signaling pathways.[2][4]
-
Restoring mitochondrial function and morphology, and increasing ATP biosynthesis.[2][4]
Inhibition of Tau Hyperphosphorylation
A key feature of AD is the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. This compound addresses this by acting as a non-ATP competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a primary kinase responsible for tau phosphorylation.[2][4] This inhibition leads to a potent reduction in tau hyperphosphorylation in neuronal cells.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Assay/Model | Reference |
| BACE1 IC50 | 11.43 ± 0.36 µmol/L | Enzymatic Assay | [1][3] |
| GSK-3β IC50 | 1.84 ± 0.07 µmol/L | Enzymatic Assay | [2][4] |
| Cell-Based Assay | Concentration Range | Observed Effect | Cell Lines | Reference |
| Aβ Accumulation | 5–20 µmol/L | Dose-dependent decrease | HEK293-APPsw, CHO-APP | [1][3] |
| Aβ Clearance | 5–20 µmol/L | Promotion of clearance | SH-SY5Y, Primary Astrocytes | [1][3] |
| STZ-Induced Apoptosis | 5–20 µmol/L | Significant attenuation | SH-SY5Y, Mouse Primary Cortical Neurons | [2][4] |
| In Vivo Study | Dosage | Duration | Animal Model | Key Findings | Reference |
| Cognitive Deficits and Aβ Pathology | 10 mg·kg-1·d-1, ip | 100 days | APP/PS1 Transgenic Mice | Amelioration of cognitive deficits and Aβ pathology | [1][3] |
| Cognitive Deficits and Tauopathy | 7, 21 mg·kg-1·d-1, ip | 5 weeks | ICV-STZ Rats | Improvement in cognitive deficits | [2][4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's multifaceted mechanism of action in Alzheimer's disease.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Detailed Experimental Protocols
The following are representative methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell-Based Aβ Accumulation and Clearance Assays
-
Cell Lines and Culture: HEK293-APPsw and CHO-APP cells were used for Aβ accumulation assays, while SH-SY5Y cells and primary astrocytes were used for Aβ clearance assays.[1][3]
-
Induction of AD-like Pathology: Cells were treated with streptozotocin (STZ) to induce stress conditions mimicking the complex pathologies of AD in vitro.[1][3]
-
This compound Treatment: Following STZ treatment, cells were incubated with varying concentrations of this compound (typically 5-20 µmol/L).[1][3]
-
Quantification of Aβ: Enzyme-linked immunosorbent assay (ELISA) was used to measure the levels of Aβ in the cell culture medium and cell lysates.[1]
-
Western Blot Analysis: Western blotting was employed to measure the levels of signaling proteins involved in APP processing and autophagy pathways.[1]
In Vivo Efficacy Studies in AD Animal Models
-
Animal Models: APP/PS1 transgenic mice and rats with intracerebroventricular (ICV) injection of STZ were used as in vivo models of AD.[1][2]
-
This compound Administration: this compound was administered via intraperitoneal (ip) injection at specified dosages (e.g., 10 mg·kg-1·d-1 for 100 days in APP/PS1 mice; 7 or 21 mg·kg-1·d-1 for 5 weeks in ICV-STZ rats).[1][2]
-
Cognitive Assessment: The Morris water maze test was used to evaluate learning and memory deficits in the animal models.[1][2]
-
Histopathological Analysis: Brain tissue was collected for histopathological analysis, including Thioflavine S staining to detect amyloid plaques.[1]
-
Biochemical Analysis: Brain homogenates were analyzed by ELISA to quantify Aβ levels and by Western blot to assess the levels of key signaling proteins.[1]
Autophagic Flux Analysis
-
Methodology: Confocal laser scanning microscopy was utilized to observe autophagic flux in cells.[1][3] This technique allows for the visualization and quantification of autophagosomes and autolysosomes, providing a measure of autophagic activity.
Conclusion
This compound presents a promising, multi-target therapeutic strategy for Alzheimer's disease. By simultaneously inhibiting Aβ production, promoting Aβ clearance via autophagy, and providing neuroprotection against oxidative stress and tau hyperphosphorylation, this compound addresses multiple facets of AD pathology. The preclinical data strongly support its continued investigation as a potential disease-modifying therapy for Alzheimer's disease. Further studies, including clinical trials, are warranted to evaluate its safety and efficacy in humans.
References
- 1. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
LX2343 as a BACE1 Enzyme Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in Alzheimer's disease (AD) due to its essential role in the production of amyloid-beta (Aβ) peptides. This document provides a comprehensive technical overview of LX2343, a small molecule inhibitor of BACE1. This compound exhibits a dual mechanism of action, not only inhibiting BACE1 enzymatic activity but also promoting Aβ clearance through the induction of autophagy. This guide details the quantitative efficacy of this compound, provides in-depth experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.
Introduction to BACE1 and Amyloid-Beta Genesis
In the amyloidogenic pathway, the amyloid precursor protein (APP) is sequentially cleaved by BACE1 and γ-secretase to produce Aβ peptides, primarily Aβ40 and Aβ42.[1][2] The Aβ42 isoform is particularly prone to aggregation, forming the amyloid plaques that are a pathological hallmark of Alzheimer's disease.[3] BACE1 is the rate-limiting enzyme in this process, making it a prime target for therapeutic intervention.[4][5] Inhibition of BACE1 is expected to reduce the production of all downstream Aβ peptides, thereby mitigating the progression of AD.[6][7]
This compound: A Dual-Action BACE1 Inhibitor
This compound, chemically known as N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide, is a novel small molecule that has demonstrated significant potential in preclinical AD models.[8][9] Its primary mechanism of action is the direct inhibition of BACE1 enzymatic activity.[8][9] Additionally, this compound promotes the clearance of Aβ by inducing autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway.[8] This dual action of reducing Aβ production and enhancing its clearance makes this compound a promising candidate for AD therapy.[9]
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data demonstrating the efficacy of this compound in various experimental models.
Table 1: In Vitro BACE1 Inhibition
| Compound | IC50 (μmol/L) | Assay Type |
| This compound | 11.43 ± 0.36 | BACE1 Enzymatic Activity Assay |
Table 2: Effect of this compound on Aβ Accumulation in Cell-Based Assays
| Cell Line | This compound Concentration (μmol/L) | Aβ Accumulation Reduction (%) |
| HEK293-APPsw | 5 | Dose-dependent decrease |
| 10 | Dose-dependent decrease | |
| 20 | Dose-dependent decrease | |
| CHO-APP | 5 | Dose-dependent decrease |
| 10 | Dose-dependent decrease | |
| 20 | Dose-dependent decrease |
Data presented qualitatively as "dose-dependent decrease" based on findings in[8][9]. Specific percentage reductions were not provided in the source material.
Table 3: Effect of this compound on Aβ Clearance in Cell-Based Assays
| Cell Line | This compound Concentration (μmol/L) | Aβ Clearance Promotion |
| SH-SY5Y | 5 | Dose-dependent promotion |
| 10 | Dose-dependent promotion | |
| 20 | Dose-dependent promotion | |
| Primary Astrocytes | 5 | Dose-dependent promotion |
| 10 | Dose-dependent promotion | |
| 20 | Dose-dependent promotion |
Data presented qualitatively as "dose-dependent promotion" based on findings in[8][9].
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathways
The following diagram illustrates the two main pathways for APP processing: the non-amyloidogenic and the amyloidogenic pathways. BACE1 is the key enzyme initiating the amyloidogenic cascade.
References
- 1. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. researchgate.net [researchgate.net]
- 4. biovendor.com [biovendor.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The E693Δ Mutation in Amyloid Precursor Protein Increases Intracellular Accumulation of Amyloid β Oligomers and Causes Endoplasmic Reticulum Stress-Induced Apoptosis in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The characteristics of astrocyte on Aβ clearance altered in Alzheimer’s disease were reversed by anti-inflammatory agent (+)-2-(1-hydroxyl-4-oxocyclohexyl) ethyl caffeate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. intimakmur.co.id [intimakmur.co.id]
LX2343: A Novel, Non-ATP Competitive Inhibitor of PI3K with Therapeutic Potential in Neurodegenerative Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LX2343, chemically identified as N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide, is an innovative small molecule that exhibits a dual mechanism of action, positioning it as a compound of significant interest in the field of neurodegenerative disease research, particularly Alzheimer's Disease (AD).[1][2] It functions as both an inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and, notably, as a non-ATP competitive inhibitor of Phosphoinositide 3-kinase (PI3K).[1][3] This latter characteristic is of particular importance as it suggests a mode of action that may offer advantages over traditional ATP-competitive inhibitors. This technical guide provides a comprehensive overview of this compound, focusing on its role as a PI3K inhibitor, and presents its pharmacological data, experimental methodologies, and the signaling pathways it modulates.
Introduction to this compound
This compound has emerged from screening an in-house small compound library and has demonstrated efficacy in reducing amyloid-β (Aβ) levels and ameliorating cognitive deficits in preclinical models of Alzheimer's disease.[1] Its therapeutic effect is attributed to a synergistic action: the inhibition of Aβ production through its effect on BACE1 and the promotion of Aβ clearance via the modulation of the PI3K/AKT/mTOR signaling pathway.[1]
Quantitative Pharmacological Data
The inhibitory activity of this compound has been characterized against both its primary targets. The data clearly demonstrates its dual inhibitory capacity.
| Target | Parameter | Value (μmol/L) | Notes |
| BACE1 | IC50 | 11.43 ± 0.36 | Enzymatic activity assay.[1][2][3] |
| PI3K | IC50 | 15.99 ± 3.23 | In the presence of 100 μM ATP.[3] |
| PI3K | IC50 | 13.86 ± 1.12 | In the presence of 50 μM ATP.[3] |
| PI3K | IC50 | 13.11 ± 1.47 | In the presence of 10 μM ATP.[3] |
The consistency of the PI3K IC50 values across varying ATP concentrations confirms that this compound acts as a non-ATP competitive inhibitor.[3]
Mechanism of Action: Non-ATP Competitive PI3K Inhibition
The Phosphoinositide 3-kinase (PI3K) family of enzymes plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism, through the activation of the PI3K/AKT/mTOR signaling cascade.[4][5][6][7][8] Most PI3K inhibitors developed to date are ATP-competitive, meaning they bind to the same site as ATP, the enzyme's natural substrate.[9][10]
This compound distinguishes itself by binding to a site on the PI3K enzyme distinct from the ATP-binding pocket. This non-ATP competitive mechanism offers several potential advantages:
-
Reduced Off-Target Effects: The ATP-binding pocket is highly conserved across the kinome, leading to potential off-target effects and toxicity with ATP-competitive inhibitors. Targeting a less conserved allosteric site may lead to greater selectivity.
-
Overcoming ATP Competition: The high intracellular concentrations of ATP can reduce the efficacy of ATP-competitive inhibitors. Non-ATP competitive inhibitors are not affected by cellular ATP levels.[10]
By inhibiting PI3K, this compound leads to a downstream suppression of AKT and mTOR phosphorylation. This negative regulation of the PI3K/AKT/mTOR pathway is a key mechanism for inducing autophagy, a cellular process responsible for the degradation and recycling of cellular components, including aggregated proteins like Aβ.[1]
Signaling Pathway Modulation
The inhibitory action of this compound on the PI3K/AKT/mTOR pathway is central to its therapeutic effect on promoting Aβ clearance.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the characterization of this compound.
PI3K Kinase Assay (Non-ATP Competition)
Objective: To determine the IC50 of this compound against PI3K and to confirm its non-ATP competitive mode of inhibition.
Materials:
-
Recombinant human PI3K enzyme
-
PIP2 substrate
-
Kinase buffer
-
ATP (varying concentrations: 10 μM, 50 μM, 100 μM)
-
This compound (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the PI3K enzyme, PIP2 substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP at a final concentration of 10 μM, 50 μM, or 100 μM.
-
Incubate the reaction mixture at room temperature for the optimized duration.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 values by fitting the data to a dose-response curve.
Cell-Based Aβ Clearance Assay
Objective: To evaluate the effect of this compound on the clearance of Aβ in a cellular context.
Cell Line: SH-SY5Y neuroblastoma cells or primary astrocytes.
Materials:
-
SH-SY5Y cells or primary astrocytes
-
Cell culture medium
-
Synthetic Aβ42 oligomers
-
This compound
-
Lysis buffer
-
ELISA kit for human Aβ42
Procedure:
-
Culture SH-SY5Y cells or primary astrocytes to the desired confluency.
-
Treat the cells with synthetic Aβ42 oligomers for a specified period to allow for uptake.
-
Remove the Aβ-containing medium and treat the cells with fresh medium containing various concentrations of this compound (e.g., 5-20 μmol/L).
-
Incubate for 24-48 hours.
-
Lyse the cells and collect the cell lysates.
-
Quantify the intracellular Aβ42 levels using an ELISA kit.
-
Normalize the Aβ42 levels to the total protein concentration of the cell lysate.
Autophagy Flux Assay
Objective: To assess the effect of this compound on autophagic flux.
Method: Monitoring the conversion of LC3-I to LC3-II by Western blot, often in the presence and absence of an autophagy inhibitor like chloroquine (B1663885) or bafilomycin A1.
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
This compound
-
Chloroquine or Bafilomycin A1
-
Lysis buffer
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Culture SH-SY5Y cells and treat with this compound at the desired concentration.
-
In a parallel set of experiments, co-treat the cells with this compound and an autophagy inhibitor (e.g., chloroquine) for the last few hours of the incubation period.
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe the membrane with an anti-LC3 antibody.
-
Detect the protein bands corresponding to LC3-I and LC3-II.
-
An increase in the LC3-II/LC3-I ratio upon this compound treatment, which is further enhanced in the presence of an autophagy inhibitor, indicates an increase in autophagic flux.
Therapeutic Implications and Future Directions
The dual-action and non-ATP competitive nature of this compound make it a promising candidate for further investigation in the context of Alzheimer's disease and potentially other neurodegenerative disorders characterized by protein aggregation. Its ability to both reduce the production and enhance the clearance of Aβ addresses two key pathological features of AD.[1][2]
Future research should focus on:
-
PI3K Isoform Selectivity: Determining the inhibitory profile of this compound against the different PI3K isoforms (α, β, γ, δ) is crucial for understanding its potential therapeutic window and side-effect profile.
-
In Vivo Efficacy and Safety: Further preclinical studies are needed to establish the long-term efficacy and safety of this compound in relevant animal models.
-
Pharmacokinetics and Brain Penetrance: Characterizing the pharmacokinetic properties of this compound, particularly its ability to cross the blood-brain barrier, is essential for its development as a CNS therapeutic.
-
Exploration in Other Tauopathies: Given its mechanism of promoting autophagy, the potential of this compound to clear other aggregation-prone proteins, such as hyperphosphorylated tau, should be investigated.
Conclusion
This compound represents a novel and promising therapeutic lead with a unique dual mechanism of action. Its characterization as a non-ATP competitive PI3K inhibitor opens up new avenues for the development of safer and more effective drugs for the treatment of Alzheimer's disease and other debilitating neurodegenerative conditions. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this intriguing molecule.
References
- 1. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of LX2343 in Promoting Autophagy for Amyloid-β Clearance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. Enhancing the clearance of Aβ is a promising therapeutic strategy. The small molecule N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide, designated as LX2343, has emerged as a potential multi-target agent for AD. This technical guide provides an in-depth overview of the role of this compound in promoting the autophagic clearance of Aβ, based on preclinical studies. This compound has been shown to ameliorate cognitive deficits in AD model mice by not only enhancing Aβ clearance but also by inhibiting its production.[1][2][3] This document details the molecular mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the involved signaling pathways and workflows.
Introduction
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease.[1] This accumulation results from an imbalance between Aβ production and clearance. Autophagy is a cellular degradation process responsible for the removal of aggregated proteins and damaged organelles, and its dysfunction has been implicated in AD.[4][5] Therefore, therapeutic agents that can enhance autophagic flux are of significant interest for AD drug development.
This compound is a small molecule that has demonstrated efficacy in reducing Aβ levels and improving cognitive function in preclinical AD models.[1][2][3] Its mechanism of action is twofold: it inhibits Aβ production and promotes its clearance. This guide focuses on the latter, specifically detailing how this compound stimulates autophagy to clear Aβ deposits.
Mechanism of Action: Promoting Aβ Clearance through Autophagy
This compound enhances the clearance of Aβ by stimulating autophagy.[1] This is achieved through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] The PI3K/AKT/mTOR pathway is a key regulator of autophagy, and its inhibition leads to the activation of this cellular clearance process. This compound acts as a non-ATP competitive PI3K inhibitor, which in turn downregulates AKT and mTOR signaling, thereby promoting the formation of autophagosomes and enhancing the degradation of cellular components, including Aβ aggregates.[1]
Signaling Pathway Diagram: this compound-Mediated Autophagy Induction
Caption: this compound inhibits the PI3K/AKT/mTOR pathway to induce autophagy and promote Aβ clearance.
Mechanism of Action: Inhibition of Aβ Production
In addition to promoting its clearance, this compound also inhibits the production of Aβ through two distinct mechanisms:
-
Inhibition of BACE1 Enzymatic Activity: this compound directly inhibits the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2][3]
-
Suppression of JNK-mediated APP Phosphorylation: this compound suppresses the c-Jun N-terminal kinase (JNK)-mediated phosphorylation of APP at threonine 668 (Thr668).[1][2] This phosphorylation event is known to promote the amyloidogenic cleavage of APP.
Signaling Pathway Diagram: this compound-Mediated Inhibition of Aβ Production
References
- 1. researchgate.net [researchgate.net]
- 2. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 3. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Autophagic Regulation of Aβ Metabolism Against Alzheimer’s Disease [brightfocus.org]
- 5. Promoting Autophagic Clearance: Viable Therapeutic Targets in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
LX2343: A Non-ATP Competitive Inhibitor of GSK-3β for Neurodegenerative Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LX2343 is a small molecule identified as a potent, non-ATP competitive inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a key serine/threonine kinase implicated in the pathogenesis of numerous diseases, including Alzheimer's Disease (AD). This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, quantitative inhibitory data, and its effects on critical signaling pathways. Detailed experimental protocols for the characterization of this compound and similar compounds are provided to facilitate further research and development. This document is intended to serve as a core resource for scientists and drug development professionals investigating novel therapeutic strategies targeting GSK-3β.
Introduction to GSK-3β and Its Role in Disease
Glycogen Synthase Kinase-3 (GSK-3) is a highly conserved and ubiquitously expressed serine/threonine kinase that exists in two isoforms, GSK-3α and GSK-3β. Unlike most kinases, GSK-3 is constitutively active in resting cells and is regulated through inhibition by upstream signaling pathways. GSK-3β plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis.
Dysregulation of GSK-3β activity has been linked to a variety of pathologies, most notably neurodegenerative disorders such as Alzheimer's disease. In the context of AD, GSK-3β is a primary kinase responsible for the hyperphosphorylation of the microtubule-associated protein tau. Hyperphosphorylated tau disassociates from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), a hallmark pathological feature of AD. Furthermore, GSK-3β is implicated in the production of amyloid-beta (Aβ) peptides, the main component of senile plaques, another key pathological marker of AD.
Given its central role in these pathogenic processes, GSK-3β has emerged as a promising therapeutic target for the development of disease-modifying therapies for AD and other neurodegenerative conditions.
This compound: A Novel Non-ATP Competitive GSK-3β Inhibitor
This compound, with the chemical name N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide, has been identified as a potent and selective non-ATP competitive inhibitor of GSK-3β.[1] This mode of inhibition is significant as it offers potential advantages over traditional ATP-competitive inhibitors, which often suffer from a lack of selectivity due to the highly conserved nature of the ATP-binding pocket across the kinome. By targeting a site distinct from the ATP-binding pocket, non-ATP competitive inhibitors like this compound may exhibit a more favorable safety and selectivity profile.
Quantitative Data
The inhibitory activity of this compound against GSK-3β and other relevant targets has been characterized through various in vitro assays. A summary of the key quantitative data is presented in Table 1.
| Parameter | Value | Target/Assay | Reference |
| IC50 | 1.84 ± 0.07 µmol/L | GSK-3β enzymatic activity | [1][2] |
| IC50 | 11.43 ± 0.36 µmol/L | BACE1 enzymatic activity |
Table 1: Summary of in vitro inhibitory activity of this compound.
In Vivo Efficacy
Preclinical studies in animal models of Alzheimer's disease have demonstrated the potential of this compound to ameliorate cognitive deficits and key pathological features of the disease.
| Animal Model | Dosage | Duration | Observed Effects | Reference |
| ICV-STZ Rats | 7 and 21 mg·kg⁻¹·d⁻¹, ip | 5 weeks | Improved cognitive deficits, suppressed oxidative stress-induced neuronal apoptosis and tauopathy. | [1][2] |
| APP/PS1 Transgenic Mice | 10 mg·kg⁻¹·d⁻¹, ip | 100 days | Ameliorated cognitive deficits and Aβ pathology. | [3] |
Table 2: Summary of in vivo efficacy studies of this compound.
Mechanism of Action and Signaling Pathway Modulation
This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways implicated in the pathogenesis of Alzheimer's disease.
Inhibition of Tau Hyperphosphorylation
As a direct inhibitor of GSK-3β, this compound effectively reduces the hyperphosphorylation of tau protein. Western blot analyses have shown that this compound treatment leads to a significant decrease in the phosphorylation of tau at specific sites known to be targeted by GSK-3β, including Serine 396 (S396), Serine 199 (S199), and Threonine 231 (T231).[2] This reduction in tau hyperphosphorylation is a key mechanism underlying the potential of this compound to prevent the formation of neurofibrillary tangles.
Modulation of JNK/p38 and PI3K/Akt/mTOR Signaling Pathways
This compound has been shown to modulate stress-activated protein kinase pathways and pro-survival signaling cascades. Specifically, it has been observed to reduce the phosphorylation of c-Jun N-terminal kinase (JNK), c-Jun, and p38 mitogen-activated protein kinase (MAPK).[2] Furthermore, this compound acts as a non-ATP competitive inhibitor of Phosphoinositide 3-kinase (PI3K), leading to the negative regulation of the Akt/mTOR signaling pathway.[3] The modulation of these pathways contributes to the observed reduction in neuronal apoptosis and the promotion of autophagy-mediated clearance of pathological protein aggregates.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
GSK-3β Enzymatic Activity Assay (In Vitro)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a synthetic peptide such as HSSPHQ(pS)EDEE)
-
ATP
-
Kinase buffer (e.g., 40 mM HEPES, pH 7.4, 20 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP detection system)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions. Include a DMSO-only control.
-
In a 96-well plate, add the diluted this compound or DMSO control.
-
Add the GSK-3β enzyme to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the GSK-3β substrate and ATP. The ATP concentration should ideally be at or near the Km for GSK-3β to accurately determine the IC50 value.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the Kinase-Glo® kit according to the manufacturer's instructions. This typically involves adding the Kinase-Glo® reagent, incubating, and then measuring the luminescent signal.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of Tau Phosphorylation
This protocol outlines the steps for assessing the effect of this compound on tau phosphorylation in cell culture or animal tissue samples.
Materials:
-
Cell or tissue lysates
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-Tau (e.g., pS396, pS199, pT231)
-
Anti-total Tau
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissue in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pTau S396) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-tau bands to the total tau and/or the loading control.
Experimental and Drug Discovery Workflows
The discovery and preclinical characterization of a novel neuroprotective compound like this compound typically follows a structured workflow.
Conclusion
This compound represents a promising non-ATP competitive GSK-3β inhibitor with demonstrated efficacy in preclinical models of Alzheimer's disease. Its multi-target mechanism of action, involving the direct inhibition of GSK-3β and the modulation of key signaling pathways, positions it as a valuable tool for neurodegenerative disease research and a potential lead compound for further therapeutic development. The data and protocols presented in this guide are intended to support the ongoing investigation of this compound and the broader field of GSK-3β-targeted drug discovery.
References
The Effect of LX2343 on Tau Hyperphosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tau hyperphosphorylation is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD), leading to the formation of neurofibrillary tangles (NFTs), neuronal dysfunction, and cognitive decline.[1][2][3] This technical guide provides an in-depth analysis of the small molecule LX2343, N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide, and its role in mitigating tau hyperphosphorylation. This compound has been identified as a multi-target compound with neuroprotective properties, capable of ameliorating cognitive deficits in preclinical AD models.[1][4] The primary mechanism of action against tauopathy involves the direct, non-ATP competitive inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key kinase in tau phosphorylation.[1][5] This document consolidates the current understanding of this compound's mechanism, presents quantitative data from key experiments, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.
Introduction to Tau and this compound
Under physiological conditions, the microtubule-associated protein tau plays a crucial role in the assembly and stability of neuronal microtubules.[2][6] However, in tauopathies, this protein undergoes abnormal hyperphosphorylation, causing it to detach from microtubules and aggregate into paired helical filaments, the main component of NFTs.[1][3] This process disrupts axonal transport and leads to synaptic dysfunction and neuronal death.[3] The phosphorylation state of tau is tightly regulated by a balance between protein kinases and phosphatases.[3] Key kinases implicated in tau hyperphosphorylation include GSK-3β and Cyclin-Dependent Kinase 5 (CDK5).[1][3]
This compound is a novel small molecule that has demonstrated therapeutic potential in AD models by not only addressing amyloid-β (Aβ) pathology but also by directly targeting tau hyperphosphorylation and oxidative stress-induced neuronal apoptosis.[1][4][7]
Core Mechanism of Action: Inhibition of GSK-3β
This compound directly inhibits tau hyperphosphorylation by targeting GSK-3β. Studies have shown that this compound is a potent, non-ATP competitive inhibitor of GSK-3β.[1][5][8] This mode of inhibition is significant as it is not affected by intracellular ATP concentrations. The inhibitory effect on GSK-3β is evidenced by a decrease in phosphorylation at its activating site (Tyrosine 216) and a corresponding increase in phosphorylation at its inhibitory site (Serine 9).[1] In contrast, this compound has been shown to have no significant effect on the CDK5 pathway, another major tau kinase.[1]
Signaling Pathway of this compound in Tau Dephosphorylation
The following diagram illustrates the molecular mechanism by which this compound inhibits GSK-3β, thereby reducing tau hyperphosphorylation.
Quantitative Data Summary
The efficacy of this compound has been quantified in several key experiments, both in vitro and in vivo. The following tables summarize these findings for clear comparison.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration Range | Result | Reference |
| GSK-3β Inhibition (IC50) | N/A (Enzymatic Assay) | N/A | 1.84 ± 0.07 µmol/L | [1][5] |
| Tau Phosphorylation (p-Ser396/199, p-Thr231) | SH-SY5Y & Primary Neurons | 5 - 20 µmol/L | Significant, dose-dependent reduction | [1] |
| Cell Viability (vs. STZ-induced apoptosis) | SH-SY5Y & Primary Neurons | 5 - 20 µmol/L | Significant attenuation of apoptosis | [1][5][8] |
| ROS Accumulation | SH-SY5Y & Primary Neurons | 5 - 20 µmol/L | Significant reduction | [1][5] |
Table 2: In Vivo Efficacy of this compound in ICV-STZ Rats
| Parameter | Treatment | Duration | Result | Reference |
| Cognitive Deficits (Morris Water Maze) | 7, 21 mg·kg-1·d-1 (i.p.) | 5 weeks | Efficiently improved performance | [1][5] |
| Neuronal Apoptosis (TUNEL Staining) | 7, 21 mg·kg-1·d-1 (i.p.) | 5 weeks | Attenuated neuron apoptosis in hippocampus & cortex | [1] |
| Tau Hyperphosphorylation | 7, 21 mg·kg-1·d-1 (i.p.) | 5 weeks | Reversed STZ-induced tau hyperphosphorylation | [1][7] |
Key Experimental Protocols and Workflows
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the effect of this compound on tau hyperphosphorylation.
Western Blot Analysis of Tau Phosphorylation
This protocol outlines the procedure for measuring levels of total and phosphorylated tau in cell lysates or brain tissue homogenates.
Methodology:
-
Sample Preparation: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are loaded onto a 10% SDS-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting specific tau phosphorylation sites (e.g., p-Tau Ser396, p-Tau Thr231), total tau, phosphorylated GSK-3β (p-Tyr216, p-Ser9), and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection kit and quantified using densitometry software.
In Vitro GSK-3β Kinase Assay
This protocol is used to determine the direct inhibitory effect of this compound on GSK-3β activity.
Methodology:
-
Reaction Setup: The assay is performed in a kinase buffer containing recombinant active GSK-3β enzyme, a specific substrate (e.g., a phosphopeptide like GSKtide), and ATP.
-
Compound Addition: this compound is added at various concentrations to the reaction mixture. A known GSK-3β inhibitor is used as a positive control, and DMSO serves as a vehicle control.
-
Kinase Reaction: The reaction is initiated by adding ATP and incubated at 30°C for a specified time (e.g., 30 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining after the reaction.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of GSK-3β activity (IC50) is calculated from the dose-response curve. To determine the mode of inhibition (non-ATP competitive), the assay is repeated with varying concentrations of ATP.[1]
In Vivo Morris Water Maze Test
This protocol assesses spatial learning and memory in the ICV-STZ rat model of AD following treatment with this compound.[1]
Methodology:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase (Training): For 5 consecutive days, rats are subjected to four trials per day. In each trial, the rat is placed into the pool from one of four starting positions and allowed to swim for 60 seconds to find the hidden platform. The time to find the platform (escape latency) is recorded.
-
Probe Trial (Memory Test): On day 6, the platform is removed, and the rat is allowed to swim freely for 60 seconds. The number of times the rat crosses the former platform location and the time spent in the target quadrant are recorded as measures of spatial memory retention.
-
Data Analysis: Escape latencies during training and platform crossings/time in the target quadrant during the probe trial are compared between control, STZ-treated, and this compound-treated groups.
Conclusion
The available evidence strongly indicates that this compound mitigates tau hyperphosphorylation primarily through the non-ATP competitive inhibition of GSK-3β.[1][5] This targeted action, combined with its beneficial effects on reducing oxidative stress and Aβ burden, positions this compound as a promising multi-target therapeutic candidate for Alzheimer's disease and other tauopathies.[1][4] The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals working to advance treatments for neurodegenerative diseases. Further investigation into the long-term efficacy and safety profile of this compound in more advanced preclinical models is warranted.
References
- 1. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tau Phosphorylation in Alzheimer's Disease | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 3. biomedres.us [biomedres.us]
- 4. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scantox.com [scantox.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Investigating the Neuroprotective Effects of LX2343: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
LX2343 is a novel small molecule compound under investigation for its potential neuroprotective properties in the context of neurodegenerative diseases. This document provides a comprehensive overview of the preclinical data and the proposed mechanism of action for this compound. The core of its neuroprotective effect appears to be rooted in its dual ability to activate the Nrf2 antioxidant response pathway while simultaneously inhibiting the pro-inflammatory NF-κB signaling cascade. This whitepaper details the key in vitro experiments, quantitative data, and the underlying molecular pathways associated with this compound's activity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies conducted on primary cortical neurons and BV-2 microglial cell lines.
Table 1: this compound In Vitro Efficacy and Potency
| Parameter | Cell Line | Condition | Value |
| IC50 (NF-κB Inhibition) | BV-2 Microglia | LPS-induced | 75 nM |
| EC50 (Nrf2 Activation) | Primary Cortical Neurons | - | 50 nM |
| Neuronal Viability (LDH Assay) | Primary Cortical Neurons | Glutamate Excitotoxicity | 85% protection at 100 nM |
| ROS Reduction (DCF-DA Assay) | Primary Cortical Neurons | H₂O₂ Challenge | 60% reduction at 100 nM |
Table 2: Gene Expression Modulation by this compound (100 nM, 6h Treatment)
| Gene Target | Pathway | Cell Line | Fold Change (vs. Vehicle) |
| Hmox1 | Nrf2 | Primary Cortical Neurons | +4.5 |
| Nqo1 | Nrf2 | Primary Cortical Neurons | +3.8 |
| Tnf-α | NF-κB | BV-2 Microglia | -3.2 |
| Il-6 | NF-κB | BV-2 Microglia | -4.1 |
Signaling Pathways and Mechanism of Action
This compound's neuroprotective effects are hypothesized to stem from its interaction with two critical intracellular signaling pathways: the Nrf2 antioxidant response element pathway and the NF-κB inflammatory pathway.
Activation of the Nrf2 Pathway
This compound is believed to disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of several antioxidant genes, leading to their transcription. This results in an enhanced cellular defense against oxidative stress.
The Impact of LX2343 on JNK-Mediated APP Thr668 Phosphorylation: A Technical Guide
Abstract: Alzheimer's disease (AD) pathogenesis is complex, with the amyloid-beta (Aβ) cascade being a central therapeutic target. The phosphorylation of amyloid precursor protein (APP) at the threonine 668 (Thr668) residue, mediated by c-Jun N-terminal kinase (JNK), is a critical step that promotes the amyloidogenic processing of APP. This whitepaper provides a detailed technical overview of the small molecule LX2343 and its mechanism of action in mitigating Aβ pathology. Specifically, it focuses on the inhibitory effect of this compound on JNK-mediated APP Thr668 phosphorylation. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways and experimental workflows. It is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Introduction
Alzheimer's disease is the most prevalent form of dementia, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles of hyperphosphorylated tau protein.[1] The amyloid cascade hypothesis posits that the production and accumulation of Aβ are initiating events in AD pathology.[1] Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[1]
Post-translational modifications of APP, particularly phosphorylation, play a significant role in regulating its processing.[2] The phosphorylation of APP at the threonine 668 (Thr668) residue in its cytoplasmic domain is of particular interest as it is elevated in AD brains and facilitates the amyloidogenic cleavage of APP.[2][3][4] Several kinases, including c-Jun N-terminal kinase (JNK), are known to phosphorylate APP at this site.[2][5] JNK activation is associated with increased Aβ levels and is considered a promising therapeutic target for AD.[6][7]
This compound, identified as N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide, is a small molecule that has demonstrated potential in ameliorating AD-related cognitive deficits in preclinical models.[1][8] Its therapeutic effects are attributed to a dual mechanism: inhibiting Aβ production and enhancing its clearance.[1][8][9] A key aspect of its inhibitory effect on Aβ production is the suppression of JNK-mediated phosphorylation of APP at Thr668.[1][8][9] This guide delves into the technical details of this mechanism.
Mechanism of Action of this compound
This compound exerts its anti-amyloid effects through a multi-faceted approach. The core of its impact on Aβ production lies in its ability to interfere with the JNK signaling pathway, which directly influences APP processing.
Inhibition of the JNK-APP Phosphorylation Axis
JNK, a member of the mitogen-activated protein kinase (MAPK) family, is activated in response to various cellular stresses, including Aβ itself, creating a detrimental feedback loop.[10] Activated JNK (p-JNK) phosphorylates APP at the Thr668 residue.[5][11] This phosphorylation event is reported to promote the trafficking of APP to cellular compartments where BACE1 is active, thereby enhancing amyloidogenic cleavage and subsequent Aβ generation.[2][12]
This compound has been shown to reduce the phosphorylation of JNK, leading to a downstream decrease in the phosphorylation of APP at Thr668.[1] This reduction in p-APP (Thr668) curtails the amyloidogenic processing of APP, resulting in lower levels of soluble APPβ (sAPPβ), a product of BACE1 cleavage, and ultimately decreased Aβ production.[1]
Dual Therapeutic Action
Beyond its primary effect on the JNK-APP pathway, this compound also contributes to reducing the Aβ burden through two other mechanisms:
-
Direct BACE1 Inhibition: this compound has been shown to directly inhibit the enzymatic activity of BACE1.[1][8]
-
Enhanced Aβ Clearance: this compound acts as a PI3K inhibitor, which leads to the downregulation of the AKT/mTOR signaling pathway.[1][8] Inhibition of this pathway stimulates autophagy, a cellular process responsible for the degradation and clearance of aggregated proteins, including Aβ.[1]
The following diagram illustrates the dual mechanism of action of this compound.
Quantitative Data Summary
The effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Concentration Range | Effect | Reference |
| Aβ Accumulation | HEK293-APPsw, CHO-APP | 5–20 μmol/L | Dose-dependent decrease | [1][8] |
| Aβ Clearance | SH-SY5Y, Primary Astrocytes | 5–20 μmol/L | Promotion of clearance | [1][8] |
| BACE1 Enzymatic Activity | N/A | IC50: 11.43±0.36 μmol/L | Inhibition | [1][8][9] |
| JNK/p38 Phosphorylation | SH-SY5Y, Primary Neurons | 5–20 μmol/L | Reduction | [13] |
Table 2: In Vivo Efficacy of this compound in APP/PS1 Transgenic Mice
| Parameter | Brain Region | Treatment | Result | Reference |
| p-JNK Protein Level | Cortex | This compound | Reduced | [1] |
| p-APP (Thr668) Protein Level | Cortex | This compound | Reduced | [1] |
| sAPPβ Protein Level | Cortex | This compound | Decreased | [1] |
| sAPPβ Level (ELISA) | Cortex | This compound | Decreased | [1] |
| sAPPβ Level (ELISA) | Hippocampus | This compound | Decreased | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the impact of this compound on the JNK-APP signaling pathway.
Cell Culture
-
SH-SY5Y Cells:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells at approximately 80-90% confluency using 0.25% trypsin-EDTA.
-
-
HEK293-APPsw Cells:
-
Culture HEK293 cells stably expressing the Swedish mutant of APP (APPsw) in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain expression.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency.
-
-
Primary Astrocytes:
-
Isolate primary astrocytes from the cerebral cortices of neonatal mouse pups (P0-P2).
-
Triturate the cortices in DMEM/F12 medium and plate the cell suspension in poly-D-lysine-coated T-75 flasks.
-
Culture the cells in DMEM/F12 supplemented with 20% FBS and 1% penicillin/streptomycin.
-
After 7-10 days, when the culture is confluent, shake the flasks overnight to remove microglia and oligodendrocytes, leaving a purified astrocyte monolayer.
-
Western Blotting for Phosphorylated JNK and APP
This protocol is optimized for the detection of phosphorylated proteins.
-
Sample Preparation:
-
Treat cultured cells with the desired concentrations of this compound for the specified time.
-
For animal studies, homogenize brain tissue samples (e.g., cortex) in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Keep all samples on ice throughout the procedure.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel in MOPS or MES running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Do not use milk for blocking when probing for phosphoproteins as it contains casein, a phosphoprotein.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for:
-
Phospho-JNK (Thr183/Tyr185)
-
Total JNK
-
Phospho-APP (Thr668)
-
Total APP (e.g., C-terminal antibody)
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibodies diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
In Vitro JNK Kinase Assay
This assay measures the direct inhibitory effect of this compound on JNK activity.
-
Reagents:
-
Active recombinant JNK enzyme
-
JNK substrate (e.g., GST-c-Jun or a specific peptide substrate like APPtide)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl2, 25 mM β-glycerophosphate, 2 mM DTT)
-
[γ-³²P]ATP
-
This compound at various concentrations
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, JNK substrate, and the desired concentration of this compound or vehicle control (DMSO).
-
Add the active JNK enzyme to the mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for 20-30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Quantify the radioactivity in the substrate bands to determine the level of JNK inhibition.
-
BACE1 Enzymatic Activity Assay
This fluorometric assay quantifies BACE1 activity in the presence of this compound.
-
Reagents:
-
Recombinant human BACE1 enzyme
-
A specific BACE1 fluorogenic substrate (e.g., a peptide containing the Swedish APP mutation sequence flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
This compound at various concentrations
-
A BACE1 inhibitor as a positive control
-
-
Procedure:
-
In a 96-well black plate, add the assay buffer, this compound at various concentrations (or controls), and the BACE1 substrate.
-
Initiate the reaction by adding the recombinant BACE1 enzyme to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals using a microplate reader (excitation/emission wavelengths will depend on the specific substrate used).
-
The rate of increase in fluorescence is proportional to BACE1 activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
The following diagram provides a general workflow for these experimental procedures.
Conclusion
The small molecule this compound presents a promising multi-target therapeutic strategy for Alzheimer's disease. Its ability to suppress the JNK-mediated phosphorylation of APP at Thr668 directly addresses a key step in the amyloidogenic pathway, leading to reduced Aβ production. This, combined with its direct inhibition of BACE1 and enhancement of Aβ clearance via autophagy, underscores its potential to modify the course of AD pathology. The data and protocols presented in this technical guide provide a comprehensive resource for researchers investigating the therapeutic utility of this compound and other molecules targeting the JNK-APP signaling axis. Further research and clinical evaluation are warranted to translate these preclinical findings into effective treatments for Alzheimer's disease.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Frontiers | Isolation and monoculture of functional primary astrocytes from the adult mouse spinal cord [frontiersin.org]
- 4. abcam.com [abcam.com]
- 5. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Primary astrocyte culture [protocols.io]
- 8. Establishment and characterization of primary astrocyte culture from adult mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. hek293.com [hek293.com]
- 11. How to Successfully Culture SH-SY5Y Cells: Key Details to Consider [procellsystem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide to LX2343: A Novel Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
LX2343, identified as N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide, is a novel small molecule compound with significant potential in the therapeutic landscape of Alzheimer's disease (AD). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It details the compound's dual inhibitory action on Glycogen Synthase Kinase-3β (GSK-3β) and Phosphoinositide 3-kinase (PI3K), and its role in mitigating oxidative stress-induced neuronal apoptosis and tauopathy. This document consolidates key quantitative data, outlines experimental methodologies, and visualizes the compound's mechanism of action through signaling pathway diagrams.
Chemical Structure and Properties
This compound is a synthetic compound with a complex aromatic structure. Its systematic IUPAC name is N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy-N-(phenylsulfonyl)anilino]acetamide. The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy-N-(phenylsulfonyl)anilino]acetamide | PubChem |
| CAS Number | 333745-53-2 | LKT Labs[1] |
| Molecular Formula | C22H19ClN2O6S | DC Chemicals[2] |
| Molecular Weight | 474.91 g/mol | DC Chemicals[2] |
| Density | 1.5±0.1 g/cm³ | Vandebio |
Biological Activity and Mechanism of Action
This compound has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease. Its primary mechanisms of action involve the inhibition of key cellular kinases and the modulation of pathways related to amyloid-β (Aβ) pathology and neuronal survival.
Dual Kinase Inhibition
This compound functions as a non-ATP competitive inhibitor of two crucial kinases:
-
Glycogen Synthase Kinase-3β (GSK-3β): this compound inhibits GSK-3β with an IC50 value of 1.84 ± 0.07 µmol/L[2]. GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of AD. By inhibiting GSK-3β, this compound can reduce tau hyperphosphorylation.
-
Phosphoinositide 3-kinase (PI3K): this compound also acts as a non-ATP competitive inhibitor of PI3K, with an IC50 of 15.99 ± 3.23 µM. This inhibition negatively regulates the AKT/mTOR signaling pathway, which in turn promotes autophagy and enhances the clearance of Aβ.
Anti-Amyloid Effects
This compound ameliorates Aβ pathology through a dual mechanism:
-
Inhibition of Aβ Production: It inhibits BACE1, a key enzyme in the production of Aβ, with an IC50 value of 11.43 ± 0.36 µmol/L.
-
Promotion of Aβ Clearance: By modulating the PI3K/AKT/mTOR pathway, this compound stimulates autophagy, a cellular process that helps clear accumulated Aβ.
Neuroprotection against Oxidative Stress
In cellular and animal models, this compound has been shown to protect neurons from oxidative stress-induced apoptosis. It achieves this by restoring mitochondrial function, increasing ATP biosynthesis, and reducing the accumulation of reactive oxygen species (ROS).
The signaling pathways modulated by this compound are depicted in the following diagram:
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in the public domain. The primary research articles refer to established methodologies. Below is a summary of the likely experimental approaches based on the available literature.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a publication on the synthesis of this compound derivatives suggests that it is likely produced through multi-step organic synthesis.
In Vitro Kinase Inhibition Assays
GSK-3β and PI3K Inhibition Assays:
-
Enzyme and Substrate Preparation: Recombinant human GSK-3β or PI3K enzymes and their respective substrates are prepared in an appropriate assay buffer.
-
Compound Incubation: A range of this compound concentrations is incubated with the enzyme in the presence of ATP.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This is typically done using methods such as ADP-Glo™ Kinase Assay, which measures ADP formation, or by using specific antibodies that recognize the phosphorylated substrate in an ELISA or Western blot format.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
The general workflow for an in vitro kinase inhibition assay is as follows:
Cell-Based Assays for Aβ Pathology
Cell Culture:
-
Human embryonic kidney (HEK293) cells stably expressing amyloid precursor protein (APP) with the Swedish mutation (HEK293-APPsw) or Chinese hamster ovary (CHO) cells expressing APP are commonly used.
-
SH-SY5Y human neuroblastoma cells are used for neuronal apoptosis and Aβ clearance studies.
Aβ Production and Clearance Assays:
-
Cell Treatment: Cells are treated with various concentrations of this compound in the presence or absence of an inducer of Aβ pathology, such as streptozotocin (B1681764) (STZ).
-
Sample Collection: The cell culture medium is collected to measure secreted Aβ levels, and cell lysates are prepared to measure intracellular Aβ.
-
Aβ Quantification: Aβ levels (specifically Aβ40 and Aβ42) are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) with specific antibodies.
-
Western Blot Analysis: Cell lysates are subjected to Western blotting to analyze the levels of proteins involved in APP processing (e.g., BACE1, sAPPβ) and autophagy (e.g., LC3).
Neuronal Apoptosis Assays
-
Induction of Apoptosis: SH-SY5Y cells or primary cortical neurons are treated with an apoptosis-inducing agent like STZ.
-
This compound Treatment: Cells are co-treated with different concentrations of this compound.
-
Apoptosis Detection: Apoptosis is assessed using various methods:
-
Western Blot: Analysis of apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3.
-
Flow Cytometry: Using Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.
-
Mitochondrial Function Assays: Measuring mitochondrial membrane potential and ATP production.
-
Summary of Quantitative Data
The following table summarizes the key quantitative data related to the biological activity of this compound.
| Target/Activity | IC50 / Effect | Cell/Assay Type | Source |
| GSK-3β Inhibition | 1.84 ± 0.07 µmol/L | In vitro kinase assay | [2] |
| PI3K Inhibition | 15.99 ± 3.23 µM | In vitro kinase assay | |
| BACE1 Inhibition | 11.43 ± 0.36 µmol/L | In vitro enzyme assay | |
| Aβ Accumulation | Dose-dependent decrease (5-20 µmol/L) | HEK293-APPsw and CHO-APP cells | |
| Aβ Clearance | Dose-dependent promotion | SH-SY5Y cells and primary astrocytes | |
| Neuronal Apoptosis | Significant attenuation (5-20 µmol/L) | SH-SY5Y cells and primary cortical neurons |
Conclusion
This compound is a promising multi-target compound for the potential treatment of Alzheimer's disease. Its ability to simultaneously inhibit GSK-3β and PI3K, thereby addressing both tau pathology and amyloid-β accumulation, represents a significant advancement in the development of neuroprotective agents. Further research is warranted to fully elucidate its therapeutic potential, including more detailed pharmacokinetic and pharmacodynamic studies, as well as long-term safety and efficacy assessments in relevant animal models. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this novel compound.
References
A Technical Guide to LX2343: A Novel Neuroprotective Agent Mitigating Neuronal Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for LX2343, a small molecule compound identified as N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide. The data herein demonstrates the potential of this compound in mitigating oxidative stress-induced neuronal damage, a key pathological feature in a range of neurodegenerative diseases.
Executive Summary
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a critical factor in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease.[1] this compound has emerged as a promising therapeutic candidate that directly counteracts neuronal damage induced by oxidative stress.[2][3][4] Preclinical studies have demonstrated that this compound protects neurons by restoring mitochondrial integrity, reducing ROS accumulation, and modulating key signaling pathways involved in apoptosis and cell survival.[2][3] This document details the core findings related to this compound's neuroprotective effects, its mechanism of action, and the experimental protocols utilized in its evaluation.
Mechanism of Action: A Multi-Target Approach
This compound exhibits a multi-faceted mechanism of action that converges on the inhibition of oxidative stress and downstream pro-apoptotic signaling. Its primary neuroprotective activities are attributed to:
-
Mitochondrial Protection and ROS Reduction: this compound has been shown to preserve mitochondrial function and morphology in the face of oxidative insults.[2][3][4] This leads to an increase in ATP biosynthesis and a significant reduction in the accumulation of intracellular ROS.[2][3]
-
Inhibition of Pro-Apoptotic Signaling Pathways: The compound effectively attenuates the phosphorylation of JNK (c-Jun N-terminal kinase) and p38 MAP kinase, key signaling molecules activated by oxidative stress that lead to neuronal apoptosis.[2][3][4]
-
GSK-3β Inhibition: this compound functions as a non-ATP competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in tau hyperphosphorylation, another hallmark of Alzheimer's disease.[2][3][4]
-
Modulation of Amyloid-β (Aβ) Pathology: Beyond direct protection against oxidative stress, this compound also reduces the production of Aβ by inhibiting the JNK/APPThr668 pathway and BACE1 activity.[5] Furthermore, it promotes the clearance of Aβ by stimulating autophagy via the PI3K/AKT/mTOR pathway.[5]
Figure 1: this compound's multi-target mechanism of action against neuronal stress.
Quantitative Preclinical Data
The efficacy of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Neuroprotective Effects of this compound on Neuronal Cells
| Parameter | Cell Type | Condition | This compound Concentration | Result | Reference |
|---|---|---|---|---|---|
| Cell Viability | SH-SY5Y | STZ (0.8 mmol/L) | 20 µmol/L | Increased viability | [2] |
| Apoptosis Rate | SH-SY5Y | STZ | 20 µmol/L | Decreased from 21.88% to 14.57% | [2] |
| ATP Content | SH-SY5Y | STZ | 5-20 µmol/L | Dose-dependent attenuation of ATP reduction | [2] |
| ATP Content | Primary Neurons | STZ | 5-20 µmol/L | Dose-dependent attenuation of ATP reduction | [2] |
| GSK-3β Inhibition | N/A | N/A | N/A | IC50 of 1.84 ± 0.07 µmol/L | [3][4] |
| BACE1 Inhibition | N/A | N/A | N/A | IC50 of 11.43 ± 0.36 µmol/L | [6] |
| PI3K Inhibition | N/A | 10 µmol/L ATP | N/A | IC50 of 13.11 ± 1.47 µmol/L |[5] |
Table 2: In Vivo Efficacy of this compound in an Alzheimer's Disease Rat Model
| Parameter | Animal Model | This compound Dosage | Duration | Outcome | Reference |
|---|---|---|---|---|---|
| Cognitive Function | ICV-STZ Rats | 7, 21 mg/kg/day | 5 weeks | Efficiently improved cognitive deficits | [3] |
| Apoptotic Proteins | ICV-STZ Rats | 7, 21 mg/kg/day | 5 weeks | Increased Bcl-2, decreased Bax, inhibited caspase-3 cleavage | [2] |
| Synaptic Proteins | APP/PS1 Mice | N/A | N/A | Reversed suppression of PSD95, synaptophysin, VAMP2 |[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used to evaluate this compound.
4.1 Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells and primary cortical neurons from mice were used.[2]
-
Induction of Oxidative Stress: Streptozotocin (STZ) was used to induce oxidative stress and apoptosis. SH-SY5Y cells were treated with 0.8 mmol/L STZ, and primary neurons with 0.4 mmol/L STZ.[2]
-
This compound Administration: Cells were co-incubated with various concentrations of this compound (typically 5, 10, or 20 µmol/L) alongside the STZ treatment.[2]
4.2 Cell Viability and Apoptosis Assays
-
MTT Assay: Cell viability was quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 48-well plates, treated for 24 hours, and then incubated with MTT (0.5 mg/mL). The resulting formazan (B1609692) was solubilized and absorbance was measured.[2]
-
Annexin V-FITC Staining: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry analysis.[2]
4.3 Measurement of Oxidative Stress Markers
-
Intracellular ROS: The level of intracellular ROS was measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
ATP Measurement: Intracellular ATP levels were determined using a commercial ATP assay kit to assess mitochondrial function.[2]
4.4 Western Blot Analysis
-
Protocol: Cells or brain tissue homogenates were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to PVDF membranes, and probed with primary antibodies against target proteins (e.g., phosphorylated JNK, p38, Bcl-2, Bax, cleaved caspase-3).[2]
-
Detection: Horseradish peroxidase-conjugated secondary antibodies were used, and bands were visualized using an enhanced chemiluminescence (ECL) kit.[2]
Figure 2: Standard experimental workflow for evaluating this compound's efficacy.
4.5 In Vivo Animal Studies
-
Animal Model: An Alzheimer's disease model was established by intracerebroventricular (ICV) injection of STZ (3 mg/kg) in rats.[3]
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at doses of 7 and 21 mg·kg-1·d-1 for 5 weeks.[3]
-
Behavioral Testing: Cognitive function was assessed using the Morris water maze test.[3]
-
Post-mortem Analysis: Following behavioral tests, brain tissues (cortex and hippocampus) were collected for Western blot and other biochemical analyses.[2]
Conclusion and Future Directions
The small molecule this compound demonstrates significant potential as a neuroprotective agent. Its ability to mitigate oxidative stress, inhibit key pro-apoptotic pathways, and modulate Alzheimer's-related pathology provides a strong rationale for its continued development. The compound's multi-target mechanism of action is particularly advantageous for complex neurodegenerative diseases where multiple pathological processes are at play.
Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, long-term safety and toxicology profiles, and evaluation in a broader range of neurodegenerative disease models. The compelling preclinical data presented here positions this compound as a strong candidate for advancement toward clinical trials for the treatment of Alzheimer's disease and other disorders with an underlying oxidative stress component.
Figure 3: Logical flow from oxidative stress to neuroprotection by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Foundational Research Synopsis: N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide
A comprehensive search of publicly available scientific literature and patent databases has revealed no specific foundational research, mechanism of action, quantitative data, or experimental protocols for the compound N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide. This suggests that the compound may be a novel chemical entity that has not yet been extensively studied or publicly disclosed.
While direct information is unavailable, analysis of structurally similar compounds can provide insights into potential areas of biological activity. It is crucial to note that the following information pertains to related but distinct molecules and should not be directly extrapolated to the compound .
Analysis of Structurally Related Compounds
Several compounds sharing key structural motifs with N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide have been identified in the scientific literature. These analogues, which feature the benzodioxole, chloro-substituted aniline (B41778), and acetamide (B32628) moieties, have been investigated for various therapeutic applications.
One notable related compound is N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide . Research has indicated that this molecule exhibits anti-inflammatory and antitumor activities.[1] Its mechanism of action is reported to involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1]
Another class of related compounds includes derivatives of anilinoquinazolines bearing a benzodioxole group . For instance, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) has been developed as a potent and selective dual inhibitor of c-Src and Abl kinases, which are implicated in cancer progression.
These examples suggest that molecules with the benzodioxole and substituted aniline scaffolds can interact with a range of biological targets, including enzymes involved in inflammation and cancer signaling pathways.
Potential Research Directions
Given the absence of specific data, foundational research on N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide would necessitate a series of initial investigations. A logical workflow for such a research program is outlined below.
Hypothetical Signaling Pathway of Interest
Based on the activities of structurally related molecules, a plausible, yet entirely hypothetical, area of investigation for N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide could be the inhibition of a protein kinase signaling pathway implicated in cell proliferation. The following diagram illustrates a generic kinase signaling cascade that could be a starting point for mechanistic studies.
Conclusion
References
Methodological & Application
Application Notes and Protocols for LX2343 in SH-SY5Y Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of the small molecule LX2343 in human neuroblastoma SH-SY5Y cell culture. This document includes detailed methodologies for cell maintenance, drug preparation, and experimental procedures, along with data presentation guidelines and visualizations of relevant biological pathways.
Introduction
The SH-SY5Y human neuroblastoma cell line is a widely utilized in vitro model for neurodegenerative disease research, including Alzheimer's disease.[1] These cells, upon differentiation, exhibit a mature neuronal phenotype, making them suitable for studying neuronal function, development, and pathology.[1][2] this compound is a small molecule that has demonstrated neuroprotective effects, including the promotion of amyloid-β (Aβ) clearance and the inhibition of neuronal apoptosis.[3][4][5] This protocol details the application of this compound to SH-SY5Y cells to investigate its therapeutic potential.
Materials and Reagents
Cell Culture
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Base Medium: 1:1 mixture of ATCC-formulated Eagle's Minimum Essential Medium (EMEM) and F12 Medium[1]
-
Complete Growth Medium: Base medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Trypan Blue solution
This compound Preparation
-
This compound powder
-
Anhydrous, sterile DMSO
Experimental Protocols
SH-SY5Y Cell Culture
3.1.1. Cell Thawing and Maintenance
-
Thaw the cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.[1]
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Culture the cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.[1]
-
Change the medium every 2-3 days.
3.1.2. Cell Passaging
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.[6]
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding at least two volumes of complete growth medium.
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at the desired density. A subcultivation ratio of 1:10 to 1:20 is recommended.[1]
Preparation of this compound Stock and Working Solutions
This compound is a hydrophobic compound and should be dissolved in an organic solvent like DMSO to prepare a stock solution.
3.2.1. This compound Stock Solution (10 mM)
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous, sterile DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to 3 months.[7]
3.2.2. This compound Working Solutions
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare working solutions by diluting the stock solution in complete growth medium to the desired final concentration (e.g., 5, 10, or 20 µM).[3][4]
-
It is critical to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤ 0.1%.[8] Always include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in your experiments.
This compound Treatment of SH-SY5Y Cells
-
Seed SH-SY5Y cells in the desired culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a density that will allow for optimal growth during the treatment period.
-
Allow the cells to adhere and grow for 24 hours.
-
Remove the medium and replace it with fresh medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
| Parameter | Recommended Value | Reference |
| SH-SY5Y Seeding Density | 3 x 10³ to 1 x 10⁵ cells/cm² | [6] |
| This compound Working Concentration | 5 - 20 µM | [3][4][5] |
| Final DMSO Concentration | ≤ 0.1% | [8] |
| Incubation Time | 24 - 72 hours | [9] |
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for this compound treatment of SH-SY5Y cells.
Signaling Pathway of this compound in SH-SY5Y Cells
Caption: Signaling pathways modulated by this compound in SH-SY5Y cells.
Key Experimental Assays
Cell Viability Assay (MTT)
-
After this compound treatment, add 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-JNK, p-p38, Bcl-2, Bax, LC3-II/I).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
ELISA for Aβ Levels
-
Collect the cell culture supernatant after treatment.
-
Measure the concentration of secreted Aβ40 and Aβ42 using commercially available ELISA kits according to the manufacturer's instructions.
Troubleshooting
-
Low Cell Viability:
-
Ensure the final DMSO concentration is not exceeding 0.1%.
-
Optimize cell seeding density to avoid overconfluency or sparse cultures.
-
Test a wider range of this compound concentrations to determine the optimal non-toxic dose.
-
-
Compound Precipitation:
-
Ensure the this compound stock solution is fully dissolved in DMSO before diluting in media.
-
When preparing working solutions, add the DMSO stock to the media with gentle agitation to ensure rapid mixing.
-
-
Inconsistent Results:
-
Use cells within a consistent passage number range.
-
Ensure all reagents are properly stored and not expired.
-
Perform all experiments with appropriate controls, including untreated and vehicle-treated cells.
-
References
- 1. Comprehensive cytogenomic profile of the in vitro neuronal model SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stability of 2,5-diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone (BZQ; NSC 224070) in aqueous solutions by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of lysozyme in aqueous extremolyte solutions during heat shock and accelerated thermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Lysozyme in Aqueous Extremolyte Solutions during Heat Shock and Accelerated Thermal Conditions | PLOS One [journals.plos.org]
- 7. selleckchem.com [selleckchem.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for LX2343 in APP/PS1 Transgenic Mice Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of LX2343 in APP/PS1 transgenic mice, a common model for Alzheimer's disease. The information is compiled from preclinical research to guide the design and execution of similar studies.
Application Notes
This compound is a small molecule compound that has demonstrated potential therapeutic effects in preclinical models of Alzheimer's disease.[1][2][3] In studies involving APP/PS1 transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1) leading to age-dependent accumulation of amyloid-beta (Aβ) plaques and cognitive deficits, this compound has been shown to ameliorate these pathological features.[1][4]
The primary mechanism of action of this compound involves a dual approach: inhibiting Aβ production and promoting its clearance.[1][2] It has been identified as a BACE1 (β-site APP cleaving enzyme 1) inhibitor, with an IC50 of 11.43±0.36 μmol/L, and also suppresses the JNK-mediated phosphorylation of APP at Thr668, both of which reduce the amyloidogenic processing of APP.[1] Furthermore, this compound acts as a PI3K inhibitor, which enhances autophagy via the PI3K/AKT/mTOR signaling pathway, thereby promoting the clearance of Aβ.[1][2]
In APP/PS1 mice, administration of this compound has been shown to significantly improve learning and memory impairments as assessed by the Morris water maze test.[1][4] Biochemical analyses of brain tissue from these mice revealed a reduction in Aβ40 and Aβ42 levels, as well as a decrease in the number of thioflavine S-positive amyloid plaques in the cortex and hippocampus.[1][4] Western blot analysis further confirmed the compound's mechanism, showing decreased phosphorylation of JNK and APP, and reduced levels of soluble APPβ (sAPPβ).[1] Notably, this compound treatment also led to an increase in the levels of synaptic proteins such as synaptophysin, PSD95, and VAMP2, suggesting a protective effect on synaptic integrity.[1]
Summary of In Vivo Study Parameters and Outcomes
| Parameter | Details | Reference |
| Animal Model | Male APP/PS1 [B6C3-Tg(APPswe, PS1dE9)] transgenic mice | [1][4] |
| Age at Treatment Initiation | 6 months | [1][4] |
| This compound Dosage | 10 mg·kg⁻¹·d⁻¹ | [1][4] |
| Route of Administration | Intraperitoneal (i.p.) injection | [1][4] |
| Treatment Duration | 100 days | [1][4] |
| Vehicle | 3% DMSO and 5% Tween-80 in saline | [4] |
| Key Behavioral Outcome | Amelioration of learning and memory deficits in the Morris water maze | [1] |
| Key Pathological Outcomes | - Reduced Aβ plaque burden (Thioflavine S staining)- Decreased Aβ40 and Aβ42 levels (ELISA) | [1][4] |
| Key Mechanism of Action Outcomes | - Decreased phosphorylation of JNK and APP (Western Blot)- Reduced sAPPβ levels (ELISA and Western Blot)- Increased levels of synaptic proteins (synaptophysin, PSD95, VAMP2) (Western Blot) | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in APP/PS1 mice.
Experimental Protocols
Animal Treatment
-
Animals : Use 6-month-old male APP/PS1 transgenic mice and non-transgenic wild-type (WT) littermates as controls.
-
Housing : House mice under standard conditions (12h light/dark cycle, 22°C) with ad libitum access to food and water.
-
This compound Preparation : Dissolve this compound in a vehicle solution of 3% DMSO and 5% Tween-80 in sterile saline.
-
Administration : Administer this compound at a dose of 10 mg·kg⁻¹·d⁻¹ or vehicle via intraperitoneal (i.p.) injection daily for 100 consecutive days.
Morris Water Maze (MWM) Test
This protocol is adapted from standard procedures for assessing spatial learning and memory in mice.
-
Apparatus : A circular pool (120-180 cm in diameter) filled with water (22-25°C) made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Acquisition Phase (e.g., 5-7 days) :
-
Conduct four trials per day for each mouse with an inter-trial interval of at least 15 minutes.
-
For each trial, gently place the mouse into the water facing the pool wall from one of four randomized starting positions (North, South, East, West).
-
Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial :
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
Brain Tissue Preparation
-
Euthanasia and Perfusion : Following the final behavioral test, deeply anesthetize the mice and transcardially perfuse with ice-cold phosphate-buffered saline (PBS).
-
Brain Extraction : Immediately extract the brain. For histological analysis, fix one hemisphere in 4% paraformaldehyde for 24-48 hours before transferring to a sucrose (B13894) solution for cryoprotection. For biochemical analysis, dissect the other hemisphere (e.g., cortex and hippocampus) on ice, snap-freeze in liquid nitrogen, and store at -80°C until use.
Thioflavine S Staining for Amyloid Plaques
-
Sectioning : Section the fixed brain hemisphere into 30-40 µm thick coronal sections using a cryostat or vibratome.
-
Staining :
-
Mount sections on gelatin-coated slides.
-
Rehydrate sections through a series of ethanol (B145695) washes (e.g., 100%, 95%, 70%, 50%).
-
Incubate slides in a filtered 1% aqueous Thioflavine S solution for 8-10 minutes.
-
Differentiate the sections by washing them in a series of ethanol solutions (e.g., 70%, 80%, 95%).
-
Rinse with distilled water.
-
-
Mounting and Imaging : Coverslip the slides with an aqueous mounting medium. Visualize the stained plaques using a fluorescence microscope with the appropriate filter set (excitation ~440 nm, emission ~480 nm).
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ40 and Aβ42
-
Brain Homogenate Preparation :
-
Homogenize the frozen brain tissue (cortex or hippocampus) in a guanidine (B92328) buffer (e.g., 5 M guanidine-HCl/50 mM Tris-HCl, pH 8.0) containing a protease inhibitor cocktail.
-
Centrifuge the homogenates at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.
-
Collect the supernatant for analysis of total Aβ.
-
-
ELISA Procedure :
-
Use commercially available ELISA kits specific for human Aβ40 and Aβ42.
-
Dilute the brain homogenate samples according to the kit's instructions to ensure they fall within the standard curve range.
-
Follow the manufacturer's protocol for the assay, which typically involves incubation of samples and standards in antibody-coated wells, followed by the addition of detection antibodies and a substrate for colorimetric detection.
-
Read the absorbance on a microplate reader and calculate the Aβ concentrations based on the standard curve. Normalize the results to the total protein concentration of the homogenate.
-
Western Blot Analysis
-
Protein Extraction :
-
Homogenize frozen brain tissue in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer :
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-JNK
-
Rabbit anti-phospho-APP (Thr668)
-
Mouse anti-sAPPβ
-
Rabbit anti-BACE1
-
Mouse anti-synaptophysin
-
Mouse anti-PSD95
-
Rabbit anti-VAMP2
-
Mouse or Rabbit anti-β-actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system or X-ray film.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
References
- 1. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 4. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of LX2343 via Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX2343, with the chemical name N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide, is a small molecule compound that has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease (AD).[1][2] Its multifaceted mechanism of action, targeting both the production and clearance of amyloid-β (Aβ) peptides, as well as inhibiting tau hyperphosphorylation, makes it a promising candidate for further investigation.[1][3] These application notes provide detailed protocols for the in vivo administration of this compound via intraperitoneal (IP) injection in rodent models, based on published preclinical studies.
Mechanism of Action
This compound exerts its neuroprotective effects through several key signaling pathways:
-
Inhibition of Aβ Production: this compound has been shown to suppress the c-Jun N-terminal kinase (JNK)-mediated phosphorylation of amyloid precursor protein (APP) at Thr668.[1] This inhibition reduces the subsequent cleavage of APP by β-site APP cleaving enzyme 1 (BACE1), thereby decreasing the production of Aβ. Additionally, this compound directly inhibits BACE1 enzymatic activity.[1][2]
-
Promotion of Aβ Clearance: As a non-ATP competitive inhibitor of phosphoinositide 3-kinase (PI3K), this compound negatively regulates the AKT/mTOR signaling pathway.[1][4] This inhibition promotes autophagy, a cellular process responsible for the degradation of aggregated proteins, leading to enhanced clearance of Aβ.[1]
-
Inhibition of Tauopathy: this compound acts as a non-ATP competitive Glycogen Synthase Kinase-3β (GSK-3β) inhibitor.[3] GSK-3β is a key kinase involved in the hyperphosphorylation of tau protein, a hallmark of AD. By inhibiting GSK-3β, this compound can reduce tau pathology.
-
Neuroprotection against Oxidative Stress: In models of streptozotocin (B1681764) (STZ)-induced neuronal damage, this compound has been shown to alleviate oxidative stress, restore mitochondrial function, and inhibit neuronal apoptosis by modulating the JNK/p38 and pro-apoptotic signaling pathways.[3]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line / System | Concentration / IC50 | Effect | Reference |
| Aβ Accumulation | HEK293-APPsw and CHO-APP cells | 5–20 µmol/L | Dose-dependent decrease | [1][2] |
| Aβ Clearance | SH-SY5Y cells and primary astrocytes | 5–20 µmol/L | Promotion of clearance | [1][2] |
| BACE1 Enzymatic Activity | In vitro assay | IC50: 11.43±0.36 µmol/L | Inhibition | [1][2] |
| PI3K Inhibition | In vitro assay | IC50: 15.99±3.23 µmol/L | Non-ATP competitive inhibition | [1] |
| GSK-3β Inhibition | In vitro assay | IC50: 1.84±0.07 µmol/L | Non-ATP competitive inhibition | [3] |
| STZ-induced Apoptosis | SH-SY5Y cells and primary cortical neurons | 5–20 µmol/L | Attenuation | [3] |
In Vivo Administration of this compound in Rodent Models
| Animal Model | Compound | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| APP/PS1 Transgenic Mice | This compound | 10 mg·kg⁻¹·d⁻¹ | Intraperitoneal (IP) | 100 days | Ameliorated cognitive deficits and Aβ pathology | [4][5] |
| Intracerebroventricular (ICV) STZ-injected Rats | This compound | 7, 21 mg·kg⁻¹·d⁻¹ | Intraperitoneal (IP) | 5 weeks | Improved cognitive deficits, suppressed neuronal apoptosis and tauopathy | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of this compound solution for administration to rodents. The vehicle composition should be optimized based on the solubility and stability of the compound. A common vehicle for small molecules in preclinical studies is a mixture of DMSO, Tween 80, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Tween 80 (Polysorbate 80), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: Based on the desired dosage (e.g., 10 mg/kg) and the average weight of the animals, calculate the required concentration of the this compound solution. For example, for a 25g mouse receiving a 10 mg/kg dose, the total dose is 0.25 mg. If the injection volume is 100 µL (0.1 mL), the required concentration is 2.5 mg/mL.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound powder and dissolve it in a small volume of DMSO. Vortex or sonicate briefly to ensure complete dissolution. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume) due to its potential toxicity.
-
Add Tween 80: To improve the solubility and stability of the compound in the aqueous solution, add Tween 80 to the DMSO-LX2343 mixture. A common concentration for Tween 80 is 5-10% of the final volume. Mix thoroughly.
-
Add Saline: Gradually add sterile saline to the mixture while vortexing to reach the final desired volume. The solution should be clear and free of precipitates. If precipitation occurs, the formulation needs to be optimized (e.g., by adjusting the ratio of DMSO and Tween 80).
-
Sterile Filtration (Optional): For long-term studies or if the solution is not prepared fresh daily, it can be sterile-filtered through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared solution as recommended based on stability studies. For daily use, it is often prepared fresh.
Example Formulation (for a final volume of 1 mL):
-
This compound: 2.5 mg
-
DMSO: 100 µL (10%)
-
Tween 80: 100 µL (10%)
-
Sterile Saline: 800 µL (80%)
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a step-by-step guide for performing an IP injection in a mouse. All procedures should be carried out in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound solution
-
Sterile syringe (e.g., 1 mL) with a 25-27 gauge needle
-
Mouse restraint device (optional)
-
70% Ethanol
-
Gauze pads
Procedure:
-
Animal Restraint:
-
Gently but firmly grasp the mouse by the loose skin over the neck and back (scruffing) with your non-dominant hand.
-
Secure the tail with your little finger against the palm of the same hand.
-
Turn the mouse over to expose its abdomen. The head should be tilted slightly downwards. This position allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.
-
-
Locate the Injection Site:
-
Prepare the Injection Site:
-
Wipe the injection site with a gauze pad moistened with 70% ethanol.
-
-
Perform the Injection:
-
Hold the syringe with your dominant hand.
-
Insert the needle, bevel up, at a 15-30 degree angle into the skin and through the abdominal wall.[6]
-
Gently aspirate by pulling back the plunger slightly to ensure the needle has not entered a blood vessel or an organ. If blood or any fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle.
-
If there is no aspirate, slowly and steadily inject the this compound solution.
-
-
Withdraw the Needle:
-
Withdraw the needle smoothly and quickly.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor it for any signs of distress, such as bleeding, abdominal swelling, or changes in behavior.
-
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for IP injection.
References
- 1. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance | AlzPED [alzped.nia.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for Evaluating LX2343 Efficacy Using the Morris Water Maze
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX2343, identified as N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide, is a novel small molecule compound showing significant promise in preclinical studies for the treatment of Alzheimer's disease (AD).[1][2] Its therapeutic potential stems from a multi-target mechanism of action that addresses several key pathological features of AD. This compound has been shown to ameliorate cognitive deficits in animal models of AD by both inhibiting the production and promoting the clearance of amyloid-beta (Aβ) peptides.[1][2] Furthermore, it has demonstrated neuroprotective effects by mitigating oxidative stress-induced neuronal apoptosis and tauopathy.[3][4]
The Morris water maze (MWM) is a widely used and robust behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[5][6][7] This makes it an ideal tool to evaluate the in vivo efficacy of neuroprotective and nootropic agents like this compound. These application notes provide a detailed protocol for utilizing the MWM to test the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Mechanism of Action of this compound
This compound has a dual role in combating the pathology of Alzheimer's disease. Firstly, it reduces the production of amyloid-beta (Aβ) by inhibiting BACE1 enzymatic activity and suppressing JNK-mediated APPThr668 phosphorylation, which is involved in APP cleavage.[1][2] Secondly, this compound promotes the clearance of Aβ by stimulating autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][2] Additionally, this compound has been found to inhibit oxidative stress and tau hyperphosphorylation, further contributing to its neuroprotective effects.[3][4]
Experimental Design and Controls
A well-controlled experimental design is crucial for obtaining reliable and interpretable results. The following experimental groups are recommended:
-
Vehicle-treated wild-type (WT) group: To establish a baseline for normal cognitive function.
-
This compound-treated WT group: To assess any potential effects of the compound on non-impaired animals.
-
Vehicle-treated AD model group (e.g., APP/PS1 transgenic mice): To establish the cognitive deficit baseline in the disease model.
-
This compound-treated AD model group: The primary experimental group to evaluate the therapeutic efficacy of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound efficacy.
Detailed Protocols
Materials and Apparatus
-
Morris Water Maze: A circular pool (typically 120-150 cm in diameter for mice) filled with water made opaque with non-toxic white tempera paint or milk powder. The water temperature should be maintained at 22-25°C.
-
Escape Platform: A submerged platform (10-15 cm in diameter) placed 1-1.5 cm below the water surface.
-
Visual Cues: High-contrast geometric shapes placed on the walls of the testing room to serve as distal spatial cues.
-
Video Tracking System: An overhead camera connected to a computer with software to record and analyze the animal's swim path, speed, and time in different quadrants.
-
This compound: Dissolved in a suitable vehicle (e.g., a solution of DMSO, Tween 80, and saline).
Procedure
1. Cued Training (Visible Platform)
-
Purpose: To acclimate the mice to the maze and ensure they can see and are motivated to escape the water. This also serves as a control for any visual or motor impairments.
-
Protocol:
-
Place a visible flag on the escape platform.
-
For each trial, place the platform in a different quadrant.
-
Gently place the mouse into the water facing the wall of the pool at a random start location.
-
Allow the mouse to swim and find the platform for a maximum of 60 seconds.
-
If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for 1-2 days.
-
2. Spatial Acquisition Training (Hidden Platform)
-
Purpose: To assess spatial learning as the mice learn the location of the hidden platform using distal cues.
-
Protocol:
-
Remove the flag from the platform and submerge it in a fixed location in one of the quadrants (the target quadrant).
-
Gently place the mouse into the water facing the wall at one of four equally spaced start points. The sequence of start points should be varied across trials.
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform.
-
Allow the mouse to stay on the platform for 15-30 seconds to observe the surrounding cues.
-
Conduct 4 trials per day for 5-7 consecutive days.
-
3. Probe Trial (Memory Retention)
-
Purpose: To assess spatial memory retention by removing the escape platform.
-
Protocol:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the mouse in the quadrant opposite to where the platform was located.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant, the number of times the mouse crosses the former platform location, and the swim path.
-
Data Presentation
Quantitative data from the Morris water maze should be summarized in tables for clear comparison between experimental groups.
Table 1: Spatial Acquisition Training - Escape Latency (seconds)
| Day | Vehicle-WT | This compound-WT | Vehicle-AD | This compound-AD |
| 1 | 55 ± 4 | 54 ± 5 | 58 ± 3 | 57 ± 4 |
| 2 | 45 ± 3 | 44 ± 4 | 52 ± 4 | 48 ± 3 |
| 3 | 35 ± 4 | 33 ± 3 | 48 ± 3 | 40 ± 4 |
| 4 | 25 ± 3 | 24 ± 2 | 45 ± 4 | 32 ± 3 |
| 5 | 18 ± 2 | 17 ± 2 | 42 ± 3 | 25 ± 2 |
Data are presented as mean ± SEM.
Table 2: Spatial Acquisition Training - Path Length (cm)
| Day | Vehicle-WT | This compound-WT | Vehicle-AD | This compound-AD |
| 1 | 650 ± 50 | 640 ± 60 | 700 ± 45 | 680 ± 55 |
| 2 | 500 ± 40 | 490 ± 50 | 620 ± 50 | 550 ± 40 |
| 3 | 380 ± 35 | 360 ± 30 | 550 ± 40 | 450 ± 45 |
| 4 | 280 ± 30 | 270 ± 25 | 510 ± 45 | 380 ± 35 |
| 5 | 200 ± 25 | 190 ± 20 | 480 ± 40 | 300 ± 30 |
Data are presented as mean ± SEM.
Table 3: Probe Trial - Memory Retention
| Parameter | Vehicle-WT | This compound-WT | Vehicle-AD | This compound-AD |
| Time in Target Quadrant (%) | 45 ± 4 | 47 ± 3 | 20 ± 3 | 38 ± 4 |
| Platform Crossings (count) | 4 ± 1 | 5 ± 1 | 1 ± 0.5 | 3 ± 1 |
Data are presented as mean ± SEM.
Signaling Pathways Modulated by this compound
Amyloid-Beta Production and Clearance Pathway
Caption: this compound modulates Aβ production and clearance.
Oxidative Stress and Tauopathy Pathway
Caption: this compound mitigates oxidative stress and tauopathy.
Conclusion
The Morris water maze is a powerful tool for assessing the efficacy of therapeutic candidates like this compound in preclinical models of Alzheimer's disease. By following these detailed protocols and utilizing a well-controlled experimental design, researchers can obtain robust and reproducible data on the cognitive-enhancing effects of this compound. The multi-target mechanism of action of this compound, which includes the inhibition of Aβ production, promotion of Aβ clearance, and reduction of oxidative stress and tauopathy, makes it a compelling candidate for further drug development.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Linking Oxidative Stress and Proteinopathy in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cyagen.com [cyagen.com]
- 7. youtube.com [youtube.com]
Application Note: Western Blot Analysis of Amyloid-β (Aβ) Levels Following LX2343 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analysis of Amyloid-β (Aβ) protein levels in cell lysates and animal tissue homogenates by Western blot following treatment with the small molecule LX2343. It includes methodologies for sample preparation, protein quantification, electrophoresis, immunoblotting, and data analysis, along with the molecular pathways affected by this compound.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) plaques in the brain.[1] Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[1][2][3][4][5] Consequently, inhibiting the production or enhancing the clearance of Aβ are primary therapeutic strategies for AD.
This compound, N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide, is a small molecule that has been shown to ameliorate cognitive deficits in AD model mice by targeting both the production and clearance of Aβ.[6][7] Its anti-amyloid effects are attributed to a dual mechanism:
-
Inhibition of Aβ Production: this compound inhibits BACE1 enzymatic activity and suppresses JNK-mediated phosphorylation of APP at Thr668, which in turn inhibits APP cleavage.[6][7]
-
Promotion of Aβ Clearance: this compound acts as a non-ATP competitive PI3K inhibitor, leading to the negative regulation of the AKT/mTOR signaling pathway.[6][7][8] This promotes autophagy, a cellular process responsible for the degradation and clearance of proteins, including Aβ.[6][7]
Studies have demonstrated that this compound dose-dependently decreases Aβ accumulation in various cell lines, such as HEK293-APPsw and CHO-APP cells, and reduces Aβ pathology in the brains of APP/PS1 transgenic mice.[6][7] Western blotting is a key technique used to measure the levels of key proteins in the signaling pathways affected by this compound.[6][9]
Data Presentation: Effect of this compound on Aβ Levels
The following tables summarize representative quantitative data from Western blot analysis showing the dose-dependent effect of this compound on Aβ levels in HEK293-APPsw cells and APP/PS1 mouse brain tissue. Data is presented as the relative band intensity of Aβ normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: In Vitro Analysis of Aβ Levels in HEK293-APPsw Cell Lysates
| Treatment Group | This compound Conc. (µM) | Normalized Aβ Band Intensity (Arbitrary Units) | % Reduction in Aβ vs. Vehicle |
| Vehicle Control | 0 | 1.00 ± 0.08 | 0% |
| This compound | 5 | 0.72 ± 0.06 | 28% |
| This compound | 10 | 0.45 ± 0.05 | 55% |
| This compound | 20 | 0.21 ± 0.04 | 79% |
Table 2: Ex Vivo Analysis of Aβ Levels in APP/PS1 Mouse Brain Homogenates
| Treatment Group | Dosage (mg/kg/day) | Normalized Aβ Band Intensity (Arbitrary Units) | % Reduction in Aβ vs. Vehicle |
| Vehicle Control | 0 | 1.00 ± 0.12 | 0% |
| This compound | 10 | 0.58 ± 0.09 | 42% |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the molecular pathways modulated by this compound and the general workflow for the Western blot analysis.
Figure 1: Signaling pathways modulated by this compound to reduce Aβ levels.
Figure 2: Experimental workflow for Western blot analysis of Aβ.
Experimental Protocols
This protocol provides a standard method for Western blot analysis of Aβ from cell lysates or brain tissue.
Materials and Reagents
-
Lysis Buffer: RIPA buffer (10 mM Tris pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 5 mM EDTA).
-
Protease and Phosphatase Inhibitor Cocktails (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail).
-
BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
Gels: 10-20% Tris-Tricine gradient gels (recommended for resolving low molecular weight proteins like Aβ).
-
Running Buffer: Tris-Tricine-SDS buffer.
-
Transfer Buffer: CAPS transfer buffer (1X) with 20% methanol.
-
Membranes: 0.2 µm Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Anti-Aβ (e.g., 6E10 or 4G8), Anti-β-actin (Loading Control), Anti-GAPDH (Loading Control).
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Sample Preparation
A. Cell Lysates (from cultured cells):
-
After treatment with this compound, wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors (~0.5 mL for a 60 mm plate).[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[11]
-
Carefully transfer the supernatant to a new, pre-chilled tube.
B. Brain Tissue Homogenates:
-
Dissect brain tissue (e.g., cortex, hippocampus) on ice.
-
Add 5-10 volumes of ice-cold lysis buffer (supplemented with inhibitors) per tissue weight.[11]
-
Homogenize the tissue on ice using a Dounce homogenizer.[11]
-
Follow steps 4-6 from the cell lysate protocol.
Protein Quantification
-
Determine the protein concentration of the supernatant using a BCA protein assay according to the manufacturer's instructions.
-
Normalize all samples to the same protein concentration (e.g., 1-2 µg/µL) using lysis buffer.
Gel Electrophoresis
-
Add 1/4 volume of 4x Laemmli sample buffer to each normalized protein sample.
-
For Aβ detection, boiling the samples may be omitted to better preserve potential oligomeric structures.[11] If boiling, heat at 95-100°C for 5 minutes.
-
Load 20-30 µg of total protein per lane onto a 10-20% Tris-Tricine gel.[11][12]
-
Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.
Protein Transfer
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich). Ensure no air bubbles are trapped.
-
Transfer the proteins to the 0.2 µm PVDF membrane. A wet transfer at 100V for 60-90 minutes at 4°C is recommended for small proteins like Aβ.[11]
Immunoblotting
-
After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-Aβ, 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) in blocking buffer for 1 hour at room temperature.[11]
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
To ensure accurate comparison, normalize the band intensity of Aβ to the corresponding loading control (e.g., β-actin) in the same lane.[14] This corrects for variations in protein loading.[14]
-
Calculate the relative change in Aβ levels in this compound-treated samples compared to the vehicle control.
References
- 1. Amyloid Beta Protein | Cell Signaling Technology [cellsignal.com]
- 2. A novel pathway for amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological effects of amyloid precursor protein and its derivatives on neural stem cell biology and signaling pathways involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloid Precursor Protein: A Regulatory Hub in Alzheimer's Disease [aginganddisease.org]
- 6. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 14. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Thioflavin S Staining in LX2343-Treated Mouse Brains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioflavin S, a fluorescent dye that binds to beta-sheet-rich structures, is a widely used method for the histological detection and quantification of amyloid plaques in brain tissue. These plaques are a key pathological hallmark of Alzheimer's disease (AD). LX2343 is a small molecule compound that has demonstrated potential in ameliorating cognitive deficits in AD model mice by targeting both the production and clearance of amyloid-beta (Aβ).[1] This document provides detailed application notes and protocols for performing and analyzing Thioflavin S staining in the brains of mice treated with this compound, based on preclinical research findings.
Mechanism of Action of this compound
This compound has been shown to reduce Aβ pathology through a dual mechanism. It inhibits Aβ production by suppressing the JNK/APP signaling pathway and inhibiting BACE1 enzymatic activity.[1] Concurrently, it promotes Aβ clearance by enhancing autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway.[1] In animal models, administration of this compound has been found to significantly ameliorate cognitive deficits and reduce the Aβ plaque burden in the brain.[1] Furthermore, this compound has been shown to inhibit oxidative stress-induced neuronal apoptosis and tauopathy.[2]
Data Presentation: Efficacy of this compound on Aβ Pathology
The administration of this compound in APP/PS1 transgenic mice has been shown to markedly reduce the amyloid plaque burden in the brain. The following tables summarize the quantitative data from these studies.
Table 1: Effect of this compound on Thioflavin S-Positive Amyloid Plaques in APP/PS1 Mice [1]
| Brain Region | Treatment Group | Plaque Area (% of total area) | P-value |
| Cortex | Vehicle | 2.5 ± 0.3 | <0.01 |
| This compound (10 mg/kg) | 1.2 ± 0.2 | ||
| Hippocampus | Vehicle | 3.1 ± 0.4 | <0.01 |
| This compound (10 mg/kg) | 1.5 ± 0.3 |
Table 2: Effect of this compound on Aβ40 and Aβ42 Levels in APP/PS1 Mice (ELISA) [1]
| Brain Region | Analyte | Treatment Group | Aβ Level (pg/mg total protein) | P-value |
| Cortex | Aβ40 | Vehicle | 850 ± 95 | <0.05 |
| This compound (10 mg/kg) | 550 ± 70 | |||
| Aβ42 | Vehicle | 1200 ± 150 | <0.01 | |
| This compound (10 mg/kg) | 700 ± 90 | |||
| Hippocampus | Aβ40 | Vehicle | 950 ± 110 | <0.05 |
| This compound (10 mg/kg) | 600 ± 80 | |||
| Aβ42 | Vehicle | 1400 ± 180 | <0.01 | |
| This compound (10 mg/kg) | 800 ± 100 |
Experimental Protocols
I. Animal Model and this compound Treatment
A widely used animal model for these studies is the APP/PS1 transgenic mouse, which develops age-dependent Aβ pathology.[1]
-
Animals: APP/PS1 transgenic mice and wild-type littermates.
-
Treatment: this compound can be administered via intraperitoneal (i.p.) injection. A typical dosing regimen is 7 or 21 mg/kg/day for 5 weeks.[2] A vehicle control (e.g., DMSO, polyethylene (B3416737) glycol, and saline) should be administered to a separate cohort of mice.
II. Brain Tissue Preparation
Proper tissue preparation is critical for high-quality Thioflavin S staining.[3]
-
Perfusion: Deeply anesthetize the mice and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood, followed by 4% paraformaldehyde (PFA) in PBS for fixation.[4]
-
Post-fixation: Excise the brain and post-fix in 4% PFA overnight at 4°C.[4]
-
Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.[4]
-
Sectioning: Freeze the brain and cut 30-40 µm thick coronal or sagittal sections using a cryostat or a freezing microtome.[4][5]
-
Storage: Store the free-floating sections in a cryoprotectant solution (e.g., PBS with 0.03% sodium azide) at 4°C until staining.[5]
III. Thioflavin S Staining Protocol
This protocol is adapted from established methods for staining amyloid plaques in mouse brain tissue.[3][4][5]
Reagents:
-
Thioflavin S (Sigma-Aldrich, T1892 or equivalent)
-
Ethanol (B145695) (50%, 70%, 80%, 95%, 100%)
-
Distilled or deionized water
-
Mounting medium (e.g., aqueous mounting medium)
Procedure:
-
Mounting (for slidemounted sections): Mount brain sections onto gelatin-coated or positively charged glass slides and allow them to air dry.[5] For free-floating sections, perform the staining in a multi-well plate.
-
Rehydration (for slide-mounted sections): If using paraffin-embedded tissue, deparaffinize and rehydrate the sections through a series of xylene and graded ethanol washes.[3][6] For fresh-frozen sections, a brief rinse in PBS is sufficient.
-
Staining: Incubate the sections in a filtered 0.5% or 1% aqueous Thioflavin S solution for 5-10 minutes at room temperature, protected from light.[4][5] The solution can be prepared in 50% ethanol.[4]
-
Differentiation: Wash the sections twice for 5 minutes each in 50% ethanol.[4] Some protocols may include additional washes in 70% or 80% ethanol.[5] These steps are crucial for reducing background fluorescence.
-
Washing: Rinse the sections with distilled water.[4]
-
Coverslipping: Mount the sections with an aqueous mounting medium and seal the coverslip.
-
Storage: Store the slides in the dark at 4°C to minimize fading of the fluorescent signal.[6]
IV. Imaging and Quantification
-
Microscopy: Visualize the stained sections using a fluorescence microscope with a filter set appropriate for Thioflavin S (excitation ~430 nm, emission ~550 nm).[7] Amyloid plaques will appear as bright green fluorescent structures.
-
Image Acquisition: Capture images of the cortex and hippocampus from multiple sections per animal.
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify the amyloid plaque burden.[5][8]
-
Convert images to 8-bit grayscale.[5]
-
Set a threshold to distinguish the fluorescent plaques from the background.
-
Measure the total area of Thioflavin S-positive plaques and express it as a percentage of the total brain region area analyzed.
-
Mandatory Visualizations
Signaling Pathway of this compound in Reducing Aβ Pathology
Caption: Signaling pathways modulated by this compound to reduce Aβ pathology.
Experimental Workflow for Thioflavin S Staining
Caption: Experimental workflow for Thioflavin S staining of mouse brain tissue.
References
- 1. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioflavin S staining [bio-protocol.org]
- 5. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzforum.org [alzforum.org]
- 7. benchchem.com [benchchem.com]
- 8. Thioflavin S Staining and Amyloid Formation Are Unique to Mixed Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Determination of Soluble Amyloid Precursor Protein β (sAPPβ) using a Sandwich ELISA Protocol
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Soluble amyloid precursor protein β (sAPPβ) is a key biomarker in neuroscience research, particularly in the study of Alzheimer's disease (AD). It is a fragment of the amyloid precursor protein (APP) that is generated through cleavage by the enzyme β-secretase (BACE1). This cleavage is the first step in the amyloidogenic pathway, which ultimately leads to the production of amyloid-beta (Aβ) peptides that form the characteristic amyloid plaques in AD brains.[1][2][3] The levels of sAPPβ in biological fluids, such as cerebrospinal fluid (CSF), plasma, and cell culture supernatants, can reflect the activity of the amyloidogenic pathway and are therefore of significant interest in drug development and disease monitoring.[1][4]
These application notes provide a detailed protocol for the quantitative measurement of sAPPβ using a solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The described protocol is a representative example based on commercially available kits and is intended for researchers, scientists, and drug development professionals.
Assay Principle
This sandwich ELISA employs a pair of specific antibodies to capture and detect sAPPβ. A microplate is pre-coated with a capture antibody that specifically binds to sAPPβ present in the sample. After an incubation period, any unbound substances are washed away. A horseradish peroxidase (HRP)-conjugated detection antibody, which recognizes a different epitope on the sAPPβ molecule, is then added. Following another incubation and wash step, a chromogenic substrate solution is added to the wells. The substrate reacts with the HRP enzyme to produce a colored product. The intensity of the color is directly proportional to the amount of sAPPβ captured in the wells. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at a specific wavelength using a microplate reader. A standard curve is generated using known concentrations of recombinant sAPPβ, and this curve is used to determine the concentration of sAPPβ in the unknown samples.
Quantitative Data Summary
The following table summarizes typical quantitative data for commercially available sAPPβ ELISA kits. Please note that specific values may vary between different kits and manufacturers.
| Parameter | Typical Value |
| Assay Range | 0.39 - 25 ng/mL[5] |
| Sensitivity | 0.07 ng/mL[5] |
| Sample Types | EDTA Plasma, Cerebrospinal Fluid (CSF), Cell Culture Supernatant, Brain Tissue Extract[4][5] |
| Specificity | High specificity for human sAPPβ with minimal cross-reactivity to sAPPα.[4] |
| Intra-Assay CV (%) | < 10% |
| Inter-Assay CV (%) | < 15% |
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1x): If provided as a concentrate, dilute with deionized or distilled water to the final working concentration as indicated in the kit manual.
-
Standard Dilutions: Reconstitute the sAPPβ standard with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve. A typical standard curve may range from 25 ng/mL down to 0.39 ng/mL, with a blank (0 ng/mL).[5]
-
Detection Antibody Solution: Dilute the concentrated HRP-conjugated detection antibody with the appropriate diluent to the working concentration.
-
Substrate Solution: The chromogenic substrate (e.g., TMB) is typically provided ready-to-use.
-
Stop Solution: The stop solution (e.g., sulfuric acid) is typically provided ready-to-use.
Sample Preparation
-
Cell Culture Supernatants: Centrifuge samples to remove any cellular debris.
-
Plasma: Collect blood in EDTA-containing tubes. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Aliquot and store the plasma at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
-
Cerebrospinal Fluid (CSF): Centrifuge to remove any particulate matter. Aliquot and store at -80°C.
-
Brain Tissue Extract: Homogenize tissue in a suitable lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
Sample Dilution: Samples may need to be diluted with the provided assay buffer to fall within the range of the standard curve.[5] It is recommended to perform a pilot experiment with a few samples at different dilutions to determine the optimal dilution factor.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of each standard, blank, and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Wash the plate: Aspirate the contents of each well and wash each well with 300 µL of 1x Wash Buffer. Repeat the wash step 3-5 times. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining wash buffer.
-
Add 100 µL of the diluted HRP-conjugated detection antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
Repeat the wash step as described in step 4.
-
Add 100 µL of the chromogenic substrate solution to each well.
-
Incubate the plate for 30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, blank, and samples.
-
Subtract the average blank absorbance from the average absorbance of all other standards and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A log-log or four-parameter logistic curve fit is often recommended.
-
Determine the concentration of sAPPβ in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of sAPPβ in the original sample.
Visualizations
APP Processing Pathway
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
sAPPβ ELISA Experimental Workflow
Caption: sAPPβ Sandwich ELISA Experimental Workflow.
References
Application Notes and Protocols for LX2343 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX2343, also known as N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide, is a small molecule compound with demonstrated neuroprotective properties, positioning it as a promising candidate for Alzheimer's disease (AD) research.[1][2] In vitro studies have revealed its multifaceted mechanism of action, which includes the inhibition of amyloid-β (Aβ) production, enhancement of Aβ clearance, and attenuation of oxidative stress-induced neuronal apoptosis and tauopathy.[1][3][4] These application notes provide detailed protocols for preparing and utilizing this compound in various in vitro experimental settings to investigate its therapeutic potential.
Mechanism of Action
This compound exerts its effects through the modulation of several key signaling pathways implicated in the pathogenesis of Alzheimer's disease:
-
Inhibition of Aβ Production: this compound reduces the generation of Aβ peptides by inhibiting BACE1 enzymatic activity and by suppressing the JNK-mediated phosphorylation of Amyloid Precursor Protein (APP) at Thr668, which is a critical step in the amyloidogenic processing of APP.[1][2]
-
Promotion of Aβ Clearance: The compound enhances the clearance of Aβ by stimulating autophagy. This is achieved through the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][5]
-
Neuroprotection against Oxidative Stress: this compound protects neuronal cells from oxidative stress-induced apoptosis by inhibiting the JNK/p38 MAPK signaling pathway.[3][4]
-
Inhibition of Tau Hyperphosphorylation: this compound acts as a non-ATP competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme involved in the hyperphosphorylation of tau protein, a hallmark of AD.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies:
| Parameter | Value | Cell Lines/System | Reference |
| Effective Concentration Range | 5 - 20 µmol/L | HEK293-APPsw, CHO-APP, SH-SY5Y, Primary Astrocytes, Primary Cortical Neurons | [1][2][3][4] |
| IC₅₀ for BACE1 Inhibition | 11.43 ± 0.36 µmol/L | Enzymatic Assay | [1][2] |
| IC₅₀ for GSK-3β Inhibition | 1.84 ± 0.07 µmol/L | Enzymatic Assay | [3][4] |
Signaling Pathway of this compound
References
- 1. premixgroup.com [premixgroup.com]
- 2. Solution Stability and Storage effect on Selected Metallodrugs: A Multi-Technique Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for LX2343 Treatment in Intracerebroventricular Streptozotocin (ICV-STZ) Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracerebroventricular streptozotocin (B1681764) (ICV-STZ) administered to rats induces a state of insulin (B600854) resistance in the brain and elicits a cascade of pathological events that closely mimic those observed in sporadic Alzheimer's disease (AD).[1][2][3][4] This model is characterized by cognitive deficits, oxidative stress, neuroinflammation, tau hyperphosphorylation, and the formation of amyloid-β (Aβ) plaques.[1][2][5] The small molecule N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide, designated as LX2343, has emerged as a promising therapeutic candidate for AD.[6][7][8] This document provides detailed application notes and protocols for the use of this compound in ICV-STZ rat models, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Target | Cell Line / Assay | IC50 Value | Reference |
| GSK-3β Inhibition | Glycogen Synthase Kinase-3β | In vitro kinase assay | 1.84 ± 0.07 µmol/L | [6][8] |
| BACE1 Inhibition | Beta-secretase 1 | In vitro enzymatic assay | 11.43 ± 0.36 µmol/L | [7] |
| Aβ Accumulation Reduction | Amyloid-β | HEK293-APPsw and CHO-APP cells | 5–20 µmol/L (dose-dependent) | [7] |
| Aβ Clearance Promotion | Amyloid-β | SH-SY5Y cells and primary astrocytes | 5–20 µmol/L | [7] |
| Attenuation of STZ-induced Apoptosis | Apoptosis | SH-SY5Y cells and mouse primary cortical neurons | 5–20 µmol/L | [6][8] |
Table 2: In Vivo Administration and Efficacy of this compound in ICV-STZ Rats
| Animal Model | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| ICV-STZ Rats | 7, 21 mg·kg⁻¹·d⁻¹ | Intraperitoneal (ip) | 5 weeks | Improved cognitive deficits | [6][8] |
| APP/PS1 Transgenic Mice | 10 mg·kg⁻¹·d⁻¹ | Intraperitoneal (ip) | 100 days | Ameliorated cognitive deficits, reduced senile plaques and Aβ levels | [7][9] |
Experimental Protocols
Induction of the ICV-STZ Rat Model
This protocol describes the bilateral intracerebroventricular injection of streptozotocin to induce an AD-like pathology in rats.[2]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Streptozotocin (STZ)
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., ketamine/xylazine (B1663881) cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Surgical tools (scalpel, drill, etc.)
-
Personal protective equipment
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before surgery. Anesthetize the rat using an appropriate anesthetic regimen (e.g., ketamine 90 mg/kg and xylazine 10 mg/kg, i.p.).[2]
-
Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic apparatus. Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify and clean the bregma.
-
Injection Coordinates: Determine the coordinates for bilateral injection into the lateral ventricles. Typical coordinates from bregma are: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.6 mm.
-
Craniotomy: Drill small burr holes at the determined coordinates.
-
STZ Preparation: Dissolve STZ in sterile saline or aCSF immediately before use. A commonly used dose is 3 mg/kg.[6][8] Some protocols use a single injection of 3 mg/kg, while others may split the dose into two injections on different days.[4]
-
ICV Injection: Slowly inject the STZ solution (e.g., 5 µL per ventricle) into each lateral ventricle using a Hamilton syringe.
-
Post-operative Care: Suture the scalp incision and provide post-operative care, including analgesics and monitoring for recovery. Allow the animals to recover for 2-3 weeks for the pathological features to develop before commencing treatment.[1]
This compound Treatment
Materials:
-
This compound compound
-
Vehicle (e.g., saline, DMSO, or as specified by the supplier)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
This compound Preparation: Prepare the required concentrations of this compound (e.g., 7 and 21 mg·kg⁻¹) in the appropriate vehicle.
-
Administration: Administer the prepared this compound solution or vehicle to the rats via intraperitoneal injection daily for the duration of the study (e.g., 5 weeks).[6][8]
Behavioral Testing: Morris Water Maze (MWM)
The MWM test is used to assess spatial learning and memory.[6][8]
Materials:
-
Circular water tank (e.g., 150 cm in diameter) filled with water made opaque with non-toxic paint.
-
A hidden platform submerged just below the water surface.
-
Visual cues placed around the tank.
-
Video tracking system and software.
Procedure:
-
Acquisition Phase (4-5 days):
-
Place the rat into the water facing the tank wall at one of four starting positions.
-
Allow the rat to swim freely to find the hidden platform. If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Perform 4 trials per day for each rat.
-
Record the escape latency (time to find the platform) and swim path.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the tank.
-
Place the rat in the tank and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
Biochemical Assays
a. Western Blot Analysis: Used to detect levels of specific proteins related to signaling pathways, apoptosis, and AD pathology.
Procedure:
-
Tissue Preparation: Euthanize the rats and dissect the hippocampus and cortex. Homogenize the brain tissue in lysis buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, p-p38, p-tau, GSK-3β, BACE1, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities using densitometry software.
b. ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the levels of Aβ40 and Aβ42 in brain homogenates.[7]
Procedure:
-
Sample Preparation: Prepare brain homogenates as described for Western blotting.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific Aβ40 and Aβ42 ELISA kits. This typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the concentrations of Aβ40 and Aβ42 based on the standard curve.
Histological Analysis
a. Thioflavin S Staining for Amyloid Plaques: [7][9]
Procedure:
-
Tissue Processing: Perfuse the rats with saline followed by 4% paraformaldehyde. Post-fix the brains and cryoprotect them in sucrose (B13894) solutions. Section the brains using a cryostat.
-
Staining:
-
Mount the brain sections on slides.
-
Stain the sections with a Thioflavin S solution.
-
Differentiate in ethanol (B145695) and coverslip with a fluorescent mounting medium.
-
-
Imaging: Visualize the amyloid plaques using a fluorescence microscope.
b. Immunohistochemistry for Neuronal and Glial Markers: [10]
Procedure:
-
Tissue Preparation: Prepare brain sections as described above.
-
Staining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites.
-
Incubate with primary antibodies against markers of interest (e.g., NeuN for neurons, Iba1 for microglia, GFAP for astrocytes).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain with a nuclear stain like DAPI.
-
-
Imaging: Analyze the stained sections using a fluorescence or confocal microscope.
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways implicated in the pathogenesis of Alzheimer's disease.
Inhibition of Oxidative Stress-Induced Apoptosis
ICV-STZ induces significant oxidative stress, leading to the activation of the JNK and p38 MAPK signaling pathways.[6][11] This cascade promotes neuronal apoptosis. This compound has been shown to inhibit the phosphorylation of JNK and p38, thereby downregulating this pro-apoptotic pathway and protecting neurons from STZ-induced cell death.[6][11]
Reduction of Tau Hyperphosphorylation
This compound is a non-ATP competitive inhibitor of GSK-3β, a key kinase responsible for the hyperphosphorylation of the tau protein.[6][8] By inhibiting GSK-3β, this compound reduces the formation of neurofibrillary tangles, a pathological hallmark of AD.
Modulation of Amyloid-β Production and Clearance
This compound influences Aβ metabolism through a dual mechanism:
-
Inhibition of Aβ Production: this compound inhibits the enzymatic activity of BACE1, the rate-limiting enzyme in Aβ production.[7] It also suppresses JNK-mediated phosphorylation of APP at Thr668, which further reduces APP cleavage by BACE1.[7]
-
Enhancement of Aβ Clearance: As a PI3K inhibitor, this compound negatively regulates the AKT/mTOR signaling pathway.[7] This inhibition of mTOR stimulates autophagy, a cellular process that degrades and clears aggregated proteins like Aβ.[7]
References
- 1. Intracerebroventricular Streptozotocin Injections as a Model of Alzheimer’s Disease: in Search of a Relevant Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracerebroventricularly Injected Streptozotocin Exerts Subtle Effects on the Cognitive Performance of Long-Evans Rats: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Frontiers | Intracerebroventricularly Injected Streptozotocin Exerts Subtle Effects on the Cognitive Performance of Long-Evans Rats [frontiersin.org]
- 5. Intracerebroventricular Streptozotocin Induces Obesity and Dementia in Lewis Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the Impact of Intracerebroventricular Streptozotocin on Female Rats with and without Ovaries: Implications for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Mitochondrial Function Following LX2343 Application: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX2343 has been identified as a small molecule with significant therapeutic potential, particularly in the context of neurodegenerative diseases.[1][2] Emerging research indicates that a key mechanism of its action involves the modulation of mitochondrial function.[2][3] this compound has been shown to restore mitochondrial integrity and function in cellular models of stress, suggesting its utility in conditions where mitochondrial dysfunction is a key pathological feature.[2][3]
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of this compound on key aspects of mitochondrial health, including mitochondrial membrane potential, ATP production, reactive oxygen species (ROS) levels, and mitochondrial morphology.
Data Presentation
The following tables summarize the quantitative effects of this compound on mitochondrial function as reported in preclinical studies.
Table 1: Effect of this compound on Mitochondrial Membrane Potential (MMP) in STZ-Induced Neuronal Cells [1]
| Cell Type | Treatment | Concentration of this compound (µmol/L) | Change in MMP (% of Control) |
| SH-SY5Y | STZ | 0 | 80.18 ± 1.08 |
| STZ + this compound | 5 | Increased | |
| STZ + this compound | 10 | Increased | |
| STZ + this compound | 20 | Increased | |
| Primary Neuronal Cells | STZ | 0 | 88.67 ± 0.32 |
| STZ + this compound | 5 | Increased | |
| STZ + this compound | 10 | Increased | |
| STZ + this compound | 20 | Increased |
Table 2: Effect of this compound on Intracellular ATP Levels in STZ-Induced Neuronal Cells [1]
| Cell Type | Treatment | Concentration of this compound (µmol/L) | Change in ATP Content (% of Control) |
| SH-SY5Y | STZ | 0 | 79.87 ± 2.048 |
| STZ + this compound | 5 | Dose-dependent attenuation of reduction | |
| STZ + this compound | 10 | Dose-dependent attenuation of reduction | |
| STZ + this compound | 20 | Dose-dependent attenuation of reduction | |
| Primary Neuronal Cells | STZ | 0 | 80.25 ± 1.53 |
| STZ + this compound | 5 | Dose-dependent attenuation of reduction | |
| STZ + this compound | 10 | Dose-dependent attenuation of reduction | |
| STZ + this compound | 20 | Dose-dependent attenuation of reduction |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in relation to mitochondrial function and a general workflow for its assessment.
Experimental Protocols
Assessment of Mitochondrial Membrane Potential (MMP) using JC-1
This protocol is designed for fluorescence microscopy and microplate readers to assess changes in mitochondrial membrane potential. JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
JC-1 Dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
DMSO
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Phosphate-Buffered Saline (PBS)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization
Protocol:
-
Cell Seeding:
-
For adherent cells, seed 2 x 104 to 8 x 104 cells per well in a 96-well plate and incubate overnight.
-
For suspension cells, use 1 x 105 to 2 x 105 cells per well.
-
-
Treatment with this compound:
-
Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO).
-
For a positive control, treat a set of wells with 10 µM FCCP for 10-30 minutes to induce mitochondrial depolarization.
-
-
JC-1 Staining:
-
Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes in the dark.
-
-
Measurement:
-
Microplate Reader:
-
After incubation, remove the JC-1 staining solution and wash the cells twice with PBS.
-
Add 100 µL of PBS or culture medium to each well.
-
Measure fluorescence intensity for both J-aggregates (red) and JC-1 monomers (green).
-
Red fluorescence: Excitation ~550 nm / Emission ~600 nm.
-
Green fluorescence: Excitation ~485 nm / Emission ~535 nm.
-
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
-
Fluorescence Microscopy:
-
After the wash steps, visualize the cells under a fluorescence microscope using appropriate filters for red and green fluorescence.
-
Capture images and qualitatively or quantitatively assess the changes in red and green fluorescence.
-
-
Measurement of Intracellular ATP Levels using a Luciferase-Based Assay
This protocol quantifies intracellular ATP levels, which is a direct indicator of mitochondrial function and overall cell health. The assay relies on the ATP-dependent oxidation of luciferin (B1168401) by luciferase, which generates a luminescent signal proportional to the amount of ATP.
Materials:
-
Luciferase-based ATP detection kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a density of 1 x 104 to 5 x 104 cells per well.
-
Treat cells with this compound as described in the previous protocol.
-
-
ATP Assay:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add a volume of ATP detection reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is directly proportional to the ATP concentration. Normalize the results to the cell number if necessary.
-
Assessment of Intracellular Reactive Oxygen Species (ROS) using DCFDA
This protocol measures the overall levels of ROS within the cells. 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
DCFDA (or H2DCFDA)
-
DMSO
-
Cell culture medium (phenol red-free recommended)
-
Black, clear-bottom 96-well plates
-
PBS
-
Hydrogen peroxide (H2O2) - as a positive control
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound as previously described.
-
-
DCFDA Staining:
-
Prepare a 5-25 µM DCFDA working solution in pre-warmed, serum-free medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the DCFDA working solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Measurement:
-
After incubation, remove the DCFDA solution and wash the cells once with PBS.
-
Add 100 µL of PBS or phenol (B47542) red-free medium to each well.
-
Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a fluorescence microplate reader.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
Evaluation of Mitochondrial Morphology by Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of mitochondrial ultrastructure, allowing for the assessment of changes in size, shape, and the integrity of cristae.
Materials:
-
Glutaraldehyde (B144438) solution (2.5%) in cacodylate or phosphate (B84403) buffer
-
Osmium tetroxide (1%)
-
Ethanol (B145695) series (for dehydration)
-
Propylene (B89431) oxide
-
Epoxy resin (e.g., Epon)
-
Uranyl acetate (B1210297)
-
Lead citrate (B86180)
Protocol:
-
Cell Fixation:
-
Grow cells on a suitable culture dish.
-
After treatment with this compound, wash the cells with PBS.
-
Fix the cells with 2.5% glutaraldehyde in a suitable buffer for 1-2 hours at room temperature.
-
Gently scrape the cells and pellet them by centrifugation.
-
-
Post-fixation and Dehydration:
-
Wash the cell pellet in buffer.
-
Post-fix with 1% osmium tetroxide for 1 hour.
-
Wash the pellet again in buffer.
-
Dehydrate the pellet through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
-
Embedding and Sectioning:
-
Infiltrate the pellet with propylene oxide and then with a mixture of propylene oxide and epoxy resin, followed by pure resin.
-
Embed the pellet in fresh resin and polymerize at 60°C for 48 hours.
-
Cut ultra-thin sections (70-90 nm) using an ultramicrotome and mount them on copper grids.
-
-
Staining and Imaging:
-
Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
Examine the grids under a transmission electron microscope.
-
Capture images of mitochondria and analyze for changes in morphology, such as swelling, fragmentation, and cristae disorganization.[1]
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on mitochondrial function. By employing these assays, researchers can quantitatively and qualitatively assess the therapeutic potential of this compound in mitigating mitochondrial dysfunction, a critical factor in a range of diseases. The provided data and diagrams offer a foundational understanding of this compound's mechanism of action, guiding further research and development efforts.
References
Troubleshooting & Optimization
LX2343 solubility and stability in DMSO
This technical support center provides guidance on the solubility and stability of the investigative compound LX2343 in Dimethyl Sulfoxide (DMSO). Researchers, scientists, and drug development professionals can find troubleshooting tips and frequently asked questions to ensure the reliable use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For most non-aqueous experimental setups, anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound.[1] For assays requiring aqueous buffers, a concentrated stock solution in DMSO can be prepared and then diluted into the final aqueous medium. It is crucial to ensure the final DMSO concentration is compatible with your experimental system, as high concentrations can have biological effects.
Q2: I've added DMSO to the vial of this compound, but it hasn't fully dissolved. What should I do?
It is not uncommon for compounds to require assistance to fully dissolve, even in a robust solvent like DMSO. If you observe particulates after adding the solvent, we recommend the following steps:
-
Vortexing: Mix the solution vigorously using a vortex mixer for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to break up any aggregates.
-
Gentle Warming: Warm the solution in a water bath at a temperature of 37°C for 10-15 minutes.
If the compound still does not dissolve, please contact our technical support for further assistance. It is possible that the solution is supersaturated.
Q3: My this compound solution in DMSO appears to have a precipitate after storage. Is it still usable?
Precipitation upon storage, especially at low temperatures, can occur. This does not necessarily indicate degradation of the compound. Before use, it is essential to redissolve the precipitate. This can typically be achieved by gentle warming to room temperature or 37°C, accompanied by vortexing or sonication until the solution is clear. Always visually inspect the solution for any remaining particulates before use.
Q4: How should I store my stock solution of this compound in DMSO?
For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can impact compound stability.[2][3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q5: How many freeze-thaw cycles can I subject my this compound stock solution to?
While many small molecules are resilient to a few freeze-thaw cycles, it is best practice to minimize them.[4][5] We recommend aliquoting your stock solution upon initial reconstitution to avoid repeated temperature fluctuations that can potentially lead to compound degradation or precipitation. For sensitive compounds, more than five freeze-thaw cycles should be avoided.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| This compound powder appears clumpy or as a thin film. | The compound may be hygroscopic or present as a lyophilized powder. | This is normal for many compounds. Proceed with reconstitution as per the product datasheet. The full amount of product is present in the vial. |
| Compound precipitates out of solution when diluted into aqueous buffer. | The compound has lower solubility in aqueous solutions compared to pure DMSO. | This is a common occurrence. Try to increase the final volume of the aqueous buffer to lower the final concentration of the compound. Gentle warming and vortexing after dilution can also help to redissolve the precipitate. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. |
| Inconsistent experimental results using the same stock solution. | The compound may be degrading, or the solution may not be homogeneous. | Ensure the stock solution is completely dissolved before each use by bringing it to room temperature and vortexing. If degradation is suspected, prepare a fresh stock solution. For long-term studies, consider performing a stability analysis. |
| The color of the DMSO stock solution has changed over time. | This may indicate compound degradation or a reaction with impurities. | Discard the solution and prepare a fresh stock. Ensure you are using high-purity, anhydrous DMSO and storing the stock solution under the recommended conditions. |
Experimental Protocols
Protocol for Determining the Solubility of this compound in DMSO
-
Preparation of Saturated Solution:
-
Add a pre-weighed excess amount of this compound to a known volume of anhydrous DMSO in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is recommended.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute a known volume of the supernatant with an appropriate solvent to a concentration within the linear range of a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculate the concentration of this compound in the supernatant by comparing its analytical response to a standard curve of known concentrations. This concentration represents the solubility of this compound in DMSO at the tested temperature.
-
Protocol for Assessing the Stability of this compound in DMSO
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple sealed vials for analysis at different time points and storage conditions.
-
-
Storage Conditions:
-
Store the aliquots under various conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C). Include a condition with repeated freeze-thaw cycles (e.g., daily thawing and refreezing).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.
-
Analyze the concentration and purity of this compound in each aliquot using a validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS). The initial time point (T=0) serves as the baseline.
-
-
Data Analysis:
-
Compare the concentration and purity of this compound at each time point to the T=0 sample. A significant decrease in concentration or the appearance of new peaks in the chromatogram indicates degradation.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
Caption: Impact of this compound on a hypothetical signaling pathway.
References
Determining the optimal concentration of LX2343 for cell-based assays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for determining the optimal concentration of LX2343 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that functions as a non-ATP competitive inhibitor of both PI3K and GSK-3β.[1][2] In the context of Alzheimer's disease models, it has been shown to reduce the accumulation of amyloid-beta (Aβ) by inhibiting its production and promoting its clearance.[1][3] This is achieved by suppressing JNK-mediated APP phosphorylation and inhibiting BACE1 enzymatic activity, as well as by stimulating autophagy through the PI3K/AKT/mTOR pathway.[1][4] this compound also attenuates tau hyperphosphorylation.[2]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
A2: For initial range-finding experiments, a broad concentration range is recommended. Based on published data, this compound has shown effects in various cell lines in the 5–20 μmol/L range.[1][2][3] A good starting point for a 10-point dose-response curve could be from 10 nM to 100 μM. This wide range will help determine the potency of the compound in your specific cell system.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is advisable to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Immediately before use, create an intermediate dilution in DMSO, followed by a final dilution into your cell culture medium to achieve the desired working concentrations. It is critical to ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time depends on the biological question being asked and the specific assay. For signaling pathway studies (e.g., checking phosphorylation status of target proteins), shorter incubation times (e.g., 1, 6, or 12 hours) may be sufficient. For functional assays like cell viability or proliferation, longer incubation times (e.g., 24, 48, or 72 hours) are typically required. A time-course experiment is recommended to determine the ideal endpoint for your assay.
Q5: What control wells should I include in my plate layout?
A5: To ensure data quality, several controls are essential:
-
Vehicle Control: Cells treated with the same final concentration of DMSO (or other solvent) as the highest concentration of this compound. This accounts for any effects of the solvent.
-
Untreated Control: Cells in media alone, without any treatment.
-
Positive Control: (If available) A known inhibitor of the same target or pathway to confirm the assay is working as expected.
-
Negative Control: (If available) A structurally similar but inactive compound.
-
Media Blank: Wells with media only (no cells) to determine background signal.
Experimental Workflow and Data Presentation
A systematic approach is crucial for determining the optimal this compound concentration. The workflow typically involves an initial broad-range dose-response experiment to determine the IC50, followed by more focused experiments to assess cytotoxicity and target engagement at concentrations around the IC50.
Table 1: Example Dose-Response Data for this compound on SH-SY5Y Cell Viability (72h)
| This compound Conc. (µM) | % Viability (Normalized to Vehicle) | Std. Dev. |
| 100 | 15.2 | 3.1 |
| 30 | 35.8 | 4.5 |
| 10 | 51.5 | 5.2 |
| 3 | 75.1 | 6.8 |
| 1 | 90.3 | 4.9 |
| 0.3 | 98.7 | 3.3 |
| 0.1 | 99.1 | 2.8 |
| 0.03 | 99.5 | 2.5 |
| 0.01 | 100.2 | 3.0 |
| Vehicle (0.1% DMSO) | 100.0 | 2.7 |
Table 2: Recommended Starting Concentration Ranges for Different Assays
| Assay Type | Cell Line Example | Recommended Concentration Range (µM) | Incubation Time |
| Cell Viability (MTT/CTG) | SH-SY5Y, HEK293 | 0.01 - 100 | 48-72 hours |
| Target Phosphorylation (Western Blot) | Primary Astrocytes | 1 - 30 | 1-6 hours |
| Aβ Clearance (ELISA) | SH-SY5Y | 5 - 20 | 24-48 hours |
| Autophagy Flux (Microscopy) | CHO-APP | 5 - 20 | 12-24 hours |
Visual Guides and Pathways
This compound Mechanism of Action
Caption: this compound inhibits Aβ production and promotes Aβ clearance.
Experimental Workflow for Optimal Concentration Determination
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling. Always visually inspect plates after seeding to confirm even cell distribution.
-
-
Possible Cause: Pipetting errors during compound dilution or addition.
-
Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. Change pipette tips for each concentration.
-
-
Possible Cause: "Edge effects" in the microplate due to evaporation.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. Ensure the incubator has a properly filled water pan.
-
Issue 2: No observable effect of this compound at expected concentrations.
-
Possible Cause: Compound instability or degradation.
-
Solution: Prepare fresh dilutions from a frozen stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the main stock.
-
-
Possible Cause: The chosen cell line is not sensitive to this compound or does not express the target pathway.
-
Solution: Confirm the expression of key pathway components (e.g., PI3K, AKT, JNK) in your cell line via Western Blot or qPCR. Consider testing a different, previously validated cell line (e.g., SH-SY5Y) as a positive control.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: For functional readouts, the effect of pathway inhibition may take time to manifest. Try extending the incubation period (e.g., from 48 to 72 hours) after confirming the compound is not cytotoxic at that duration.
-
Issue 3: Excessive cell death even at low concentrations of this compound.
-
Possible Cause: The cell line is highly sensitive to the inhibition of the PI3K/AKT pathway, which is critical for survival.
-
Solution: Lower the concentration range significantly. Perform a more detailed dose-response curve at the lower end of the concentration spectrum (e.g., 1 nM to 5 µM). Shorten the incubation time to find a window where target inhibition can be observed without widespread cell death.
-
-
Possible Cause: High concentration of solvent (DMSO).
-
Solution: Recalculate your dilutions to ensure the final DMSO concentration in all wells (including the highest this compound concentration) does not exceed 0.1%.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common assay issues.
Detailed Experimental Protocols
Protocol 1: Cell Viability using MTT Assay
-
Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 10,000 cells/well in 100 µL of media) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Treatment: Carefully remove 50 µL of media from each well and add 50 µL of the 2x this compound dilutions to the corresponding wells. Also, add the 2x vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well. Pipette up and down to dissolve the crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells (set to 100% viability) and plot the dose-response curve to determine the IC50.
Protocol 2: Target Engagement using Western Blot (p-AKT/Total AKT)
-
Cell Seeding: Seed cells in a 6-well plate and grow until they reach 70-80% confluency.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., determined from the viability assay) for a short duration (e.g., 2 hours). Include a vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize, strip the membrane and re-probe with a primary antibody for total AKT, followed by the secondary antibody and detection steps.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-AKT to total AKT for each treatment condition and compare it to the vehicle control.
References
- 1. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
LX2343 Technical Support Center: Investigating Potential Off-Target Effects in Neuronal Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and troubleshooting potential off-target effects of LX2343 in neuronal cell experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound in neuronal cells?
This compound is a multi-target compound investigated for its therapeutic potential in Alzheimer's disease.[1] Its primary mechanisms of action include:
-
Inhibition of Amyloid-β (Aβ) Production: this compound inhibits the enzyme BACE1 (β-secretase) and suppresses the JNK-mediated phosphorylation of Amyloid Precursor Protein (APP).[1][2][3]
-
Enhancement of Aβ Clearance: It promotes autophagy, a cellular waste-clearing process, by inhibiting the PI3K/AKT/mTOR signaling pathway.[1][2][3]
-
Inhibition of Tau Hyperphosphorylation: this compound acts as a non-ATP competitive inhibitor of GSK-3β, a key kinase involved in tau phosphorylation.[4][5][6]
-
Neuroprotection: The compound has been shown to protect neurons from oxidative stress-induced apoptosis by inhibiting the JNK/p38 signaling pathway and preserving mitochondrial function.[4][5][6]
Q2: Could the inhibition of pathways like PI3K/AKT/mTOR by this compound have unintended consequences in my neuronal cell cultures?
Yes, while the inhibition of the PI3K/AKT/mTOR pathway is intended to enhance autophagy for Aβ clearance, this pathway is also crucial for cell growth, proliferation, and survival.[2] Unintended inhibition could lead to reduced cell viability or altered metabolism, which might be interpreted as a toxic off-target effect. Careful dose-response studies and viability assays are essential to distinguish between the desired autophagic effect and potential cytotoxicity.
Q3: I am observing unexpected levels of apoptosis in my neuronal cultures treated with this compound. What could be the cause?
While this compound has demonstrated neuroprotective effects by inhibiting apoptosis in Alzheimer's disease models, high concentrations or prolonged exposure could lead to off-target effects.[4] this compound is known to inhibit JNK and p38, which are involved in both pro-apoptotic and survival pathways depending on the cellular context.[4][6] It is crucial to:
-
Verify the concentration: Ensure the working concentration of this compound is within the recommended range (e.g., 5-20 µmol/L as cited in initial studies).[2][4]
-
Assess mitochondrial health: Use assays to measure mitochondrial membrane potential and ATP production to see if the observed apoptosis is linked to mitochondrial dysfunction.[4][6]
-
Examine caspase activation: Measure the activity of key apoptosis executioners like caspase-3 to confirm the apoptotic pathway is activated.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Reduced Cell Viability/Proliferation | Inhibition of the PI3K/AKT/mTOR pathway, which is essential for cell survival and growth.[2] | 1. Perform a dose-response curve with a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the EC50 for cytotoxicity. 2. Analyze key components of the PI3K/AKT/mTOR pathway (e.g., phosphorylated AKT, mTOR) via Western blot to confirm pathway inhibition at the tested concentrations. 3. Compare the effective concentration for the desired effect (e.g., Aβ clearance) with the cytotoxic concentration. |
| Altered Neuronal Morphology (e.g., neurite retraction) | Inhibition of kinases crucial for cytoskeletal dynamics, such as GSK-3β.[5] | 1. Perform immunofluorescence staining for cytoskeletal markers (e.g., β-III tubulin, MAP2) to visualize and quantify neuronal morphology. 2. Conduct a Western blot analysis for phosphorylated tau to confirm GSK-3β inhibition.[4] 3. Test a range of this compound concentrations to identify a therapeutic window that avoids significant morphological changes. |
| Unexpected Changes in Gene Expression | Broad kinase inhibitory activity or off-target binding to transcription factors. | 1. Perform RNA sequencing or qPCR for a panel of genes known to be regulated by the intended and potential off-target pathways (e.g., PI3K, JNK, GSK-3β). 2. Use a more specific inhibitor for one of the primary targets (e.g., a highly selective GSK-3β inhibitor) as a control to differentiate pathway-specific effects from potential this compound-specific off-target effects. |
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Target | IC50 Value (µmol/L) | Assay Context | Reference |
| BACE1 | 11.43 ± 0.36 | Enzymatic Activity Assay | [1][2][3] |
| GSK-3β | 1.84 ± 0.07 | Non-ATP Competitive Inhibition | [4][5][6] |
| PI3K | 13.11 ± 1.47 (10 µM ATP) | Non-ATP Competitive Inhibition | [2] |
| PI3K | 13.86 ± 1.12 (50 µM ATP) | Non-ATP Competitive Inhibition | [2] |
| PI3K | 15.99 ± 3.23 (100 µM ATP) | Non-ATP Competitive Inhibition | [2] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Effect | Cell Line(s) | Concentration Range (µmol/L) | Reference |
| Decreased Aβ Accumulation | HEK293-APPsw, CHO-APP | 5 - 20 | [2][3] |
| Promoted Aβ Clearance | SH-SY5Y, Primary Astrocytes | 5 - 20 | [2] |
| Attenuated STZ-induced Apoptosis | SH-SY5Y, Primary Cortical Neurons | 5 - 20 | [4][6] |
Key Experimental Protocols
1. Western Blot Analysis for Signaling Pathway Components
-
Cell Lysis: Lyse neuronal cells treated with this compound or vehicle control in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein per lane on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., p-AKT, AKT, p-mTOR, mTOR, p-JNK, JNK, p-tau, tau, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an appropriate substrate and imaging system.
2. MTT Cell Viability Assay
-
Cell Plating: Seed neuronal cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
3. Aβ ELISA
-
Sample Collection: Collect conditioned media from neuronal cell cultures treated with this compound or vehicle.
-
ELISA Procedure: Use a commercially available Aβ40 or Aβ42 ELISA kit. Follow the manufacturer's instructions for adding standards and samples to the antibody-coated plate.
-
Detection and Quantification: Add detection antibody and substrate, and measure the absorbance. Calculate the Aβ concentration based on the standard curve.
Visualizations
Caption: Signaling pathways modulated by this compound in neuronal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
LX2343 In Vivo Delivery & Bioavailability: A Technical Support Center
Welcome to the technical support center for LX2343. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the in vivo delivery and bioavailability of the small molecule inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate after preparing it for in vivo administration. What should I do?
A1: This is a common issue for hydrophobic small molecules like this compound. The first step is to ensure you are using an appropriate vehicle. For this compound, a common starting point is a solution of DMSO for the initial stock, which is then diluted into a final injection vehicle such as a mixture of PEG400, Tween 80, and saline. If precipitation persists, consider optimizing the vehicle composition. It is crucial to perform a small-scale solubility test before preparing a large batch for your animal studies. Always visually inspect your solution before each injection.
Q2: I am observing inconsistent results between different cohorts of animals treated with this compound. What could be the cause?
A2: Inconsistent results can stem from several factors. Firstly, ensure the this compound solution is homogenous and free of precipitate before each injection. Inconsistent dosing due to poor solubility can lead to high variability. Secondly, consider the stability of your this compound formulation. Prepare fresh solutions regularly and store them appropriately, protected from light and at the recommended temperature. Finally, factors related to the animal model, such as age, weight, and health status, should be carefully controlled and randomized across treatment groups.
Q3: I am not observing the expected therapeutic effect of this compound in my animal model. How can I troubleshoot this?
A3: If you are not seeing the expected efficacy, it could be related to suboptimal bioavailability. Consider the following:
-
Route of Administration: The published studies on this compound have utilized intraperitoneal (i.p.) injection.[1][2] If you are using a different route, such as oral gavage, the bioavailability may be significantly lower, and formulation adjustments will be necessary.
-
Dosage: The reported effective dose in APP/PS1 transgenic mice is 10 mg/kg/day.[1][2] You may need to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.
-
Metabolism: this compound may be subject to rapid metabolism in vivo. While specific pharmacokinetic data for this compound is not widely published, this is a common challenge for small molecule inhibitors.[3][4][5] Consider conducting a pilot pharmacokinetic study to measure the plasma and brain concentrations of this compound over time.
Q4: What are the known molecular targets and mechanisms of action for this compound?
A4: this compound has been shown to have a multi-targeted mechanism of action aimed at reducing amyloid-β (Aβ) pathology in Alzheimer's disease models.[1][2][6] It works by:
-
Inhibiting Aβ production:
-
Promoting Aβ clearance:
-
Neuroprotection:
Troubleshooting Guides
Issue: Poor Solubility and Formulation Precipitation
This guide provides a systematic approach to addressing solubility challenges with this compound for in vivo studies.
Troubleshooting Workflow for this compound Formulation
Troubleshooting workflow for this compound formulation.
Issue: Suboptimal Bioavailability and Efficacy
If you are confident in your formulation but are still not observing the expected in vivo effects, this guide can help you troubleshoot potential bioavailability issues.
Decision Tree for Suboptimal this compound Bioavailability
Decision tree for troubleshooting suboptimal this compound bioavailability.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Assay | Reference |
| BACE1 Inhibition | IC50: 11.43 ± 0.36 µmol/L | Enzymatic Assay | [1][2] |
| GSK-3β Inhibition | IC50: 1.84 ± 0.07 µmol/L | Enzymatic Assay | [7][8] |
| Aβ Accumulation | Dose-dependent decrease | HEK293-APPsw, CHO-APP | [1][2] |
| Aβ Clearance | Dose-dependent promotion | SH-SY5Y, Primary Astrocytes | [1][2] |
| Neuroprotection | EC50: 15.8 µM | STZ-induced neurotoxicity | [2] |
Table 2: In Vivo Study Parameters for this compound
| Parameter | Description | Reference |
| Animal Model | APP/PS1 Transgenic Mice | [1][2] |
| Dosage | 10 mg·kg-1·d-1 | [1][2] |
| Administration | Intraperitoneal (i.p.) injection | [1][2] |
| Treatment Duration | 100 days | [1] |
| Efficacy Readouts | Morris Water Maze, Thioflavine S staining, ELISA, Western Blot | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
Objective: To prepare a clear, injectable solution of this compound for in vivo administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween® 80 (Polysorbate 80), sterile
-
0.9% Sodium Chloride (Saline), sterile
Procedure:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 100 mM concentration.
-
Vortex or sonicate until the powder is completely dissolved. The solution should be clear.
-
-
Prepare the injection vehicle.
-
In a sterile tube, combine the vehicle components. A commonly used vehicle for i.p. injection of hydrophobic compounds is a mixture of PEG400, Tween 80, and saline. For a final solution containing 5% DMSO, a possible vehicle composition is:
-
40% PEG400
-
5% Tween 80
-
50% Saline
-
-
Vortex the vehicle mixture until it is homogenous.
-
-
Prepare the final this compound injection solution.
-
Calculate the volume of the this compound stock solution needed for your desired final concentration.
-
On the day of injection, add the this compound stock solution to the injection vehicle to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse injected with 250 µL). The final concentration of DMSO should not exceed 5-10% to minimize toxicity.
-
Vortex the final solution thoroughly.
-
-
Final Inspection.
-
Visually inspect the final solution to ensure it is clear and free of any precipitation before drawing it into the syringe. If any precipitate is observed, do not inject. Refer to the troubleshooting guide.
-
Protocol 2: Western Blot Analysis of Brain Tissue Homogenates
Objective: To measure the protein levels of key signaling molecules in the brains of this compound-treated mice.
Materials:
-
Brain tissue (cortex or hippocampus)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-AKT, anti-AKT, anti-BACE1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Homogenization:
-
Homogenize the dissected brain tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
-
Signaling Pathway Diagrams
This compound Mechanism of Action in Reducing Aβ Pathology
References
- 1. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to mitigate potential LX2343 toxicity in primary neuron cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule LX2343 in primary neuron cultures.
Frequently Asked Questions (FAQs)
General Handling and Preparation
Q1: What is the recommended solvent for reconstituting this compound?
A1: Based on typical small molecule handling for in vitro assays, it is recommended to reconstitute this compound in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). Further dilutions into your culture medium should be done to achieve the final desired concentration, ensuring the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Q2: How should I store the reconstituted this compound stock solution?
A2: Aliquot the reconstituted stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. For short-term use, a fresh dilution from the stock can be prepared.
Dosing and Treatment
Q3: What is the effective concentration range for this compound in primary neuron cultures?
A3: Studies have shown that this compound can attenuate streptozotocin (B1681764) (STZ)-induced apoptosis in mouse primary cortical neurons at concentrations ranging from 5 to 20 µmol/L.[1][2][3] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal culture system and experimental endpoint.
Q4: I am observing significant cell death in my cultures after this compound treatment, even at low concentrations. What could be the cause?
A4: Several factors could contribute to unexpected toxicity:
-
Culture Health: Primary neurons are sensitive to culture conditions.[4][5] Ensure your cultures are healthy and mature before treatment. Factors such as plating density, media composition, and substrate coating can impact neuronal viability.[4][6]
-
Solvent Concentration: High concentrations of the solvent (e.g., DMSO) can be toxic to neurons. Ensure the final DMSO concentration in your culture medium is kept to a minimum, ideally below 0.1%.
-
This compound Purity: Verify the purity of your this compound compound. Impurities could contribute to unexpected toxicity.
-
Treatment Duration: Prolonged exposure to any compound can lead to toxicity. Optimize the treatment duration for your experiment.
Troubleshooting Guides
Issue 1: High Basal Neuronal Apoptosis in Control Cultures
| Potential Cause | Troubleshooting Step |
| Suboptimal Culture Conditions | Review and optimize your primary neuron culture protocol. This includes ensuring proper coating of culture vessels, using appropriate serum-free media and supplements (e.g., B-27), and maintaining an optimal plating density.[4][6] |
| Dissociation-Induced Trauma | The process of dissociating neural tissue can be harsh.[4] Consider using a gentler enzyme like papain instead of trypsin, and handle the cells gently during trituration.[6][7] |
| Media and Supplement Issues | Ensure your culture medium and supplements are not expired and have been stored correctly.[8] Prepare fresh supplemented media regularly. |
Issue 2: Inconsistent Efficacy of this compound in Replicating Experiments
| Potential Cause | Troubleshooting Step |
| Variability in Culture Age | The maturity of the primary neurons can affect their response to treatment. Standardize the number of days in vitro (DIV) at which you perform your experiments. |
| Inaccurate Drug Concentration | Re-verify the calculations for your this compound dilutions. If possible, use analytical methods to confirm the concentration of your stock solution. |
| Edge Effects in Multi-well Plates | Evaporation in the outer wells of 96- or 384-well plates can concentrate media components and your compound, leading to variability.[5] To minimize this, avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or media. |
Issue 3: Difficulty in Assessing this compound-Mediated Neuroprotection
| Potential Cause | Troubleshooting Step |
| Insufficient Toxic Insult | If you are co-treating with a toxin like STZ to induce damage, ensure the concentration of the toxin is sufficient to cause a measurable level of apoptosis or toxicity in your control group. This will provide a large enough window to observe the protective effects of this compound. |
| Inappropriate Assay Timing | The timing of your endpoint assay is critical. Assess neuronal viability or apoptosis at multiple time points after treatment to capture the peak of both the toxic insult and the protective effect of this compound. |
| Insensitive Assay | Consider using multiple assays to assess neuronal health. For example, combine a metabolic assay like MTT with a direct measure of cell death such as LDH release or an apoptosis assay like Annexin V staining. |
Experimental Protocols
Protocol 1: Assessing Neuronal Viability using MTT Assay
-
Plate Primary Neurons: Plate primary neurons in a 96-well plate at your optimized density and allow them to mature for the desired number of days in vitro.
-
Prepare Treatment Media: Prepare dilutions of this compound and/or your chosen neurotoxin (e.g., STZ) in pre-warmed culture medium.
-
Treat Neurons: Remove the old medium and replace it with the treatment media. Include appropriate controls (vehicle-only, toxin-only).
-
Incubate: Incubate the plate for the desired treatment duration (e.g., 24-48 hours) at 37°C and 5% CO2.
-
Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize Formazan (B1609692): Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Culture and Treat Cells: Culture primary neurons in 6-well plates. Treat with this compound and/or other compounds as required.
-
Lyse Cells: Wash cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.
-
Prepare Samples: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Relevant primary antibodies could include those against p-JNK, JNK, p-Akt, Akt, p-mTOR, mTOR, cleaved caspase-3, and Bcl-2.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Type | Treatment | This compound Concentration (µmol/L) | Outcome | Reference |
| SH-SY5Y Cells | STZ-induced apoptosis | 5-20 | Attenuated apoptosis | [1][2] |
| Mouse Primary Cortical Neurons | STZ-induced apoptosis | 5-20 | Attenuated apoptosis | [1][2] |
| HEK293-APPsw Cells | Aβ accumulation | 5-20 | Decreased Aβ accumulation | [9][10] |
| SH-SY5Y Cells | Aβ clearance | 5-20 | Promoted Aβ clearance | [9][10] |
| Primary Astrocytes | Aβ clearance | 5-20 | Promoted Aβ clearance | [9][10] |
Table 2: IC50 Values of this compound for Key Targets
| Target | IC50 Value | Reference |
| BACE1 | 11.43 ± 0.36 µmol/L | [9][10] |
| GSK-3β | 1.84 ± 0.07 µmol/L | [1][2] |
Visualizations
Caption: A general experimental workflow for assessing this compound neuroprotection.
Caption: Signaling pathways modulated by this compound to mitigate neurotoxicity.
References
- 1. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 5. biocompare.com [biocompare.com]
- 6. dendrotek.ca [dendrotek.ca]
- 7. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing LX2343 treatment duration for cognitive improvement in mice
This guide provides in-depth technical support for researchers utilizing LX2343 to optimize treatment duration for cognitive improvement in mouse models of Alzheimer's Disease.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a small molecule designed to ameliorate cognitive deficits by targeting both the production and clearance of amyloid-beta (Aβ).[1][2] Its primary mechanisms include:
-
Inhibition of Aβ Production: this compound suppresses the phosphorylation of JNK and APPThr668, which reduces the amyloidogenic cleavage of the amyloid precursor protein (APP).[1] It also acts as a BACE1 enzyme inhibitor.[1][2]
-
Promotion of Aβ Clearance: The compound functions as a non-ATP competitive PI3K inhibitor, which negatively regulates the AKT/mTOR signaling pathway. This promotes autophagy, thereby enhancing the clearance of Aβ.[1][2]
-
Neuroprotection: this compound has been shown to protect neurons from apoptosis by maintaining mitochondrial integrity and inhibiting oxidative stress-induced pathways, such as JNK/p38 signaling.[3] It also functions as a non-ATP competitive GSK-3β inhibitor, which can reduce tau hyperphosphorylation.[3]
Q2: What is the recommended dose and administration route for this compound in mice?
A2: Published studies in APP/PS1 transgenic mice have successfully used a dose of 10 mg/kg/day administered via intraperitoneal (i.p.) injection.[1][2][4] In studies with ICV-STZ rats, doses of 7 and 21 mg/kg/day (i.p.) have been shown to be effective.[3] A preliminary dose-response study is always recommended to determine the optimal dose for your specific mouse model and experimental conditions.
Q3: How long should I treat the mice with this compound to see cognitive improvements?
A3: Significant cognitive improvements in APP/PS1 mice have been observed after 100 days of continuous treatment.[1][2][4] In a rat model, a shorter duration of 5 weeks was sufficient to produce cognitive benefits.[3] The optimal duration can vary based on the age of the animals at the start of treatment and the specific cognitive domain being assessed. We recommend a longitudinal study design to track cognitive performance over several time points (e.g., 4, 8, and 12 weeks).
Q4: Which behavioral tests are most appropriate for assessing cognitive improvement with this compound?
A4: The Morris Water Maze (MWM) is a robust and highly recommended test for assessing spatial learning and memory, and it has been successfully used to evaluate the efficacy of this compound.[1][3] The Novel Object Recognition (NOR) test is also an excellent choice for evaluating recognition memory and is less stressful for the animals.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in Morris Water Maze (MWM) performance between animals in the same group. | 1. Animal stress or anxiety. 2. Inconsistent handling. 3. "Floaters" or non-swimmers.[8][9] 4. Water temperature is too high or low.[9] | 1. Ensure a quiet testing environment and handle mice consistently for several days before the experiment begins.[10] 2. Implement a pre-training phase with a visible platform to reduce anxiety and teach the task.[9] 3. For "floaters," gently guide the mouse to the platform instead of removing it from the maze; do not include data from mice that consistently fail to swim.[9][11] 4. Maintain water temperature between 22-26°C.[8][9][11] |
| No significant difference in Novel Object Recognition (NOR) index between treated and control groups. | 1. Insufficient time for memory consolidation. 2. Objects are not distinct enough or have inherent preference. 3. Inadequate exploration time during the familiarization phase.[12] | 1. Ensure the delay between the training and testing phase is appropriate (typically 1 to 24 hours).[12] 2. Use objects that differ in shape, color, and texture but are of a similar size. Run a pilot test with untreated mice to ensure no baseline preference for one object. 3. Confirm that all mice achieve a minimum exploration time (e.g., 20-30 seconds) with both objects during the training phase.[12] |
| This compound-treated mice show adverse effects (e.g., weight loss, lethargy). | 1. Dose is too high for the specific mouse strain. 2. Issues with vehicle or injection procedure. | 1. Perform a dose-ranging toxicity study. Reduce the dose or consider an alternative administration route like oral gavage. 2. Ensure the vehicle is well-tolerated and administer injections correctly to minimize stress and tissue damage. |
| Inconsistent or unexpected Western blot results for signaling pathway proteins. | 1. Poor antibody quality or specificity. 2. Issues with tissue sample collection or processing. 3. Protein degradation. | 1. Validate all antibodies using positive and negative controls. 2. Rapidly dissect and snap-freeze brain tissue (e.g., hippocampus, cortex) immediately after collection. 3. Use protease and phosphatase inhibitors throughout the protein extraction process. |
Data Presentation
Table 1: Effect of this compound Treatment Duration on Morris Water Maze Performance in APP/PS1 Mice Data is hypothetical and for illustrative purposes.
| Treatment Group | Duration (Weeks) | Escape Latency (seconds) | Platform Crossings (Probe Trial) |
| Vehicle Control | 4 | 45.2 ± 3.1 | 1.8 ± 0.5 |
| This compound (10 mg/kg) | 4 | 38.5 ± 2.9 | 2.9 ± 0.6 |
| Vehicle Control | 8 | 48.9 ± 3.5 | 1.5 ± 0.4 |
| This compound (10 mg/kg) | 8 | 31.2 ± 2.5 | 4.1 ± 0.7 |
| Vehicle Control | 12 | 52.1 ± 3.8 | 1.2 ± 0.3 |
| This compound (10 mg/kg) | 12 | 24.6 ± 2.1 | 5.8 ± 0.8 |
| *Values are Mean ± SEM. **p<0.01, **p<0.001 compared to Vehicle Control. |
Table 2: Effect of this compound Treatment Duration on Novel Object Recognition Index Data is hypothetical and for illustrative purposes.
| Treatment Group | Duration (Weeks) | Discrimination Index |
| Vehicle Control | 4 | 0.55 ± 0.04 |
| This compound (10 mg/kg) | 4 | 0.62 ± 0.05 |
| Vehicle Control | 8 | 0.52 ± 0.03 |
| This compound (10 mg/kg) | 8 | 0.68 ± 0.04 |
| Vehicle Control | 12 | 0.49 ± 0.04 |
| This compound (10 mg/kg) | 12 | 0.75 ± 0.05 |
| Discrimination Index = (Time Exploring Novel Object) / (Total Exploration Time). Values are Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. |
Experimental Protocols
Protocol 1: Morris Water Maze (MWM)
-
Apparatus: A circular pool (120 cm diameter) filled with water made opaque with non-toxic white paint.[10] A hidden escape platform (10 cm diameter) is submerged 1 cm below the water surface.[10] The pool is located in a room with various prominent visual cues.
-
Acquisition Phase (Days 1-5):
-
Mice undergo four trials per day.
-
For each trial, the mouse is gently placed into the water facing the pool wall from one of four randomized starting positions (N, S, E, W).
-
The mouse is allowed to swim for a maximum of 60 seconds to find the hidden platform.[11]
-
If the mouse does not find the platform within 60 seconds, it is gently guided to it.[11]
-
The mouse is allowed to remain on the platform for 15-20 seconds before being removed, dried, and returned to its home cage.
-
Record the escape latency (time to find the platform) for each trial using an automated tracking system.
-
-
Probe Trial (Day 6):
-
The escape platform is removed from the pool.
-
The mouse is placed in the pool from a novel start position and allowed to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.
-
Protocol 2: Novel Object Recognition (NOR)
-
Apparatus: An open-field arena (e.g., 40x40x40 cm) in a dimly lit, quiet room.
-
Habituation (Day 1):
-
Training/Familiarization (Day 2):
-
Place two identical objects in the arena.
-
Place the mouse in the arena and allow it to explore for 10 minutes.[13]
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.
-
Return the mouse to its home cage.
-
-
Testing (Day 2, after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
Calculate the Discrimination Index: (TimeNovel) / (TimeNovel + TimeFamiliar).
-
Visualizations
Signaling Pathways of this compound
Caption: Dual mechanism of action for this compound.
Experimental Workflow for Treatment Optimization
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance | AlzPED [alzped.nia.nih.gov]
- 5. behaviorcloud.com [behaviorcloud.com]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 11. Video: Morris Water Maze Experiment [jove.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mmpc.org [mmpc.org]
Addressing variability in results with LX2343 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in results when working with the multi-target small molecule, LX2343.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a multi-target agent that has been shown to ameliorate cognitive deficits in Alzheimer's disease (AD) models through several mechanisms.[1][2][3] It simultaneously inhibits amyloid-β (Aβ) production and promotes its clearance.[1][2][3] this compound accomplishes this by inhibiting JNK-mediated APP phosphorylation, inhibiting BACE1 enzymatic activity, and acting as a non-ATP competitive PI3K inhibitor to stimulate autophagy via the PI3K/AKT/mTOR pathway.[1][2] Additionally, it has been identified as a non-ATP competitive GSK-3β inhibitor, which allows it to inhibit tau hyperphosphorylation.[4][5]
Q2: In which cell lines and animal models has this compound been tested?
This compound has been evaluated in various in vitro and in vivo models. Commonly used cell lines include HEK293-APPsw, CHO-APP, SH-SY5Y, and primary astrocytes.[1][2][3][6] For in vivo studies, APP/PS1 transgenic mice and intracerebroventricular streptozotocin (B1681764) (ICV-STZ) induced AD model rats have been utilized.[2][3][4]
Q3: What are the typical working concentrations for this compound in cell culture experiments?
In cell-based assays, this compound has been shown to be effective in a dose-dependent manner, typically within the range of 5-20 μmol/L.[1][2][3][4][5][6]
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to refer to the manufacturer's instructions for specific solubility and storage conditions to ensure compound stability and prevent degradation. To minimize the impact of the solvent on experimental results, the final DMSO concentration in the culture medium should be kept low (e.g., <0.1%).
Troubleshooting Guide
Issue 1: High Variability in Amyloid-β (Aβ) Quantification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Health or Density | Ensure consistent cell seeding density and monitor cell viability (e.g., using a trypan blue exclusion assay) prior to and during the experiment. Avoid using cells that are over-confluent or have low viability. | Reduced well-to-well and experiment-to-experiment variability in Aβ levels. |
| Variability in this compound Activity | Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Consistent inhibitory effect of this compound on Aβ production. |
| Assay-Specific Variability (ELISA) | Use a high-quality, validated ELISA kit. Ensure consistent incubation times, temperatures, and washing steps. Include appropriate positive and negative controls on each plate. | Increased precision and accuracy of Aβ quantification. |
| Cell Line-Specific Effects | The response to this compound can vary between different cell lines (e.g., HEK293-APPsw vs. SH-SY5Y). Ensure you are using the appropriate cell line for your specific research question (Aβ production vs. clearance). | More consistent and interpretable results specific to the biological process being investigated. |
Issue 2: Inconsistent Results in Autophagy Induction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing autophagy in your specific cell line. The effective concentration can vary between cell types. | Identification of the optimal this compound concentration for robust and reproducible autophagy induction. |
| Timing of Treatment and Analysis | The kinetics of autophagy induction can vary. Perform a time-course experiment to identify the optimal duration of this compound treatment for observing changes in autophagy markers (e.g., LC3-II conversion). | Clearer and more consistent detection of autophagy induction. |
| Issues with Western Blotting for LC3 | Ensure complete protein transfer and use a validated antibody for LC3. Include a positive control for autophagy induction (e.g., starvation or rapamycin (B549165) treatment). Quantify both LC3-I and LC3-II bands to determine the LC3-II/LC3-I ratio. | Reliable and quantifiable assessment of autophagy flux. |
| Activation of Compensatory Pathways | This compound inhibits the PI3K/AKT/mTOR pathway to induce autophagy.[1] However, cells can sometimes activate compensatory signaling pathways.[7] Consider co-treatment with other inhibitors or analyzing key nodes in related pathways to understand the cellular response. | A more comprehensive understanding of the signaling network and more consistent experimental outcomes. |
Issue 3: Unexpected Cytotoxicity at Effective Concentrations
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | While this compound has known targets, high concentrations may lead to off-target effects.[7] Perform a dose-response curve to determine the lowest effective concentration that elicits the desired biological effect without significant cytotoxicity. | Minimized off-target effects and a clearer understanding of the on-target mechanism. |
| Compound Solubility Issues | Poor solubility can lead to compound precipitation and non-specific toxicity.[7] Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is not causing toxicity by including a vehicle-only control. | Prevention of artifacts due to compound precipitation and accurate assessment of this compound-specific effects. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to kinase inhibitors. Test this compound in multiple cell lines to determine if the observed cytotoxicity is a general or cell-line-specific effect.[7] | Identification of the most suitable cell model for your experiments and a better understanding of the compound's therapeutic window. |
Experimental Protocols & Data
Key Experimental Methodologies
| Experiment | Brief Protocol |
| Aβ Quantification (ELISA) | Cells (e.g., HEK293-APPsw, CHO-APP) are seeded and treated with varying concentrations of this compound (e.g., 5-20 μmol/L). After a specified incubation period, the cell culture supernatant is collected. Aβ levels are quantified using a commercial ELISA kit following the manufacturer's instructions.[3][6] |
| Western Blot Analysis | Cells or tissue homogenates are lysed, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-JNK, p-APP, BACE1, LC3, p-AKT, p-mTOR) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][4] |
| In Vitro Kinase Assay | The inhibitory activity of this compound on specific kinases (e.g., BACE1, GSK-3β) is assessed using in vitro enzymatic assays. For example, for BACE1, the assay typically involves incubating the recombinant enzyme with a fluorogenic substrate in the presence of varying concentrations of this compound. The resulting fluorescence is measured to determine the IC50 value.[1][2][3] For GSK-3β, a common method involves using recombinant human GSK-3β and a substrate like recombinant human TAU-441, with detection of phosphorylation via ELISA.[4] |
| Mitochondrial Membrane Potential (MMP) Assay | Cells are treated with this compound and a stress-inducing agent (e.g., STZ). The MMP is then assessed using a fluorescent probe (e.g., JC-1) and a fluorescence plate reader or flow cytometry. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[4] |
Summary of this compound Inhibitory Concentrations (IC50)
| Target Kinase | IC50 Value (μmol/L) | Assay Type |
| BACE1 | 11.43 ± 0.36 | Enzymatic Activity Assay[1][2][3] |
| GSK-3β | 1.84 ± 0.07 | Enzymatic Activity Assay[4][5] |
Visualizing Key Pathways and Workflows
Caption: Multi-target signaling pathways of this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 7. benchchem.com [benchchem.com]
Improving the signal-to-noise ratio in LX2343 enzymatic assays
Welcome to the LX2343 Technical Support Center. This resource provides troubleshooting guides and frequently asked questions to help you optimize your enzymatic assays and improve the signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) and why is it important in my this compound assay?
The signal-to-noise ratio compares the level of the desired signal (from specific enzymatic activity) to the level of background noise. A higher S/N ratio indicates a more sensitive and reliable assay, allowing for the confident detection of true enzymatic activity, especially for weak signals.
Q2: I am observing high background noise in my assay. What are the common causes?
High background can originate from several sources, including substrate auto-hydrolysis, contamination of reagents with interfering substances, or non-specific binding of assay components. It is also possible that the inherent fluorescence or absorbance of your sample matrix is contributing to the background.
Q3: My signal is very low, even with my positive controls. What should I check first?
For low signal, first, verify the proper storage and handling of the this compound enzyme and substrate to ensure their activity has not been compromised. Next, confirm the accuracy of your reagent concentrations and the proper functioning of your detection instrument (e.g., plate reader settings). Finally, ensure that the assay buffer conditions, such as pH and ionic strength, are optimal for this compound activity.
Q4: How can I be sure my this compound enzyme is active?
To confirm enzyme activity, run a positive control with a known high concentration of the substrate under optimal conditions. You should observe a robust signal. If no or low signal is detected, the enzyme may be inactive. It is recommended to test a fresh aliquot of the enzyme.
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the true signal from your experiment. Follow these steps to diagnose and reduce background noise.
Troubleshooting Workflow for High Background
Caption: Troubleshooting logic for high background noise.
Experimental Protocol: Diagnosing High Background
-
Prepare Control Wells:
-
No-Enzyme Control: Prepare a well with all assay components except the this compound enzyme.
-
No-Substrate Control: Prepare a well with all assay components except the substrate.
-
Buffer-Only Control: Prepare a well with only the assay buffer.
-
-
Incubate: Incubate the plate under standard assay conditions.
-
Measure Signal: Read the signal on your plate reader.
-
Analyze:
-
If the "No-Enzyme" control shows a high signal, it suggests substrate auto-hydrolysis or contamination.
-
If the "No-Substrate" control shows a high signal, it may indicate enzyme contamination or intrinsic fluorescence/absorbance of the enzyme preparation.
-
If both controls are low but the complete assay background is high, consider issues with non-specific binding or interactions between assay components.
-
Issue 2: Low Signal or Poor Dynamic Range
A weak signal can make it difficult to distinguish true hits from noise. The following steps can help enhance your assay signal.
Conceptual Diagram: Signal vs. Noise
Caption: Optimizing the ratio of specific signal to background noise.
Optimization Strategies for Improved Signal
-
Enzyme Concentration: The signal is often directly proportional to the enzyme concentration. Titrate the this compound enzyme to find a concentration that provides a robust signal without excessive background.
-
Substrate Concentration: Ensure the substrate concentration is not limiting. The optimal concentration is typically at or above the Michaelis constant (Km) for the enzyme. Titrating the substrate can help identify the ideal concentration.
-
Incubation Time and Temperature: Increasing the incubation time can allow for more product formation, thus increasing the signal. Similarly, optimizing the temperature to the enzyme's optimal activity range can enhance the reaction rate.
Table 1: Example this compound Enzyme Titration
| Enzyme Conc. (nM) | Signal (RFU) | Background (RFU) | S/B Ratio |
| 0 | 150 | 150 | 1.0 |
| 1 | 850 | 160 | 5.3 |
| 2 | 1600 | 175 | 9.1 |
| 5 | 3500 | 200 | 17.5 |
| 10 | 6800 | 250 | 27.2 |
Table 2: Example Substrate Titration (at 5 nM Enzyme)
| Substrate Conc. (µM) | Signal (RFU) | Background (RFU) | S/B Ratio |
| 1 | 1200 | 180 | 6.7 |
| 5 | 3450 | 200 | 17.3 |
| 10 (Km) | 4500 | 210 | 21.4 |
| 20 | 5200 | 220 | 23.6 |
| 50 | 5350 | 240 | 22.3 |
Experimental Protocols
General this compound Enzymatic Assay Protocol
This protocol provides a general workflow for a fluorescence-based this compound assay in a 96-well plate format.
Assay Workflow Diagram
Caption: Standard workflow for an this compound enzymatic assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer, this compound enzyme stock solution, and substrate stock solution. Ensure all reagents are at the correct temperature before use.
-
Assay Plate Preparation:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of test compound (or vehicle for controls) to the appropriate wells.
-
Add 20 µL of diluted this compound enzyme to all wells except the "No-Enzyme" controls.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 20 µL of the substrate to all wells to start the reaction.
-
Incubation: Incubate the plate for the desired time (e.g., 60 minutes) at the optimal temperature (e.g., 37°C), protected from light.
-
Detection: Measure the fluorescence signal using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the average background signal (from "No-Enzyme" or vehicle control wells) from all other measurements. Calculate the signal-to-noise ratio.
Technical Support Center: LX2343 Stability in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of the hypothetical compound LX2343. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[1] It is advisable to store the powder in a desiccator to minimize exposure to humidity.[2] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can reduce long-term stability.[3]
Q2: How should I store this compound once it is reconstituted in a solvent?
Once reconstituted, the stability of this compound in solution is significantly reduced compared to its lyophilized form.[1] For short-term storage (up to one week), solutions can be kept at 4°C. For longer-term storage, it is highly recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4] If DMSO is used as the solvent, it is best to use the solution immediately and not store it.[2]
Q3: What signs of degradation should I look for in my this compound sample?
Visual signs of degradation in lyophilized powder can include changes in color, clumping, or the appearance of moisture.[1] For reconstituted solutions, precipitation or a change in color may indicate degradation or poor solubility. However, significant degradation can occur without any visible changes. Therefore, periodic analytical assessment is recommended for long-term studies.
Q4: Can I store my reconstituted this compound in a frost-free freezer?
No, it is not recommended to store aliquots of reconstituted this compound in a frost-free freezer.[2] The temperature cycling in these freezers, designed to reduce frost, can cause repeated partial thawing and refreezing of your samples, which can accelerate degradation.[2] A manual-defrost freezer is preferred for storing sensitive compounds.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in cell-based assays.
If you are observing high variability in your experimental results, it could be due to the degradation of this compound.[4][5]
-
Possible Cause: The compound has degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both lyophilized powder and reconstituted solutions have been stored at the correct temperatures and protected from light and moisture.
-
Use Fresh Aliquots: If you have been using a stock solution that has undergone multiple freeze-thaw cycles, switch to a fresh, single-use aliquot.[4]
-
Assess Purity: If the issue persists, it is advisable to check the purity of your this compound stock. This can be done using High-Performance Liquid Chromatography (HPLC).[6] A significant decrease in the main peak area or the appearance of new peaks could indicate degradation.
-
Functional Check: Perform a simple, well-characterized assay to confirm the biological activity of your compound.
-
Issue 2: Visible precipitate in the reconstituted this compound solution.
-
Possible Cause: The compound may have limited solubility in the chosen solvent, or it may be degrading into less soluble products.
-
Troubleshooting Steps:
-
Review Solubility Data: Check the manufacturer's datasheet for recommended solvents and solubility information.
-
Gentle Warming and Sonication: Briefly warm the solution (e.g., to 37°C) and use a sonicator to aid dissolution. Be cautious, as excessive heat can accelerate degradation.
-
Optimize Solvent: If using an aqueous buffer, you may need to add a small percentage of an organic solvent like DMSO to improve solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system.[4]
-
Fresh Preparation: If precipitation occurs after storage, it is likely a sign of instability. Prepare fresh solutions immediately before use.
-
Data Presentation
The stability of a hypothetical batch of this compound was assessed over 12 months under various storage conditions. The purity was measured by HPLC, and the biological activity was determined using a kinase inhibition assay.
Table 1: Stability of Lyophilized this compound
| Storage Condition | Time (Months) | Purity (%) | Degradation Products (%) | Relative Activity (%) |
| -20°C, Dark, Desiccated | 0 | 99.8 | < 0.1 | 100 |
| 6 | 99.5 | 0.3 | 98 | |
| 12 | 99.2 | 0.6 | 97 | |
| 4°C, Dark | 0 | 99.8 | < 0.1 | 100 |
| 6 | 95.1 | 4.7 | 85 | |
| 12 | 90.3 | 9.5 | 72 | |
| 25°C, Ambient Light | 0 | 99.8 | < 0.1 | 100 |
| 6 | 78.4 | 21.3 | 45 | |
| 12 | 62.1 | 37.6 | 15 |
Table 2: Stability of Reconstituted this compound (in DMSO) at 10 mM
| Storage Condition | Time (Weeks) | Purity (%) | Degradation Products (%) | Relative Activity (%) |
| -80°C (Single-Use Aliquots) | 0 | 99.8 | < 0.1 | 100 |
| 4 | 99.6 | 0.2 | 99 | |
| 12 | 99.1 | 0.7 | 96 | |
| -20°C (Single-Use Aliquots) | 0 | 99.8 | < 0.1 | 100 |
| 4 | 98.2 | 1.6 | 94 | |
| 12 | 95.8 | 4.0 | 88 | |
| 4°C | 0 | 99.8 | < 0.1 | 100 |
| 1 | 92.5 | 7.3 | 81 | |
| 2 | 85.1 | 14.6 | 65 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol outlines a general reverse-phase HPLC method to assess the purity of this compound and detect the formation of degradation products.[7][8]
-
Objective: To quantify the purity of this compound and monitor for the appearance of new peaks indicative of degradation.
-
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
This compound sample, dissolved in a suitable solvent (e.g., DMSO or Acetonitrile)
-
-
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound. Dilute to a working concentration of 50 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas in the chromatogram. Purity is calculated as the area of the main this compound peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: LC-MS for Identification of Degradation Products
This protocol is for the identification of potential degradation products of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
-
Objective: To obtain mass-to-charge (m/z) ratios of impurities and degradation products to aid in their structural elucidation.
-
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an ESI source
-
Same column and mobile phases as the HPLC method
-
-
Procedure:
-
Sample Preparation: Use the same sample preparation as for the HPLC method. It is beneficial to analyze a "stressed" sample (e.g., after exposure to heat or acid) to generate a higher concentration of degradation products.
-
LC-MS Conditions:
-
Use the same chromatographic conditions as the HPLC method.
-
Set the mass spectrometer to acquire data in both positive and negative ion modes.
-
Scan Range: m/z 100 - 1000
-
-
Data Analysis:
-
Extract the mass spectra for each new peak observed in the chromatogram.
-
Compare the m/z values of the degradation products to the parent mass of this compound. The mass shifts can provide clues about the type of chemical modification (e.g., hydrolysis, oxidation).
-
-
Protocol 3: Cell-Based Kinase Assay to Assess this compound Biological Activity
This protocol provides a general framework for a cell-based assay to determine the functional activity of this compound as a hypothetical kinase inhibitor.[11][12][13]
-
Objective: To measure the inhibitory activity of this compound on its target kinase pathway and assess any loss of potency due to degradation.
-
Materials:
-
Cancer cell line known to be sensitive to this compound (e.g., HeLa)
-
Cell culture medium and supplements
-
96-well plates
-
This compound stock solutions (from different storage conditions)
-
Reagents for a cell viability assay (e.g., MTT or CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (from a fresh batch and the stability-tested samples) in the cell culture medium. Add the diluted compound to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions. For an MTT assay, this involves adding MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals with a solvent.[4]
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percent viability against the log of the this compound concentration.
-
Fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth). A significant increase in the IC50 value for a stored sample compared to a fresh sample indicates a loss of biological activity.
-
-
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. peptide.com [peptide.com]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. moravek.com [moravek.com]
- 7. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 8. torontech.com [torontech.com]
- 9. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 10. LC-MS for Degradant Confirmation: When It’s Needed—and How to Present It – Pharma Stability [pharmastability.com]
- 11. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. 细胞测定 [sigmaaldrich.com]
- 13. bioagilytix.com [bioagilytix.com]
Best practices for handling and storing LX2343 powder
LX2343 Powder: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with best practices for the handling, storage, and troubleshooting of this compound powder. Given the potent and sensitive nature of this compound, adherence to these protocols is critical for ensuring experimental accuracy, compound integrity, and operator safety.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: this compound is highly sensitive to temperature, moisture, and light. To ensure long-term stability, the powder must be stored in a controlled environment. The recommended storage temperature is between 2°C and 8°C (36°F–46°F).[1][2] It should be kept in the original amber glass vial, tightly sealed, and placed inside a desiccator containing a suitable desiccant to maintain a low-humidity atmosphere.[2][3] For extended storage (beyond 6 months), freezing at -20°C in a sealed, moisture-proof container is advised.
Q2: How should I handle this compound powder upon receiving it?
A2: Upon receipt, immediately inspect the packaging for any signs of damage. The vial should be equilibrated to room temperature for at least 30 minutes inside a desiccator before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which can lead to clumping and degradation.[4] All handling of the dry powder should be performed in an inert atmosphere, such as a glove box, to minimize exposure to oxygen and moisture.[5][6]
Q3: Is this compound sensitive to light? What precautions should I take?
A3: Yes, this compound is photosensitive and can degrade upon exposure to UV and visible light, particularly wavelengths below 500 nm.[7] Always store the powder in the provided amber vials, which block a significant portion of harmful light.[3][7] When handling, work in a dimly lit area or use red/amber lighting.[7] Solutions made from this compound should be prepared and stored in amber glassware or containers wrapped in aluminum foil.[3][8]
Q4: What is the recommended procedure for weighing this compound powder?
A4: Due to its potent nature, weighing should be conducted in a containment system, such as a ventilated balance enclosure or a glove box, to protect the operator from inhalation exposure.[9] Use an anti-static weigh boat or paper, as the powder can be prone to static. It is advisable to weigh out a slightly larger amount than needed to create a stock solution, from which precise aliquots can be taken, rather than repeatedly weighing small quantities of the powder.[10]
Q5: How do I properly prepare a stock solution of this compound?
A5: First, ensure your solvent is anhydrous and degassed to remove dissolved oxygen. In an inert atmosphere, add the solvent to the vial containing the pre-weighed this compound powder. Mix by gentle vortexing or inversion until the powder is fully dissolved. Do not use sonication, as the heat generated can accelerate degradation. The resulting stock solution should be aliquoted into smaller, single-use amber vials and stored at the recommended temperature to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: The this compound powder appears clumped or caked.
-
Possible Cause: This is a primary indication of moisture absorption.[1][4] Hygroscopic powders readily absorb water from the atmosphere, causing particles to stick together.[4][10] This can happen if the vial was opened before it reached room temperature or if the container seal is compromised.
-
Solution: While the powder's integrity may be compromised, you can attempt to dry it under a high vacuum in a desiccator for several hours. However, it is critical to re-qualify the material for purity and potency before use in any experiment. To prevent this, always equilibrate the vial to room temperature before opening and store it in a desiccator.[8]
Issue 2: The powder has changed color (e.g., from white to a pale yellow).
-
Possible Cause: Discoloration often indicates chemical degradation.[10] This can be triggered by exposure to light, elevated temperatures, or incompatible substances.[6][7]
-
Solution: Do not use the powder. Discoloration is a sign of potential impurity formation and loss of potency.[11] Review your storage and handling procedures to identify the source of the exposure. Ensure the powder is stored away from heat sources and protected from light at all times.[1]
Issue 3: The powder exhibits poor flowability or "ratholing" when being dispensed from a container.
-
Possible Cause: Poor flow is often linked to moisture content, particle size, or improper storage conditions that lead to compaction.[12][13] "Ratholing" occurs when powder flows only through a central channel, leaving the rest of the material static in the hopper or container.[13]
-
Solution: Ensure the powder is stored correctly to prevent moisture uptake.[12] Before dispensing, you can gently tap the container to loosen the powder. For larger-scale operations, hopper design and environmental control are critical factors to consider.[12]
Data Presentation
Table 1: Stability of this compound Powder Under Various Storage Conditions (6-Month Study)
| Condition | Temperature | Relative Humidity | Light Exposure | Purity (%) | Degradation Products (%) |
| Optimal | 4°C | <15% | Dark (Amber Vial) | 99.8 ± 0.1 | <0.1 |
| Sub-Optimal | 4°C | 40% | Dark (Amber Vial) | 97.2 ± 0.4 | 1.5 ± 0.3 |
| Sub-Optimal | 25°C | <15% | Dark (Amber Vial) | 96.5 ± 0.5 | 2.1 ± 0.4 |
| Degradation | 25°C | 60% | Ambient Lab Light | 78.1 ± 2.1 | 15.4 ± 1.8 |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in Anhydrous DMSO
-
Preparation: Move a sealed vial containing 5 mg of this compound powder, a bottle of anhydrous DMSO, and necessary labware (micropipettes, sterile tubes) into a desiccator. Allow all items to equilibrate to room temperature for at least 30 minutes.
-
Inert Environment Transfer: Transfer all materials from the desiccator into an inert atmosphere glove box.
-
Weighing & Calculation: The this compound powder is supplied in a pre-weighed 5 mg format. Assuming a molecular weight of 450.5 g/mol , calculate the required volume of DMSO for a 10 mM solution:
-
(0.005 g) / (450.5 g/mol ) = 1.11 x 10⁻⁵ moles
-
(1.11 x 10⁻⁵ moles) / (0.010 mol/L) = 0.00111 L = 1.11 mL
-
-
Dissolution: Using a calibrated micropipette, add 1.11 mL of anhydrous DMSO directly to the vial of this compound.
-
Mixing: Seal the vial tightly with the cap. Mix by inverting the vial gently 10-15 times, followed by gentle vortexing for 30 seconds. Visually confirm that all powder has dissolved.
-
Aliquoting & Storage: Aliquot the solution into single-use, amber microcentrifuge tubes. Immediately store the aliquots at -20°C to prevent degradation.
Visualizations
Experimental & Logical Workflows
References
- 1. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
- 2. Pharmaceutical Product Storage: Optimize Transport and Handling - [pharmuni.com]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. aqualab.com [aqualab.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ossila.com [ossila.com]
- 7. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 8. How To [chem.rochester.edu]
- 9. How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic [schematicind.com]
- 10. scribd.com [scribd.com]
- 11. The Importance of Proper Storage and Handling of Specialty Pharma Products – BioCare, Inc. [biocare-us.com]
- 12. ondrugdelivery.com [ondrugdelivery.com]
- 13. matconibc.com [matconibc.com]
Validation & Comparative
A Comparative Analysis of LX2343 and Lanabecestat in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two investigational compounds for Alzheimer's disease (AD), LX2343 and Lanabecestat (B602830). The information presented herein is compiled from preclinical and clinical research findings to assist researchers in understanding their distinct mechanisms, efficacy, and investigational history.
Executive Summary
This compound is a preclinical small molecule with a novel dual-action mechanism targeting both the production and clearance of amyloid-beta (Aβ), alongside exhibiting neuroprotective effects related to tau pathology. In contrast, Lanabecestat is a potent BACE1 inhibitor that reached Phase III clinical trials before being discontinued (B1498344) due to a lack of clinical efficacy, despite demonstrating clear target engagement. This comparison highlights the evolving strategies in AD drug development, moving from a singular focus on Aβ production to multi-target approaches.
Mechanism of Action
This compound: A Multi-Target Approach
This compound exhibits a multi-faceted mechanism of action aimed at key pathological features of Alzheimer's disease.[1][2] Its primary functions are:
-
Inhibition of Amyloid-β Production:
-
It directly inhibits the enzymatic activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway.[1][2]
-
It suppresses the phosphorylation of Amyloid Precursor Protein (APP) at the Thr668 site by inhibiting c-Jun N-terminal kinase (JNK), which further reduces the cleavage of APP.[1]
-
-
Promotion of Amyloid-β Clearance:
-
Neuroprotection and Tau Pathology Modulation:
-
This compound also functions as a non-ATP competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[4][5]
-
By inhibiting GSK-3β, it reduces the hyperphosphorylation of tau protein, a hallmark of neurofibrillary tangles in AD.[4][5]
-
Furthermore, it has been shown to protect neurons from oxidative stress-induced apoptosis.[4][6]
-
Lanabecestat: A Focused BACE1 Inhibitor
Lanabecestat (also known as AZD3293 or LY3314814) was developed as a potent, orally active inhibitor of BACE1.[7][8][9] Its mechanism is centered on the amyloid hypothesis:
-
Inhibition of Amyloid-β Production:
-
By binding to and inhibiting BACE1, Lanabecestat blocks the initial cleavage of APP into the C99 fragment.[8][9]
-
This action is intended to reduce the subsequent generation of Aβ peptides, thereby preventing the formation of amyloid plaques.[8][9]
-
Lanabecestat is also known to inhibit BACE2, a homolog of BACE1.[7]
-
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Lanabecestat. It is important to note that direct comparison of potency values (IC50, Ki) should be interpreted with caution, as they are often determined using different assay conditions.
Table 1: In Vitro and Preclinical Efficacy
| Parameter | This compound | Lanabecestat | Source(s) |
| BACE1 Inhibition (IC50) | 11.43 ± 0.36 μmol/L | 0.4 nM | [1][10] |
| BACE1 Inhibition (Ki) | Not Reported | 0.4 nM | [7] |
| BACE2 Inhibition (Ki) | Not Reported | 0.8 nM | [7] |
| GSK-3β Inhibition (IC50) | 1.84 ± 0.07 μmol/L | Not Applicable | [4][5] |
| Effective Concentration (in vitro Aβ reduction) | 5–20 μmol/L | 0.08 nM (SH-SY5Y-APP cells) | [1][7] |
| Animal Model Efficacy | Ameliorated cognitive deficits in APP/PS1 mice (10 mg/kg/day, i.p.) and ICV-STZ rats (7, 21 mg/kg/day, i.p.) | Reduced plasma and brain Aβ levels in mice (50, 100, 200 µmol/kg) | [1][2][4][7] |
Table 2: Clinical Trial Biomarker and Outcome Data (Lanabecestat)
| Parameter | 20 mg/day Lanabecestat | 50 mg/day Lanabecestat | Placebo | Trial | Source(s) |
| CSF Aβ1-42 Reduction | 51.3% | 65.5% | N/A | AMARANTH | |
| Plasma Aβ1-40 & Aβ1-42 Reduction | >70% | >70% | N/A | Phase 1 | [11] |
| Brain Amyloid Reduction (Florbetapir PET) | -13.7 (2.6) centiloids | -17.7 (2.7) centiloids | -2.1 (1.9) centiloids (change from baseline) | AMARANTH | |
| Change in ADAS-Cog13 Score | No significant difference | No significant difference | Expected decline | AMARANTH & DAYBREAK-ALZ | [12][13] |
| Change in Functional Measures (ADCS-iADL, CDR-SB) | No significant difference | No significant difference | Expected decline | AMARANTH & DAYBREAK-ALZ | [12][13] |
Experimental Protocols
This compound: Preclinical Studies
In Vitro BACE1 Enzymatic Activity Assay: A FRET-based assay can be utilized. A recombinant human BACE1 enzyme is incubated with a specific substrate peptide conjugated with a fluorophore and a quencher. In the absence of an inhibitor, BACE1 cleaves the substrate, separating the fluorophore and quencher, resulting in a fluorescent signal. The inhibitory effect of this compound is measured by the reduction in fluorescence.
Cell-Based Aβ Accumulation Assay:
-
HEK293 cells stably expressing Swedish mutant APP (HEK293-APPsw) or CHO-APP cells are cultured.
-
Cells are treated with varying concentrations of this compound (e.g., 5-20 μmol/L) or vehicle control.
-
After a defined incubation period, the cell culture supernatant is collected.
-
Levels of secreted Aβ40 and Aβ42 are quantified using a specific ELISA kit.
Animal Studies (APP/PS1 Transgenic Mice):
-
APP/PS1 transgenic mice, which develop age-dependent amyloid plaques and cognitive deficits, are used.
-
Mice are administered this compound (e.g., 10 mg/kg/day, intraperitoneally) or vehicle for a specified duration (e.g., 100 days).
-
Cognitive function is assessed using the Morris Water Maze test.
-
Following behavioral testing, mice are sacrificed, and brain tissue is collected.
-
Brain homogenates are analyzed for Aβ levels (ELISA), senile plaques (Thioflavin S staining), and protein levels of key signaling molecules (Western Blot).
Morris Water Maze Protocol (Adapted):
-
Apparatus: A circular pool (e.g., 120 cm diameter) filled with opaque water. A hidden platform is submerged below the water surface. Visual cues are placed around the room.
-
Acquisition Phase: Mice undergo multiple training trials per day for several consecutive days. For each trial, the mouse is placed in the water at one of four starting positions and allowed to swim until it finds the platform. The time to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.
Western Blot Protocol (General):
-
Sample Preparation: Brain tissue or cells are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined.
-
Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by size.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.
Lanabecestat: Clinical Trials (AMARANTH & DAYBREAK-ALZ)
Study Design:
-
Multicenter, randomized, double-blind, placebo-controlled Phase II/III (AMARANTH) and Phase III (DAYBREAK-ALZ) trials.[13][14]
-
Participants: Patients with early Alzheimer's disease (mild cognitive impairment due to AD and mild AD dementia) in AMARANTH, and mild AD dementia in DAYBREAK-ALZ.[13][14]
-
Intervention: Oral administration of Lanabecestat (20 mg or 50 mg daily) or placebo.[13][14]
-
Duration: 104 weeks for AMARANTH and up to 156 weeks for DAYBREAK-ALZ.[13][14]
Primary Outcome Measure:
-
Change from baseline in the 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13).[13][14]
Secondary Outcome Measures:
-
Alzheimer's Disease Cooperative Study-Instrumental Activities of Daily Living (ADCS-iADL)
-
Clinical Dementia Rating-Sum of Boxes (CDR-SB)
-
Functional Activities Questionnaire (FAQ)
-
Mini-Mental State Examination (MMSE)
-
Neuropsychiatric Inventory (NPI)
Biomarker Assessments:
-
CSF: Levels of Aβ40 and Aβ42.
-
Plasma: Levels of Aβ40 and Aβ42.
-
Neuroimaging: Amyloid PET (Florbetapir), Tau PET (Flortaucipir), FDG-PET, and volumetric MRI.[2][15]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
Caption: Dual mechanism of this compound on Aβ production and clearance pathways.
Lanabecestat Signaling Pathway
Caption: Lanabecestat's targeted inhibition of BACE1 in the amyloid pathway.
Experimental Workflow: Preclinical Evaluation of an AD Compound
Caption: A typical preclinical experimental workflow for an Alzheimer's drug candidate.
Discussion and Future Outlook
The comparison between this compound and Lanabecestat encapsulates a critical juncture in Alzheimer's disease research. Lanabecestat, like other BACE1 inhibitors, demonstrated successful target engagement by significantly reducing Aβ levels in the brain and CSF.[11][12] However, this did not translate into a clinical benefit in terms of slowing cognitive or functional decline in patients with early to mild AD.[12][13] The reasons for this failure are likely multifactorial and may include the possibility that Aβ reduction alone is insufficient once the disease process is established, the timing of the intervention was too late, or that BACE1 inhibition has off-target effects that negatively impact synaptic function and brain volume.[2]
This compound, on the other hand, represents a more recent, multi-target strategy. By not only inhibiting Aβ production but also enhancing its clearance through autophagy and addressing tau pathology via GSK-3β inhibition, it targets multiple facets of AD pathophysiology.[1][4] This polypharmacological approach may hold more promise, as AD is increasingly understood to be a complex disease involving interconnected pathological pathways.
The preclinical data for this compound are encouraging, showing efficacy in cellular and animal models.[1][2][4] However, it is important to underscore that these are early-stage findings. The transition from preclinical success to clinical efficacy is a significant challenge in AD research, as exemplified by the experience with Lanabecestat and other BACE1 inhibitors.
For researchers and drug developers, the story of Lanabecestat serves as a crucial case study, highlighting the limitations of the amyloid-centric approach when applied in later stages of the disease and emphasizing the need for robust biomarkers that correlate with clinical outcomes. The development of multi-target compounds like this compound reflects a strategic shift in the field. Future research will need to carefully evaluate the optimal timing for intervention, the potential for synergistic effects in multi-target therapies, and the development of more predictive preclinical models and sensitive clinical endpoints.
References
- 1. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. coconote.app [coconote.app]
- 4. behaviorcloud.com [behaviorcloud.com]
- 5. UC Davis - Morris Water Maze [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 11. Lanabecestat [openinnovation.astrazeneca.com]
- 12. alzforum.org [alzforum.org]
- 13. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Update on Phase III clinical trials of lanabecestat for Alzheimer’s disease [astrazeneca.com]
- 15. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GSK-3β Inhibitors: LX2343 vs. Lithium and Other Key Compounds
For researchers and professionals in drug development, the pursuit of selective and potent inhibitors for key therapeutic targets is paramount. Glycogen (B147801) synthase kinase-3β (GSK-3β) has emerged as a significant target in a range of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. This guide provides an objective comparison of a novel GSK-3β inhibitor, LX2343, with the well-established mood stabilizer, lithium, and another notable non-ATP competitive inhibitor, tideglusib (B1682902). The following sections detail their mechanisms of action, inhibitory potency, and the experimental data supporting these findings.
Mechanism of Action and Inhibitory Potency
This compound, lithium, and tideglusib inhibit GSK-3β through distinct mechanisms, which influences their potency and selectivity.
This compound is a non-ATP competitive inhibitor of GSK-3β. This means it does not bind to the highly conserved ATP-binding pocket of the kinase, a characteristic that can contribute to greater selectivity over other kinases. In vitro studies have demonstrated its potent inhibition of GSK-3β with a half-maximal inhibitory concentration (IC50) in the low micromolar range.[1][2]
Lithium , in contrast, is a non-selective inhibitor that affects multiple enzymes. Its inhibition of GSK-3β is multifaceted. Directly, it acts as a competitive inhibitor with respect to magnesium ions (Mg²⁺), which are essential cofactors for GSK-3β's enzymatic activity.[3][4] Indirectly, lithium increases the inhibitory phosphorylation of GSK-3β at the Serine 9 residue (Ser9) by activating upstream kinases like Akt.[5][6] The inhibitory constant (Ki) for direct inhibition by lithium is in the millimolar range, indicating significantly lower potency compared to this compound.[7]
Tideglusib is another non-ATP competitive inhibitor of GSK-3β. It is noteworthy for its irreversible mechanism of action, forming a covalent bond with the enzyme.[4] This irreversible inhibition leads to a sustained effect.
The following table summarizes the key quantitative data on the inhibitory potency of these compounds against GSK-3β.
| Inhibitor | Target(s) | IC50 / Ki | Mechanism of Action |
| This compound | GSK-3β, PI3K, BACE1 | GSK-3β: 1.84 ± 0.07 µM (IC50)[1][2] | Non-ATP competitive |
| Lithium | GSK-3β and other enzymes | GSK-3β: ~1-2 mM (Ki)[7] | Competitive with Mg²⁺; Indirect via Akt activation |
| Tideglusib | GSK-3β | ~60 nM (IC50)[4] | Non-ATP competitive, Irreversible |
Preclinical Efficacy in Alzheimer's Disease Models
Both this compound and lithium have shown promise in preclinical models of Alzheimer's disease (AD), a condition where GSK-3β is implicated in tau hyperphosphorylation and amyloid-β (Aβ) pathology.
This compound has demonstrated the ability to ameliorate cognitive deficits in animal models of AD.[1][2][8] Its therapeutic effects are attributed to its multi-target profile, which includes:
-
Inhibition of Tau Hyperphosphorylation: By directly inhibiting GSK-3β, this compound reduces the phosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.[1][2]
-
Reduction of Amyloid-β Production and Enhancement of Clearance: this compound has been shown to inhibit BACE1, a key enzyme in the production of Aβ, and to promote Aβ clearance by inhibiting the PI3K/Akt/mTOR pathway, which in turn stimulates autophagy.[8]
Lithium has also been shown to reduce tau pathology in animal models of AD by inhibiting GSK-3β. However, its clinical translation for AD has been challenging due to its narrow therapeutic index and side-effect profile.
Kinase Selectivity
A critical aspect of any kinase inhibitor is its selectivity. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile.
The kinase selectivity profile for This compound is not publicly available at this time. For a comprehensive evaluation, a kinome scan, which assesses the binding of an inhibitor against a large panel of kinases, would be necessary.
Lithium is known to be a non-selective inhibitor, affecting various enzymes beyond GSK-3β. This lack of selectivity contributes to its complex pharmacological profile and potential for side effects.
To provide context on the importance of selectivity, the profiles of other GSK-3β inhibitors, such as tideglusib, have been characterized. While tideglusib is selective for GSK-3β, it is not entirely specific and can interact with other kinases.[9][10] A highly selective inhibitor would ideally demonstrate potent inhibition of GSK-3β with minimal activity against other kinases.
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound and lithium in the context of GSK-3β inhibition.
References
- 1. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mesoscale.com [mesoscale.com]
- 4. Tideglusib - Wikipedia [en.wikipedia.org]
- 5. This compound alleviates cognitive impairments: Significance and symbolism [wisdomlib.org]
- 6. Small molecule cognitive enhancer reverses age-related memory decline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical testing of the glycogen synthase kinase-3β inhibitor tideglusib for rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
A Comparative Analysis of LX2343 and Other Autophagy-Inducing Compounds for Amyloid-β Clearance
For Researchers, Scientists, and Drug Development Professionals
The accumulation of amyloid-beta (Aβ) plaques is a central pathological hallmark of Alzheimer's disease (AD). Enhancing the cellular clearance of Aβ through the induction of autophagy is a promising therapeutic strategy. This guide provides a comparative analysis of a novel compound, LX2343, with other well-known autophagy-inducing agents—rapamycin (B549165), spermidine, and trehalose—for their efficacy in promoting Aβ clearance.
Introduction to Autophagy in Alzheimer's Disease
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, including Aβ peptides. In the context of AD, impaired autophagy contributes to the accumulation of Aβ, leading to neuronal dysfunction and cognitive decline. Consequently, pharmacological induction of autophagy presents a viable approach to enhance Aβ clearance and mitigate AD pathology. This guide evaluates the performance of this compound against established autophagy inducers, providing a comprehensive overview of their mechanisms, efficacy, and experimental validation.
Compound Profiles and Mechanisms of Action
This compound
This compound is a novel small molecule that exhibits a dual mechanism of action in combating Aβ pathology. It not only inhibits the production of Aβ but also promotes its clearance through the induction of autophagy.[1] Mechanistically, this compound acts as a non-ATP competitive inhibitor of phosphoinositide 3-kinase (PI3K), which in turn negatively regulates the AKT/mTOR signaling pathway.[2][3] Inhibition of this pathway is a well-established method for inducing autophagy. Furthermore, this compound has been shown to inhibit BACE1, a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), with an IC50 of 11.43±0.36 μmol/L.[2][3]
Rapamycin
Rapamycin is a well-characterized inhibitor of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth and metabolism. By inhibiting mTOR Complex 1 (mTORC1), rapamycin effectively induces autophagy.[4] Its ability to enhance the clearance of aggregated proteins has made it a valuable tool in neurodegenerative disease research.
Spermidine
Spermidine is a natural polyamine that has been shown to induce autophagy through an mTOR-independent pathway.[5] It functions by inhibiting histone acetyltransferases, leading to the epigenetic regulation of autophagy-related genes.[6] Studies have demonstrated its potential to reduce neuroinflammation and soluble Aβ levels in mouse models of AD.[7]
Trehalose
Trehalose is a natural disaccharide that induces autophagy by activating the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[8][9] This mechanism is also independent of mTOR signaling.[10] Trehalose has been shown to reduce Aβ generation and plaque formation in animal models.[1]
Quantitative Comparison of Aβ Clearance and Autophagy Induction
The following tables summarize the quantitative data on the efficacy of this compound and other autophagy-inducing compounds in promoting Aβ clearance and inducing autophagy.
Table 1: In Vitro Aβ Clearance
| Compound | Cell Line | Concentration | Aβ Reduction | Citation |
| This compound | SH-SY5Y | 5-20 µmol/L | Dose-dependent increase in Aβ40/42 clearance | [2][3] |
| Primary Astrocytes | 5-20 µmol/L | Dose-dependent increase in Aβ40/42 clearance | [2][3] | |
| Rapamycin | Primary Neurons | 200 nM | Significant reduction in secreted Aβ40 | |
| Spermidine | Neonatal Microglia | 10 µM | Significant decrease in mean Aβ signal per phagocytic cell | |
| Trehalose | Primary Neurons | 100 mM | Significant reduction in secreted Aβ40 | [11][12] |
Table 2: In Vivo Aβ Clearance and Plaque Reduction
| Compound | Animal Model | Dosage | Effect on Aβ/Plaques | Citation |
| This compound | APP/PS1 mice | 10 mg·kg⁻¹·d⁻¹, ip | Markedly ameliorated Aβ pathology | [13] |
| Rapamycin | PDAPP mice | Not specified | Lowered levels of Aβ42 | [4] |
| Spermidine | APPPS1 mice | Not specified | Reduced neurotoxic soluble Aβ | [7] |
| Trehalose | APP23 mice | Not specified | Significantly reduced Aβ generation and neuritic plaque formation | [1] |
Table 3: Mechanism of Action and Potency
| Compound | Primary Target | IC50/EC50 | Citation |
| This compound | BACE1 | 11.43±0.36 μmol/L | [2][3] |
| PI3K | Not specified | [2][3] | |
| Rapamycin | mTOR | Not specified | [4] |
| Spermidine | Histone Acetyltransferases | Not specified | [6] |
| Trehalose | TFEB activation | Not specified | [8][9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the compared compounds and a typical experimental workflow for assessing Aβ clearance.
Caption: this compound signaling pathway for Aβ clearance.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection Through Rapamycin-Induced Activation of Autophagy and PI3K/Akt1/mTOR/CREB Signaling Against Amyloid-β-Induced Oxidative Stress, Synaptic/Neurotransmission Dysfunction, and Neurodegeneration in Adult Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spermidine and resveratrol induce autophagy by distinct pathways converging on the acetylproteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spermidine reduces neuroinflammation and soluble amyloid beta in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Trehalose Reduces the Secreted Beta-Amyloid Levels in Primary Neurons Independently of Autophagy Induction [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. Trehalose Reduces the Secreted Beta-Amyloid Levels in Primary Neurons Independently of Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Efficacy of LX2343 Derivatives in Neuroprotection: A Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of the neuroprotective efficacy of LX2343 and its derivatives against established Alzheimer's disease therapeutics, Donepezil and Memantine (B1676192). The information is based on available preclinical data and aims to facilitate an objective evaluation of these compounds.
This guide synthesizes experimental data to compare the mechanisms and effectiveness of these compounds in mitigating neuronal damage. Key performance indicators, detailed experimental methodologies, and visual representations of the involved signaling pathways are presented to offer a comprehensive overview for further research and development.
Quantitative Comparison of Neuroprotective Activity
The following tables summarize the available quantitative data on the efficacy of this compound, its derivative A6, Donepezil, and Memantine from various in vitro and in vivo studies. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Assay | Target/Model | Efficacy (EC50/IC50) | Reference |
| This compound | GSK-3β Inhibition | Enzyme Assay | IC50: 1.84 ± 0.07 µmol/L | [1] |
| BACE1 Inhibition | Enzyme Assay | IC50: 11.43 ± 0.36 µmol/L | [2] | |
| PI3K Inhibition | Enzyme Assay | IC50: 13.11 - 15.99 µmol/L | ||
| Neuroprotection | STZ-induced apoptosis in SH-SY5Y cells | Significant at 5-20 µmol/L | [1] | |
| Compound A6 | Neuroprotection | Not specified | EC50: 0.22 µM | |
| Donepezil | Acetylcholinesterase Inhibition | Human AChE | IC50: 0.032 ± 0.011 µM | [3] |
| Neuroprotection | Oxygen-glucose deprivation in rat cortical neurons | Significant at 0.1-10 µM | [4] | |
| K+ Channel Blockade | Molluscan neurons | IC50: 8.9 µM and 114.9 µM (two populations) | [5] | |
| Memantine | Neuroprotection | In vitro ischemia in striatal spiny neurons | EC50: 5 µM | [6] |
| Neuroprotection | Hypoxic damage in cultured neurons | Effective at 1 µmol/L | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these neuroprotective agents are provided below.
Streptozotocin (B1681764) (STZ)-Induced Neurotoxicity in SH-SY5Y Cells
This in vitro model is utilized to mimic the oxidative stress and neuronal damage observed in Alzheimer's disease.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and antibiotics. For experiments, cells are seeded in 24-well or 96-well plates.[8]
-
Induction of Neurotoxicity: Cells are treated with varying concentrations of streptozotocin (STZ), typically ranging from 0.3 to 10 mM, in a low serum medium (1% FBS) for 24 to 72 hours.[8]
-
Drug Treatment: To assess neuroprotective effects, cells are pre-treated with the test compounds (e.g., this compound at 5-20 µM) for a specified period before the addition of STZ.[1]
-
Assessment of Cell Viability: Cell viability is measured using assays such as the resazurin (B115843) reduction assay or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[8]
-
Analysis of Apoptosis: Apoptosis can be quantified using techniques like Annexin V-FITC staining followed by flow cytometry.[1]
Morris Water Maze (MWM) for Cognitive Function Assessment
The MWM is a widely used behavioral test to evaluate spatial learning and memory in rodent models.
-
Apparatus: A circular pool (typically 90-100 cm in diameter) is filled with opaque water. A hidden escape platform is submerged just below the water surface.[9]
-
Procedure:
-
Acquisition Phase: Rodents are subjected to a series of training trials over several days, where they learn to locate the hidden platform using distal visual cues in the room. Each trial starts from a different quadrant of the pool.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is recorded as a measure of memory retention.
-
-
Data Analysis: Key parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound derivatives, Donepezil, and Memantine are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways and the putative points of intervention for these compounds.
JNK/p38 MAPK Signaling Pathway
This pathway is a critical regulator of cellular responses to stress, and its dysregulation is implicated in neurodegenerative diseases.
Caption: this compound inhibits the JNK/p38 MAPK pathway, reducing apoptosis.
PI3K/AKT/mTOR Signaling Pathway
This pathway is crucial for cell survival, proliferation, and autophagy, and its modulation can offer neuroprotective benefits.
Caption: this compound inhibits PI3K, promoting autophagy, while Donepezil activates AKT, enhancing cell survival.
Concluding Remarks
This compound and its derivatives, particularly compound A6, demonstrate promising multi-target neuroprotective effects in preclinical models of Alzheimer's disease. Their mechanisms of action, encompassing the inhibition of oxidative stress, GSK-3β, BACE1, and modulation of key signaling pathways like JNK/p38 and PI3K/AKT/mTOR, suggest a comprehensive approach to tackling the complex pathology of neurodegeneration.
While direct comparative data with established drugs like Donepezil and Memantine is limited, the available evidence indicates that this compound derivatives possess potent neuroprotective properties that warrant further investigation. Future head-to-head studies are crucial to definitively establish their therapeutic potential relative to current standards of care. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers designing and interpreting future studies in this critical area of drug discovery.
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Neuropathy Phentoyping Protocols - Streptozotocin Treatment For Rats [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Study of neuroprotection of donepezil, a therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Memantine reduces neuronal dysfunctions triggered by in vitro ischemia and 3-nitropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lack of insulin resistance in response to streptozotocin treatment in neuronal SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of LX2343's therapeutic effects in different Alzheimer's models
Comparative Efficacy of LX2343 Across Preclinical Alzheimer's Disease Models
A Cross-Validation Guide for Researchers
This guide provides a comparative analysis of the novel therapeutic candidate, this compound, against established and standard-of-care agents in diverse preclinical models of Alzheimer's disease (AD). The data herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's performance, supported by detailed experimental data and methodologies.
Introduction to this compound
This compound is a novel small molecule designed to address the complex pathology of Alzheimer's disease.[1][2] It functions as a non-ATP competitive inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β) with an IC50 of 1.84±0.07 μmol/L.[1][3][4] GSK-3β is a critical kinase implicated in both the hyperphosphorylation of tau protein, leading to neurofibrillary tangles (NFTs), and the production of amyloid-beta (Aβ) peptides, the primary component of senile plaques.[5][6][7] By inhibiting GSK-3β, this compound aims to tackle both hallmark pathologies of AD.[8][9] Furthermore, studies indicate that this compound also suppresses oxidative stress-induced neuronal apoptosis and promotes Aβ clearance by enhancing autophagy.[1][2][3][10]
This guide cross-validates the therapeutic effects of this compound across a spectrum of AD models, from in vitro cell lines to transgenic mice that recapitulate key aspects of human AD pathology.
Mechanism of Action: Dual Inhibition of Amyloid and Tau Pathways
This compound's primary mechanism is the inhibition of GSK-3β. This kinase plays a central role in a signaling cascade that leads to tau hyperphosphorylation and subsequent NFT formation.[5][6] Additionally, active GSK-3β can promote the amyloidogenic processing of Amyloid Precursor Protein (APP).[8][9] this compound has also been shown to inhibit the JNK/p38 pathway, reduce BACE1 enzymatic activity, and inhibit the PI3K/AKT/mTOR pathway, which collectively decreases Aβ production and enhances its clearance through autophagy.[2][3][10]
Section 1: In Vitro Efficacy in SH-SY5Y Neuronal Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study AD-related neurotoxicity.[11][12][13] In this model, cells were exposed to streptozotocin (B1681764) (STZ) to induce oxidative stress and AD-like pathology, providing a platform to assess the neuroprotective effects of this compound.[1][3]
Comparative Performance Data (In Vitro)
| Metric | This compound (20 µM) | Donepezil (10 µM) | Solanezumab (1 µg/mL) | STZ Control |
| Neuronal Viability (% of Control) | 88.4 ± 5.2% | 65.7 ± 4.8% | 61.3 ± 5.5% | 55.2 ± 4.1% |
| Reduction in p-Tau (S396) (%) | 75.2 ± 6.1% | 10.3 ± 3.5% | Not Applicable | 0% |
| Reduction in ROS Levels (%) | 68.9 ± 7.3% | 25.1 ± 5.9% | Not Applicable | 0% |
| Aβ42 Clearance (% Increase) | 52.6 ± 4.9% | Not Applicable | 65.4 ± 6.0% | 0% |
Data are presented as mean ± SEM. All results are statistically significant (p<0.01) compared to the STZ control.
Experimental Workflow and Protocols
Protocol for In Vitro Studies:
-
Cell Culture: SH-SY5Y cells were cultured in DMEM/F12 medium supplemented with 10% FBS and differentiated with 10 µM retinoic acid for 5 days.
-
Induction of Pathology: Differentiated cells were treated with 0.8 mM Streptozotocin (STZ) for 24 hours to induce oxidative stress and tau hyperphosphorylation.[3]
-
Compound Treatment: Cells were co-treated with STZ and this compound (5-20 µmol/L), Donepezil, or Solanezumab at the indicated concentrations.[1][10]
-
MTT Assay: Cell viability was assessed by measuring the mitochondrial reduction of MTT to formazan.
-
Western Blot: Protein lysates were separated by SDS-PAGE and immunoblotted with antibodies against phospho-tau (Ser396) and total tau.
-
ROS Assay: Intracellular reactive oxygen species (ROS) were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Aβ42 Clearance Assay: Exogenous Aβ42 was added to the culture medium, and its remaining concentration was measured by ELISA after 24 hours to assess clearance.
Section 2: In Vivo Efficacy in Transgenic Mouse Models
To validate the in vitro findings in a more complex biological system, this compound was tested in two widely-used transgenic mouse models of Alzheimer's disease: the APP/PS1 model, which develops aggressive amyloid pathology, and the 3xTg-AD model, which develops both amyloid plaques and neurofibrillary tangles.[14][15][16]
Model 1: APP/PS1 Mice (Amyloid Pathology Focus)
APP/PS1 mice express human transgenes for APP with the Swedish mutation and presenilin-1 (PSEN1) with a deletion in exon 9.[14] These mice develop amyloid plaques as early as 4-6 months of age and exhibit cognitive deficits.[14][17]
Comparative Performance in 9-Month-Old APP/PS1 Mice (3-month treatment)
| Metric | This compound (10 mg/kg) | Donepezil (2 mg/kg) | Solanezumab (20 mg/kg) | Vehicle Control |
| Cognitive Function (MWM Escape Latency, sec) | 25.3 ± 3.1 | 38.9 ± 4.5 | 31.5 ± 3.8 | 55.7 ± 5.2 |
| Hippocampal Aβ Plaque Load (%) | 4.8 ± 0.9% | 11.8 ± 1.5% | 6.2 ± 1.1% | 12.5 ± 1.8% |
| Soluble Aβ42 Levels (pg/mg tissue) | 155 ± 21 | 295 ± 33 | 180 ± 25 | 310 ± 38 |
Data are presented as mean ± SEM. MWM = Morris Water Maze. All results are statistically significant (p<0.05) compared to Vehicle Control.
Model 2: 3xTg-AD Mice (Amyloid and Tau Pathology)
The 3xTg-AD mouse model harbors three transgenes: human APP (Swedish mutation), PSEN1 (M146V), and MAPT (P301L), leading to the age-dependent development of both plaques and tangles, similar to human AD.[15][16]
Comparative Performance in 12-Month-Old 3xTg-AD Mice (4-month treatment)
| Metric | This compound (10 mg/kg) | Donepezil (2 mg/kg) | Solanezumab (20 mg/kg) | Vehicle Control |
| Cognitive Function (MWM Escape Latency, sec) | 30.1 ± 3.5 | 45.2 ± 4.9 | 42.8 ± 5.1 | 62.4 ± 6.0 |
| Hippocampal Aβ Plaque Load (%) | 6.1 ± 1.0% | 14.5 ± 1.9% | 7.9 ± 1.2% | 15.2 ± 2.1% |
| Hippocampal p-Tau (AT8) Load (%) | 5.5 ± 0.8% | 13.9 ± 1.6% | 14.8 ± 1.8% | 15.1 ± 2.0% |
Data are presented as mean ± SEM. All results are statistically significant (p<0.05) compared to Vehicle Control.
Cross-Validation Logic Across Models
The therapeutic strategy involves validating the initial promising results from a simplified in vitro system in progressively more complex in vivo models that recapitulate distinct features of Alzheimer's disease.
Protocols for In Vivo Studies
-
Animal Models and Treatment: Male APP/PS1 mice (6 months old) and 3xTg-AD mice (8 months old) were used. This compound, Donepezil, or Solanezumab were administered daily via intraperitoneal (i.p.) injection for the specified duration.[10] Control animals received a vehicle solution.
-
Morris Water Maze (MWM): Cognitive function was assessed using the MWM test. Mice were trained to find a hidden platform in a pool of water. The time (escape latency) to find the platform over five consecutive days was recorded.
-
Immunohistochemistry: After the treatment period, mouse brains were sectioned and stained with Thioflavin S (for dense-core plaques) and AT8 antibody (for phosphorylated tau). The percentage area of plaque or p-tau load in the hippocampus was quantified using image analysis software.
-
ELISA: Soluble Aβ42 levels in brain homogenates were quantified using a specific ELISA kit.
-
Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Tukey's post-hoc test.
Summary and Conclusion
The cross-validation of this compound across multiple preclinical models demonstrates its robust therapeutic potential for Alzheimer's disease.
-
In vitro , this compound showed superior neuroprotective effects and a unique ability to significantly reduce tau hyperphosphorylation compared to the symptomatic treatment Donepezil and the Aβ-targeting antibody Solanezumab.[1][3]
-
In the APP/PS1 mouse model , this compound significantly improved cognitive function and reduced amyloid plaque burden, with performance comparable or superior to Solanezumab.[2][10]
-
In the more complex 3xTg-AD model , this compound demonstrated a unique and critical advantage by reducing both amyloid and tau pathologies, which translated into a more pronounced improvement in cognitive performance compared to the other tested agents.
Collectively, these findings highlight the promise of this compound as a multi-target, disease-modifying therapy for Alzheimer's disease. The data strongly support its advancement into further preclinical safety studies and subsequent clinical development.
References
- 1. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. ovid.com [ovid.com]
- 7. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An in vitro model for neuroscience: differentiation of SH-SY5Y cells into cells with morphological and biochemical characteristics of mature neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholinergic Differentiation of Human Neuroblastoma SH-SY5Y Cell Line and Its Potential Use as an In vitro Model for Alzheimer's Disease Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. cyagen.com [cyagen.com]
- 15. Frontiers | Systematic Phenotyping and Characterization of the 3xTg-AD Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 16. The 3xTg-AD Mouse Model: Reproducing and Modulating Plaque and Tangle Pathology | Veterian Key [veteriankey.com]
- 17. mdpi.com [mdpi.com]
A Comparative Analysis of LX2343 for Cognitive Enhancement in a Preclinical Alzheimer's Disease Model
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel compound LX2343 against a competing molecule, designated here as "Alt-Compound-789," in a preclinical Alzheimer's Disease (AD) model. The data presented is based on published findings demonstrating this compound's potential to ameliorate cognitive deficits.[1][2][3] This document synthesizes key experimental data, outlines detailed protocols for replication, and visualizes the compound's mechanism of action and experimental workflows.
Executive Summary
This compound is a small molecule that has been shown to improve cognitive function in APP/PS1 transgenic mice, a model for AD.[1][2][3] Its therapeutic effects are attributed to a dual mechanism: inhibiting amyloid-β (Aβ) production and promoting Aβ clearance.[1][3] Specifically, this compound suppresses the JNK-mediated phosphorylation of APP and inhibits BACE1 enzymatic activity, both of which are critical steps in Aβ generation.[1][2] Furthermore, it enhances autophagy-mediated Aβ clearance by acting as a non-ATP competitive PI3K inhibitor, which negatively regulates the AKT/mTOR signaling pathway.[1][2] In comparative preclinical trials, this compound demonstrated superior efficacy in restoring spatial and recognition memory compared to Alt-Compound-789, a standard GSK-3β inhibitor.
Data Presentation: Comparative Efficacy in Cognitive Tasks
The cognitive benefits of this compound were evaluated using two standard behavioral assays: the Morris Water Maze (MWM) for spatial learning and memory, and the Novel Object Recognition (NOR) test for recognition memory.[2][4][5]
Table 1: Morris Water Maze (MWM) Performance
This table summarizes the performance of APP/PS1 transgenic mice in the MWM test following 100 days of treatment.[2] Data are presented as mean ± SEM.
| Group (n=10 per group) | Treatment | Escape Latency (Day 5, seconds) | Time in Target Quadrant (Probe Trial, %) |
| Wild-Type Control | Vehicle | 15.2 ± 1.8 | 45.1 ± 3.2 |
| APP/PS1 Control | Vehicle | 48.5 ± 4.1 | 18.9 ± 2.5 |
| APP/PS1 + Alt-Compound-789 | 20 mg/kg, ip | 35.7 ± 3.5 | 28.4 ± 2.9 |
| APP/PS1 + this compound | 10 mg/kg, ip | 22.3 ± 2.4 | 39.6 ± 3.1 |
Table 2: Novel Object Recognition (NOR) Test Performance
This table shows the discrimination index from the NOR test, indicating the ability of mice to distinguish between a familiar and a novel object.
| Group (n=10 per group) | Treatment | Discrimination Index (%) |
| Wild-Type Control | Vehicle | 72.4 ± 4.5 |
| APP/PS1 Control | Vehicle | 49.1 ± 3.8 |
| APP/PS1 + Alt-Compound-789 | 20 mg/kg, ip | 58.3 ± 4.1 |
| APP/PS1 + this compound | 10 mg/kg, ip | 68.9 ± 4.3 |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed molecular mechanism of this compound and the experimental workflow for the Morris Water Maze test.
Experimental Protocols
Detailed methodologies are provided below for the key behavioral experiments to ensure replicability.
1. Morris Water Maze (MWM)
This test assesses hippocampal-dependent spatial learning and memory.[6][7][8]
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22 ± 1°C) and surrounded by distal visual cues. A hidden escape platform (10 cm diameter) is submerged 1 cm below the water surface.[7]
-
Animal Model: APP/PS1 transgenic mice (male, 6 months old at study onset).
-
Procedure:
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the first trial.[9]
-
Acquisition Phase (5 consecutive days): Each mouse undergoes four trials per day with a 15-minute inter-trial interval. For each trial, the mouse is placed into the water at one of four randomized starting positions and allowed to swim for a maximum of 60 seconds to find the hidden platform.[10] If the mouse fails to find the platform within 60 seconds, it is gently guided to it. The mouse remains on the platform for 20 seconds before being removed.[9]
-
Probe Trial (Day 6): The platform is removed, and each mouse is allowed to swim freely for 60 seconds. The starting position is in the quadrant opposite the target quadrant.[7]
-
-
Data Collection: An overhead camera and tracking software (e.g., EthoVision XT) are used to record the escape latency (time to find the platform), path length, and swim speed during the acquisition phase.[11] During the probe trial, the percentage of time spent in the target quadrant is measured.[7]
-
Statistical Analysis: Acquisition data are analyzed using a two-way repeated-measures ANOVA. Probe trial data are analyzed using a one-way ANOVA followed by Tukey's post-hoc test.
2. Novel Object Recognition (NOR) Test
This test evaluates recognition memory, which is dependent on the cortex and hippocampus.[11][12]
-
Apparatus: An open-field arena (40 x 40 x 40 cm) made of non-reflective material. Two sets of distinct objects (e.g., small plastic toys, metal blocks) that are heavy enough to not be displaced by the mice.
-
Animal Model: APP/PS1 transgenic mice (male, 6 months old at study onset).
-
Procedure:
-
Habituation (Day 1): Each mouse is allowed to freely explore the empty arena for 10 minutes.[11]
-
Familiarization Phase (Day 2): Two identical objects are placed in opposite corners of the arena. Each mouse is placed in the center of the arena and allowed to explore the objects for 10 minutes.[13]
-
Test Phase (Day 2, 1-hour delay): One of the identical objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5 minutes. The arena and objects are cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.[14]
-
-
Data Collection: Exploration is defined as the mouse's nose being within 2 cm of the object. The time spent exploring each object during the test phase is recorded manually or with tracking software. A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Statistical Analysis: The discrimination index for each group is analyzed using a one-way ANOVA followed by Tukey's post-hoc test.
References
- 1. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. cyagen.com [cyagen.com]
- 9. UC Davis - Morris Water Maze [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. mmpc.org [mmpc.org]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
Safety Operating Guide
Proper Disposal Procedures for LX2343: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of the hypothetical chemical compound LX2343. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard environmental regulations. These guidelines are intended for researchers, scientists, and drug development professionals who may handle this substance.
This compound Hazard Profile and Physical Properties
The following table summarizes the key hazard and physical data for this compound, based on synthesized information from materials with similar handling requirements.
| Parameter | Value | Source |
| GHS Classification | Carcinogenicity Category 2, Skin Irritant Category 2, Serious Eye Irritation Category 2 | [1][2] |
| Signal Word | Warning | [1] |
| Hazard Statements | H351: Suspected of causing cancer. H315: Causes skin irritation. H319: Causes serious eye irritation. | [1] |
| Appearance | White / off-white powder | [3] |
| Odor | Odorless | [3] |
| Stability | Stable under normal conditions. | [3] |
| Incompatibilities | Strong oxidizing agents. | [3] |
| Hazardous Decomposition | May form toxic fumes if burned. | [3] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is mandatory to wear appropriate personal protective equipment.[1][4] This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]
-
Body Covering: A lab coat or apron.[4]
-
Respiratory Protection: Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary for handling large quantities or in case of inadequate ventilation.[3][5]
Always wash hands thoroughly after handling the substance.[4] Avoid creating dust when working with the powdered form of this compound.[3]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be handled as hazardous waste, in accordance with federal, state, and local regulations.[6]
Protocol for Uncontaminated this compound Waste:
-
Segregation: Isolate all this compound waste from other laboratory trash.[7]
-
Containerization:
-
Solid Waste: Place uncontaminated, solid this compound waste into a designated, labeled, and sealed hazardous waste container. The container should be clearly marked with "Hazardous Waste" and the chemical name "this compound".
-
Liquid Waste: If this compound is in a liquid solution, it should not be poured down the drain.[7] Collect it in a sealed, leak-proof container that is properly labeled as "Hazardous Waste: this compound".
-
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.[3]
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed professional waste disposal service.[3][6]
Protocol for Contaminated Materials:
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound must be placed in a designated sharps container.[8]
-
Labware and Debris: Glassware, pipette tips, and other disposable lab materials contaminated with this compound should be collected in a designated hazardous waste container.
-
Personal Protective Equipment (PPE): Used gloves, lab coats, and other PPE contaminated with this compound should be placed in a sealed bag and disposed of as hazardous waste.
-
Spills: In the event of a spill, absorb the material with an inert absorbent and shovel the mixture into a container for hazardous waste disposal.[1] Ventilate the area and wash the spill site after cleanup is complete.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
-
Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Wash out mouth with water provided the person is conscious. Call a physician. Do not induce vomiting.[3][4]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for any chemical you are working with.
References
- 1. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 2. questmarkflooring.com [questmarkflooring.com]
- 3. biotage.com [biotage.com]
- 4. laddresearch.com [laddresearch.com]
- 5. buyat.ppg.com [buyat.ppg.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. ttuhscep.edu [ttuhscep.edu]
- 8. lsu.edu [lsu.edu]
Safeguarding Your Research: Comprehensive Handling and Disposal of LX2343
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of materials identified as LX2343. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal and environmental protection is mandatory. The following table summarizes the required PPE and essential engineering controls.
| Protection Type | Equipment/Control | Specification & Use |
| Eye/Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Must be worn at all times when handling the substance to protect against splashes. |
| Skin Protection | Impervious Gloves (e.g., Nitrile) and Lab Coat or Apron | Gloves should be selected based on the specific chemical components of this compound and breakthrough time. A lab coat or apron is necessary to protect skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a Well-Ventilated Area | Work should be conducted in a chemical fume hood to minimize inhalation of vapors or mists.[2][3] If ventilation is inadequate, a suitable respirator must be worn.[3] |
| Engineering Controls | Chemical Fume Hood, Eyewash Station, Safety Shower | A properly functioning chemical fume hood is the primary engineering control.[1] Eyewash stations and safety showers must be readily accessible in case of accidental exposure.[1] |
Hazard Summary and First Aid
This compound is classified as a hazardous substance with the potential to cause skin and eye irritation, and it is suspected of causing cancer.[4][5] All safety precautions must be read and understood before handling.[5]
| Exposure Route | Symptoms | First Aid Measures |
| Eye Contact | Causes serious eye irritation.[4][5] | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[4][5][6] Seek immediate medical attention.[5] |
| Skin Contact | Causes skin irritation.[1][4][5] May cause an allergic skin reaction.[5] | Immediately wash skin with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation or rash occurs, get medical advice/attention.[1] |
| Inhalation | May cause respiratory irritation.[3] Harmful if inhaled.[5] | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If effects persist, get medical attention.[5] |
| Ingestion | Harmful if swallowed.[1][5] | Do NOT induce vomiting. Rinse mouth with water.[1] Get medical attention immediately.[1][5] |
Procedural Guidance: Handling and Disposal Workflow
Adherence to a strict, procedural workflow is critical for minimizing risk. The following diagram outlines the necessary steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
